4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-1-methylpyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-5-3-6-7(11)2-4-10-8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHGAILLVNWKRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70513177 | |
| Record name | 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27382-01-0 | |
| Record name | 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine
Abstract
The 1H-pyrrolo[3,2-c]pyridine, commonly known as 4-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole allows it to function as a bioisostere, while the integrated pyridine nitrogen imparts unique physicochemical properties, enhancing solubility and metabolic stability, and providing a crucial hydrogen bond acceptor site.[1][2] This guide provides a comprehensive overview of a plausible synthetic route to this compound, a key intermediate for chemical library development. Furthermore, it details the essential characterization techniques required to verify the structural integrity and purity of the final compound. This document is intended for researchers, chemists, and drug development professionals engaged in the exploration of novel small-molecule therapeutics.
Introduction: The Significance of the 4-Azaindole Scaffold
The 4-azaindole core is a cornerstone in the design of targeted therapeutics, demonstrating remarkable versatility across a spectrum of biological targets. Its derivatives have been successfully developed as potent inhibitors of key enzymes and ion channels implicated in various pathologies.
-
Oncology: The scaffold is instrumental in designing inhibitors of receptor tyrosine kinases like c-Met, which is often dysregulated in various cancers.[3]
-
Inflammatory Diseases: 4-Azaindole-based compounds have been synthesized as inhibitors of critical inflammatory kinases, including p38 MAP kinase, which regulates the production of pro-inflammatory cytokines.[1]
-
Neurological Disorders: Recent research has highlighted the potential of 4-azaindole derivatives as selective inhibitors of voltage-gated sodium channels, such as Nav1.2, offering a promising avenue for novel antiepileptic drugs with potentially lower neurotoxicity.[4][5]
The subject of this guide, this compound, is a strategically designed intermediate. The chlorine atom at the 4-position serves as a versatile synthetic handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The N1-methylation of the pyrrole ring can block a potential metabolic site and fine-tune the compound's electronic and solubility properties, making it an ideal precursor for generating extensive libraries for Structure-Activity Relationship (SAR) studies.[1][6][7]
Synthesis of this compound
While numerous methods exist for constructing the azaindole core, a robust and adaptable strategy often involves building the pyrrole ring onto a pre-functionalized pyridine precursor. The following multi-step synthesis is a logical and field-proven approach derived from established heterocyclic chemistry principles, such as the Batcho-Leimgruber indole synthesis.[5]
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of (E)-1-(2,4-dichloro-3-nitropyridin-5-yl)-N,N-dimethylmethanamine (Enamine Intermediate)
-
To a solution of 2,4-dichloro-3-nitropyridine (1.0 eq) in dry N,N-dimethylformamide (DMF, 5 mL/g), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) and pyrrolidine (0.2 eq).
-
Heat the reaction mixture at 100-110 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude enamine intermediate, which can be used in the next step without further purification.
Causality: This reaction, a variation of the first step in the Batcho-Leimgruber synthesis, forms a vinylogous amine. The electron-withdrawing nitro group activates the adjacent methyl group (in the analogous starting material) for condensation with DMF-DMA. Here, we adapt the principle for a functionalized pyridine. The use of a base like pyrrolidine catalyzes the formation of the enamine.[6][7]
Step 2: Synthesis of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine
-
Suspend the crude enamine intermediate from Step 1 (1.0 eq) in a mixture of acetic acid and ethanol (1:1 v/v).
-
Add iron powder (5.0 eq) portion-wise, controlling the exothermic reaction by external cooling if necessary.
-
Heat the mixture to reflux (approx. 80 °C) for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction, filter through a pad of Celite to remove the iron salts, and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).
Causality: The iron in acetic acid acts as a reducing agent, converting the nitro group to an amine. The newly formed amine spontaneously cyclizes onto the enamine double bond, followed by the elimination of dimethylamine, to form the pyrrole ring.[7]
Step 3: Synthesis of 4-Chloro-1H-pyrrolo[3,2-c]pyridine
-
Dissolve 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in ethanol containing triethylamine (Et₃N, 2.0 eq).
-
Add 10% Palladium on carbon (Pd/C, 10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Filter the catalyst over Celite, wash with methanol, and concentrate the filtrate in vacuo.
-
Purify the residue by column chromatography to isolate 4-chloro-1H-pyrrolo[3,2-c]pyridine.
Causality: Catalytic hydrogenation is a standard method for dehalogenation. The chlorine atom at the 6-position is generally more susceptible to hydrogenolysis than the one at the 4-position in this scaffold, allowing for selective removal. Triethylamine is added to neutralize the HCl generated during the reaction.
Step 4: Synthesis of this compound
-
To a solution of 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.2 eq) dropwise.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Quench the reaction carefully by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the final compound, this compound.
Causality: Sodium hydride is a strong, non-nucleophilic base that deprotonates the pyrrole nitrogen to form a sodium salt. This resulting anion is a potent nucleophile that readily attacks the electrophilic methyl iodide in an SN2 reaction to form the N-methylated product.
Characterization and Data
Thorough analytical characterization is crucial to confirm the identity, structure, and purity of the synthesized molecule.
Caption: Workflow for the analytical characterization of the final product.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₈H₇ClN₂ |
| Molecular Weight | 166.61 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
Spectroscopic Data
The following tables summarize the predicted spectroscopic data based on the analysis of similar structures found in the literature.[6][7][8]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 8.80 | s | 1H | H-6 |
| ~ 7.50 | d | 1H | H-2 |
| ~ 7.20 | s | 1H | H-5 |
| ~ 6.70 | d | 1H | H-3 |
| ~ 3.85 | s | 3H | N-CH₃ |
Table 2: Predicted ¹³C NMR Data (126 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 148.5 | C-4 |
| ~ 143.0 | C-7a |
| ~ 141.0 | C-6 |
| ~ 128.0 | C-2 |
| ~ 125.0 | C-3a |
| ~ 115.0 | C-5 |
| ~ 101.5 | C-3 |
| ~ 33.0 | N-CH₃ |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Technique | Expected Result |
|---|---|
| HRMS (ESI+) | Calculated for [M+H]⁺ (C₈H₈ClN₂⁺): 167.0371. Found: To be determined. A characteristic isotopic pattern for one chlorine atom ([M+H]⁺ and [M+H+2]⁺ in ~3:1 ratio) is expected. |
| IR (ATR, cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1610, 1580 (C=C/C=N ring stretch), ~800-750 (C-Cl stretch).[9] |
Applications in Drug Discovery
This compound is not an end product but a high-value starting material for creating diverse chemical entities. The 4-chloro position is primed for Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups, Buchwald-Hartwig amination to add substituted amines, and Sonogashira coupling to install alkynes.[7][10] These reactions enable a systematic exploration of the chemical space around the 4-azaindole core. This approach is fundamental to modern lead optimization, allowing for the fine-tuning of a compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The continued exploration of derivatives from this and related scaffolds promises to yield novel clinical candidates for a wide range of human diseases.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Buy Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (EVT-1801315) | 1234616-82-0 [evitachem.com]
- 3. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 10. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine in Modern Kinase Inhibitor Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and neurodegenerative diseases. Within the vast landscape of heterocyclic scaffolds, the pyrrolo[3,2-c]pyridine core has emerged as a privileged structure, demonstrating significant potential in targeting a range of kinases. This technical guide delves into the specific and strategic role of a key derivative, 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine , as a pivotal intermediate in the synthesis of next-generation kinase inhibitors. We will explore the synthetic rationale behind its use, detail its application in the creation of potent inhibitors for targets such as Leucine-Rich Repeat Kinase 2 (LRRK2), and provide insights into the structure-activity relationships that govern its efficacy. This guide is intended to serve as a comprehensive resource, blending theoretical understanding with practical, field-proven methodologies.
Introduction: The Kinase Inhibitor Landscape and the Rise of the Pyrrolo[3,2-c]pyridine Scaffold
Protein kinases, as key regulators of cellular signaling pathways, have become one of the most important classes of drug targets.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, with numerous approved drugs demonstrating significant clinical benefit.
The pyrrolo[3,2-c]pyridine scaffold, an aza-analogue of indole, has garnered considerable attention in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an attractive starting point for inhibitor design.[2] Derivatives of this scaffold have shown potent inhibitory activity against a variety of kinases, including FMS kinase, Monopolar Spindle 1 (MPS1), and LRRK2, highlighting its versatility and potential in drug development.[2][3]
The Strategic Importance of this compound
The functionalization of the pyrrolo[3,2-c]pyridine core is crucial for achieving high potency and selectivity. The introduction of specific substituents at key positions can modulate the molecule's interaction with the target kinase and fine-tune its pharmacokinetic properties. In this context, This compound emerges as a highly valuable and strategic building block for several key reasons:
-
The 4-Chloro Group as a Versatile Synthetic Handle: The chlorine atom at the C4 position is not merely a placeholder but an activatable site for a variety of cross-coupling reactions. This allows for the introduction of diverse aryl and heteroaryl moieties, which are often crucial for establishing key interactions within the kinase hinge region or for extending into solvent-exposed regions to enhance potency and selectivity. This strategic placement of a reactive handle is a cornerstone of modern medicinal chemistry, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
The 1-Methyl Group: Modulating Solubility and Preventing Unwanted Interactions: The methylation of the pyrrole nitrogen at the N1 position serves a dual purpose. Firstly, it can enhance the metabolic stability of the compound.[4] Secondly, it blocks a potential hydrogen bond donor site, which can be advantageous in optimizing the binding mode of the inhibitor and preventing non-specific interactions. This modification can also influence the overall lipophilicity and solubility of the molecule, which are critical parameters for drug-likeness.
The combination of these two features makes this compound a powerful and versatile starting point for the synthesis of a wide array of kinase inhibitors.
Synthesis of a Key LRRK2 Inhibitor Intermediate: A Case Study
Leucine-Rich Repeat Kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease. The synthesis of potent and selective LRRK2 inhibitors often relies on the strategic use of functionalized heterocyclic scaffolds. A notable example is the synthesis of 4-Chloro-1-methyl-2-[(2R)-2-methylpyrrolidin-1-yl]-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile , a key intermediate in the development of highly potent LRRK2 inhibitors.[5]
The synthesis of this intermediate commences with the commercially available 4-chloro-1H-pyrrolo[3,2-c]pyridine .[5] The following diagram illustrates the key synthetic transformations:
Caption: Synthetic overview for the key LRRK2 inhibitor intermediate.
Detailed Experimental Protocol (Exemplary)
The synthesis of the aforementioned key intermediate involves a multi-step sequence, starting with the N-methylation of 4-chloro-1H-pyrrolo[3,2-c]pyridine. While the exact, detailed protocol for the synthesis of this compound is not explicitly available in a single source, a general procedure for N-alkylation of similar heterocycles can be adapted.
Step 1: N-Methylation of 4-chloro-1H-pyrrolo[3,2-c]pyridine
-
To a solution of 4-chloro-1H-pyrrolo[3,2-c]pyridine in a suitable aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for a short period to allow for deprotonation of the pyrrole nitrogen.
-
Add methyl iodide (MeI) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Subsequent Steps: The resulting this compound can then be further functionalized. For instance, introduction of a substituent at the C2 position can be achieved through various methods, followed by cyanation at the C3 position to yield the desired intermediate.[5]
From Intermediate to Potent Inhibitor: The Power of the 4-Chloro Handle
The true utility of the 4-chloro group becomes apparent in the subsequent steps of kinase inhibitor synthesis. This chloro-substituent serves as a key attachment point for introducing various functionalities via cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. These reactions enable the coupling of a wide range of boronic acids/esters or amines, respectively, allowing for the systematic exploration of the chemical space around the pyrrolo[3,2-c]pyridine core.
Caption: Utility of the 4-chloro group in cross-coupling reactions.
This modular approach is highly efficient for generating a library of analogues for SAR studies, ultimately leading to the identification of compounds with optimized potency, selectivity, and pharmacokinetic profiles.
Structure-Activity Relationship (SAR) Insights
The development of potent kinase inhibitors based on the this compound scaffold is guided by a deep understanding of SAR. The following table summarizes key SAR insights for pyrrolo[3,2-c]pyridine-based kinase inhibitors, which can be extrapolated to derivatives of the 4-chloro-1-methyl variant.
| Position of Substitution | Moiety | Impact on Activity | Target Kinase (Example) | Reference |
| C4 | Aryl/Heteroaryl groups | Crucial for hinge binding and potency | LRRK2, FMS | [2][5] |
| N1 | Methyl | Can improve metabolic stability and fine-tune binding | LRRK2, FMS | [2][4] |
| C2 | Substituted amines/amides | Can extend into the ribose-binding pocket, enhancing potency and selectivity | LRRK2, FMS | [2][5] |
| C6 | Aryl groups | Can modulate anti-proliferative activity | Tubulin | [6] |
These SAR trends underscore the importance of systematic modification of the this compound core to achieve the desired biological activity.
Conclusion and Future Perspectives
This compound has established itself as a cornerstone intermediate in the synthesis of advanced kinase inhibitors. Its pre-functionalized nature, with a reactive chloro group and a strategically placed methyl group, provides a robust and versatile platform for medicinal chemists. The successful application of this scaffold in the development of potent LRRK2 inhibitors exemplifies its potential.
Future research will likely focus on expanding the diversity of functionalities introduced at the C4 position, exploring novel cross-coupling methodologies, and applying this versatile building block to a broader range of kinase targets. The continued exploration of the chemical space around the pyrrolo[3,2-c]pyridine core, facilitated by key intermediates like this compound, will undoubtedly lead to the discovery of novel and effective therapies for a multitude of diseases.
References
- 1. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic deployment of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine in Modern Drug Discovery: A Technical Guide
Foreword: Unlocking a Privileged Scaffold
In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Heterocyclic compounds, particularly those featuring fused ring systems, have consistently emerged as privileged scaffolds in the design of innovative therapeutics. Among these, the pyrrolo[3,2-c]pyridine core has garnered significant attention as a versatile building block, offering a unique three-dimensional architecture that can effectively probe the binding sites of various biological targets. This guide focuses on a key derivative of this family: 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine . The strategic introduction of a chlorine atom at the 4-position and a methyl group on the pyrrole nitrogen transforms this scaffold into a highly adaptable platform for the synthesis of diverse compound libraries. The chloro substituent serves as a versatile synthetic handle for a myriad of cross-coupling and nucleophilic substitution reactions, while the N-methylation of the pyrrole ring can modulate solubility, metabolic stability, and target engagement. This document provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering researchers, scientists, and drug development professionals a comprehensive technical resource to leverage this powerful building block in their quest for next-generation therapeutics.
The Architectural Blueprint: Synthesis of the Core Scaffold
A robust and scalable synthetic route to this compound is fundamental to its widespread application. While a direct, one-pot synthesis is not prominently described in the literature, a plausible and efficient multi-step sequence can be constructed based on established methodologies for related heterocyclic systems. The proposed pathway commences with a commercially available pyridine derivative and proceeds through a series of strategic transformations to construct the fused pyrrolo[3,2-c]pyridine core, followed by the crucial N-methylation step.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned to proceed via a three-stage process:
-
Construction of the 4-chloro-1H-pyrrolo[3,2-c]pyridine core: This is the most critical phase, involving the formation of the fused bicyclic system.
-
N-methylation of the pyrrole nitrogen: This step introduces the methyl group, which can be crucial for modulating the physicochemical properties of the final compounds.
-
Purification and characterization: Rigorous purification and analytical confirmation are essential to ensure the quality of the building block for subsequent reactions.
A plausible synthetic approach, adapted from the synthesis of related 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives, is outlined below[1].
dot
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of 4-chloro-1H-pyrrolo[3,2-c]pyridine
This protocol is adapted from the synthesis of structurally related pyrrolopyridines and may require optimization.
Step 1: Synthesis of 2-chloro-3-nitro-4-vinylpyridine
-
To a solution of 2,4-dichloro-3-nitropyridine (1.0 eq) in anhydrous THF under an inert atmosphere, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Slowly add vinyl magnesium bromide (1.1 eq, 1.0 M solution in THF) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 2-chloro-3-nitro-pyridine-4-carbaldehyde
-
Dissolve the 2-chloro-3-nitro-4-vinylpyridine (1.0 eq) in a mixture of CH₂Cl₂ and methanol at -78 °C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge the solution with nitrogen to remove excess ozone.
-
Add dimethyl sulfide (DMS, 3.0 eq) and allow the reaction to warm to room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting aldehyde by column chromatography.
Step 3: Synthesis of 4-chloro-1H-pyrrolo[3,2-c]pyridine
-
To a solution of 2-chloro-3-nitro-pyridine-4-carbaldehyde (1.0 eq) in a mixture of acetic acid and ethanol, add iron powder (5.0 eq).
-
Heat the mixture to reflux for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Neutralize the filtrate with saturated aqueous NaHCO₃ solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-chloro-1H-pyrrolo[3,2-c]pyridine.[2][3]
Experimental Protocol: N-Methylation
-
To a solution of 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.
A Versatile Hub for Chemical Diversification: Key Reactions
The synthetic utility of this compound lies in the reactivity of the C4-chloro substituent. This position is amenable to a range of powerful chemical transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These reactions allow for the introduction of a wide array of functional groups, enabling the rapid generation of diverse compound libraries for biological screening.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and drug discovery. The two most relevant transformations for the functionalization of this compound are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
The Suzuki-Miyaura reaction facilitates the coupling of the aryl chloride with a variety of organoboron reagents, such as boronic acids and their esters.[4][5] This reaction is highly valued for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.
dot
Caption: General workflow for the Suzuki-Miyaura coupling reaction.[6]
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base such as K₂CO₃ (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1-methyl-1H-pyrrolo[3,2-c]pyridine derivative.[6][7]
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a phosphine ligand | The choice of catalyst and ligand is crucial for efficient coupling with heteroaryl chlorides. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of organic solvent and water is often optimal for solubility and reaction rate. |
| Temperature | 80-120 °C | Higher temperatures are often required for the activation of aryl chlorides. |
Table 1: Key Parameters for Suzuki-Miyaura Coupling Optimization.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling aryl halides with a wide range of primary and secondary amines.[8][9] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.
dot
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[10]
Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add this compound (1.0 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like XPhos or BINAP) (0.01-0.05 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).[9][11]
-
Seal the vessel and purge with an inert gas.
-
Add the amine (1.1-1.5 eq) and an anhydrous solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C and stir until complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 4-amino-1-methyl-1H-pyrrolo[3,2-c]pyridine derivative.
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are highly effective, direct nucleophilic aromatic substitution (SNAr) can also be a viable strategy for functionalizing the 4-position of the pyrrolo[3,2-c]pyridine core, particularly with strong nucleophiles.[12][13][14][15] The electron-withdrawing nature of the pyridine nitrogen atom activates the C4-position towards nucleophilic attack.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Alcohol (O-Arylation)
-
To a solution of the desired alcohol (1.5-2.0 eq) in an anhydrous polar aprotic solvent such as DMF or DMSO, add a strong base like sodium hydride (NaH) at 0 °C to generate the alkoxide in situ.
-
Stir for 30 minutes, then add a solution of this compound (1.0 eq) in the same solvent.
-
Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the nucleophilicity of the alkoxide.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the residue by column chromatography to yield the 4-alkoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine product.
Applications in Drug Discovery: A Focus on Kinase Inhibition
The 1H-pyrrolo[3,2-c]pyridine scaffold is a well-established pharmacophore in the field of kinase inhibitor design.[16] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The structural features of this compound make it an excellent starting point for the development of potent and selective kinase inhibitors.
The pyrrolo[3,2-c]pyridine core can act as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The substituents introduced at the 4-position via the reactions described above can then be tailored to occupy adjacent hydrophobic pockets and interact with specific residues, thereby conferring potency and selectivity.
For instance, derivatives of the pyrrolo[3,2-c]pyridine scaffold have shown potent inhibitory activity against FMS kinase, a receptor tyrosine kinase implicated in various cancers and inflammatory conditions.[16] The ability to readily diversify the 4-position of the this compound core allows for the systematic exploration of structure-activity relationships (SAR) to optimize binding affinity and selectivity for FMS and other kinases.
dot
Caption: Workflow for the utilization of this compound in kinase inhibitor discovery.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile building block for modern drug discovery. Its efficient synthesis and the amenability of the 4-chloro substituent to a wide range of chemical transformations provide a robust platform for the rapid generation of diverse and novel chemical matter. The proven utility of the pyrrolo[3,2-c]pyridine core in kinase inhibition underscores the potential of this scaffold in the development of targeted therapies for a multitude of diseases. As our understanding of the kinome and other target families continues to expand, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in the discovery of the next generation of innovative medicines.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 4-chloro-1H-pyrrolo[3,2-c]pyridine | C7H5ClN2 | CID 14114384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-1H-pyrrolo[3,2-c]pyridine - Amerigo Scientific [amerigoscientific.com]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. rumble.com [rumble.com]
- 16. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of the 4-Azaindole Scaffold: A Technical Guide to Unlocking Novel Chemical Space
Introduction: The Privileged Nature of a Bioisosteric Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 4-azaindole core, known systematically as 1H-pyrrolo[3,2-b]pyridine, has solidified its status as one such "privileged scaffold"[1]. Its power lies in its role as a bioisostere of both indole and purine, enabling it to mimic these vital biological motifs while presenting a unique set of physicochemical properties[1][2]. The strategic incorporation of a nitrogen atom into the six-membered ring fundamentally alters the molecule's electronic distribution, hydrogen bonding capabilities, solubility, and metabolic profile, offering chemists a versatile platform for drug design[1][2][3][4]. This guide provides an in-depth exploration of the chemical space of 4-azaindole derivatives, from fundamental properties and synthesis to its broad therapeutic applications, offering researchers, scientists, and drug development professionals a comprehensive technical resource.
Core Physicochemical and Spectroscopic Profile
A thorough understanding of the foundational properties of the 4-azaindole core is paramount for its successful application in synthesis and drug formulation.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₂ | [1][5] |
| Molecular Weight | 118.14 g/mol | [1][5] |
| Appearance | White to light yellow or brown crystalline solid/powder | [1] |
| Melting Point | 126-128 °C | [1][5] |
| Water Solubility | Slightly soluble / Sparingly soluble | [5][6] |
| Solvent Solubility | Soluble in methanol, ethanol, chloroform, and DMSO | [1][5] |
| UV λmax | 288 nm | [1][5] |
Spectroscopic analysis is indispensable for the structural verification of 4-azaindole and its derivatives. The ¹H NMR spectrum is characterized by distinct signals for its five aromatic protons, with the N-H proton of the pyrrole ring typically appearing as a broad singlet at a high chemical shift (>10 ppm)[1]. The IR spectrum displays a prominent broad band in the 3100-3400 cm⁻¹ region, indicative of the N-H stretching vibration of the pyrrole ring, while the 1400-1650 cm⁻¹ region contains multiple sharp bands corresponding to C=C and C=N stretching vibrations within the fused aromatic rings[1].
Navigating the Synthetic Landscape: From Core Construction to Functionalization
The synthesis and functionalization of the 4-azaindole nucleus is a dynamic field, with methodologies ranging from classical indole syntheses to modern, highly efficient transition-metal-catalyzed reactions[7][8]. The reactivity of 4-azaindole is a delicate interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring, which dictates its behavior towards electrophilic and nucleophilic reagents[1][7].
Constructing the Core: Foundational Synthetic Strategies
Several key strategies have been developed for the synthesis of the 4-azaindole core:
-
Bartoli Indole Synthesis: This method offers a direct route to azaindoles from substituted nitropyridines and vinyl Grignard reagents[1].
-
Fischer Indole Synthesis: While sometimes challenging, this classic reaction can be effectively applied to the synthesis of 4- and 6-azaindoles using appropriately substituted pyridylhydrazines[1][4].
-
Palladium-Catalyzed Reactions: Modern approaches frequently utilize palladium-catalyzed cross-coupling reactions, such as cascade C-N cross-coupling/Heck reactions, which provide efficient access to the core from readily available starting materials[1][8].
Exploring Chemical Space: Key Functionalization Pathways
The versatility of the 4-azaindole scaffold stems from the ability to functionalize it at multiple positions, allowing for the fine-tuning of its biological activity and pharmacokinetic properties[2].
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring is more susceptible to electrophilic attack than the pyridine ring. Theoretical and experimental evidence confirms that electrophilic substitution preferentially occurs at the C3 position[7].
-
Metalation and C-H Functionalization: Direct C-H functionalization has become a powerful tool for introducing a wide array of substituents without the need for pre-functionalized starting materials. Palladium-catalyzed C-H arylation, for instance, enables the direct coupling of aryl halides at specific positions[7].
Caption: Synthetic workflow for 4-azaindole derivatives.
Therapeutic Frontiers: The Broad Biological Activity of 4-Azaindole Derivatives
The unique structural and electronic properties of the 4-azaindole scaffold have led to its exploration in a wide range of therapeutic areas. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets[1][7].
A Dominant Force in Kinase Inhibition
The 4-azaindole scaffold is a cornerstone in the design of kinase inhibitors[2][3][9]. Its ability to mimic the hinge-binding motif of ATP allows for potent and selective inhibition of a variety of kinases implicated in diseases such as cancer and inflammation[2][3][4]. The pyridine nitrogen's role as a hydrogen bond acceptor is key to this interaction[2]. Numerous 4-azaindole-based inhibitors have been developed targeting a wide array of kinases, including p38 MAP kinase, c-Met, and PAK1[2][10][11].
Caption: Mechanism of 4-azaindole kinase inhibition.
Expanding Horizons: Antiviral, Anticancer, and Antiepileptic Activities
Beyond kinase inhibition, the 4-azaindole scaffold has demonstrated significant potential in other therapeutic areas:
-
Antiviral Agents: Replacing an indole with a 4-azaindole moiety has been shown to dramatically improve the solubility and metabolic stability of antiviral compounds[1].
-
Anticancer and Anti-angiogenic Activities: Certain 4-azaindole derivatives have been identified as inhibitors of microtubule dynamics, leading to G2/M cell cycle arrest and potent cytostatic effects on various cancer cell lines, including multidrug-resistant ones[12]. These compounds also exhibit anti-angiogenic properties[12].
-
Antiepileptic Agents: Novel 4-azaindole derivatives have been developed as selective inhibitors of the Nav1.2 sodium channel[13][14]. These compounds have shown potent antiepileptic activity with reduced neurotoxicity in preclinical models[13][14][15]. Structure-activity relationship studies have highlighted the critical role of the nitrogen at the 4-position and the NH hydrogen for their biological activity[13][14].
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling of a Halogenated 4-Azaindole
This protocol provides a representative method for the functionalization of the 4-azaindole core, a common step in the synthesis of diverse derivatives.
Objective: To couple a boronic acid or ester with a halogenated 4-azaindole derivative using a palladium catalyst.
Materials:
-
Halogenated 4-azaindole derivative (e.g., 3-bromo-4-azaindole)
-
Aryl or heteroaryl boronic acid/ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the halogenated 4-azaindole (1.0 eq), the boronic acid/ester (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the anhydrous solvent to the flask.
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.05-0.10 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validation: The success of the reaction is confirmed by the disappearance of the starting materials and the appearance of the product spot on TLC/LC-MS. The structure of the purified product is validated through comprehensive spectroscopic analysis.
Conclusion: A Scaffold of Enduring Potential
The 4-azaindole core represents a truly privileged scaffold in medicinal chemistry, offering a unique combination of structural rigidity, versatile functionalization handles, and favorable physicochemical properties. Its proven success in the development of kinase inhibitors and its emerging potential in treating a diverse range of diseases, including viral infections, cancer, and epilepsy, underscore its continued importance in drug discovery. As synthetic methodologies become more sophisticated and our understanding of its structure-activity relationships deepens, the exploration of the vast chemical space surrounding 4-azaindole is poised to yield the next generation of innovative therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Azaindole CAS#: 272-49-1 [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Diverse Biological Landscape of Substituted Pyrrolo[3,2-c]pyridines: A Technical Guide for Drug Discovery
For Immediate Release
This technical guide offers an in-depth exploration of the biological activities of substituted pyrrolo[3,2-c]pyridines, a class of heterocyclic compounds demonstrating significant promise in medicinal chemistry. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic potential of this scaffold, focusing on its anticancer, kinase inhibitory, antiviral, and antimicrobial properties. The guide delves into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating the efficacy of these compounds.
Introduction: The Pyrrolo[3,2-c]pyridine Core - A Privileged Scaffold
The pyrrolo[3,2-c]pyridine core, a fused bicyclic heterocycle, has garnered considerable attention in the field of drug discovery due to its structural rigidity and ability to engage with a variety of biological targets. Its unique electronic properties and synthetic tractability make it an attractive starting point for the development of novel therapeutic agents. This guide will illuminate the diverse biological activities exhibited by derivatives of this versatile scaffold.
Anticancer Activity: Targeting Microtubule Dynamics
A significant area of investigation for substituted pyrrolo[3,2-c]pyridines is their potent anticancer activity, particularly as inhibitors of tubulin polymerization.[1][2][3] These compounds function as colchicine-binding site inhibitors, disrupting the dynamic instability of microtubules, which are crucial for cell division. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis in cancer cells.[2][4]
Mechanism of Action: Disruption of Microtubule Formation
Pyrrolo[3,2-c]pyridine-based tubulin inhibitors bind to the colchicine site on β-tubulin, preventing the polymerization of α/β-tubulin heterodimers into microtubules. This interference with microtubule formation is critical for mitotic spindle assembly, leading to mitotic arrest and cell death.
Caption: Mechanism of anticancer activity of pyrrolo[3,2-c]pyridine tubulin inhibitors.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of these derivatives is significantly influenced by the nature and position of substituents on the pyrrolo[3,2-c]pyridine core.
-
Substitution at N-1: A 3,4,5-trimethoxyphenyl group at the N-1 position is a common feature in potent tubulin inhibitors, mimicking the A-ring of combretastatin A-4.[3]
-
Substitution at C-6: The nature of the aryl group at the C-6 position plays a crucial role in determining activity.
-
Electron-donating groups (e.g., -OCH3, -CH3) on the C-6 aryl ring generally enhance antiproliferative activity.[3]
-
Electron-withdrawing groups (e.g., -F, -Cl, -NO2) tend to decrease activity.[3]
-
The position of substitution on the C-6 aryl ring is also important, with para-substitution often being more favorable than ortho- or meta-substitution.[3]
-
Replacing the phenyl ring with other aromatic systems, such as an indolyl moiety, can significantly increase potency.[3]
-
| Compound ID | N-1 Substituent | C-6 Substituent | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 10a [3] | 3,4,5-trimethoxyphenyl | phenyl | >30 | >30 | >30 |
| 10d [3] | 3,4,5-trimethoxyphenyl | 4-methylphenyl | 15.3 | 21.4 | 19.8 |
| 10h [3] | 3,4,5-trimethoxyphenyl | 4-methoxyphenyl | 1.3 | 2.5 | 3.1 |
| 10t [3] | 3,4,5-trimethoxyphenyl | indol-6-yl | 0.12 | 0.15 | 0.21 |
Experimental Protocol: In Vitro Antiproliferative MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Substituted pyrrolo[3,2-c]pyridine compounds
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Crystal Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting cell viability against compound concentration.
Kinase Inhibition: A Promising Avenue for Targeted Therapy
Substituted pyrrolo[3,2-c]pyridines have also emerged as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer and inflammatory disorders.[5]
FMS Kinase Inhibition: Targeting Cancer and Inflammation
One notable target for this class of compounds is the FMS kinase (CSF-1R), a receptor tyrosine kinase involved in the proliferation and survival of monocytes and macrophages.[5] Overexpression of FMS is associated with several cancers and inflammatory conditions.
References
- 1. Identification of pyrrolo[3,2-c]pyridin-4-amine compounds as a new class of entry inhibitors against influenza viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigation of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine Reactivity
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the 6-Azaindole Scaffold
The 1H-pyrrolo[3,2-c]pyridine, commonly known as the 6-azaindole scaffold, represents a "privileged" heterocyclic motif in modern medicinal chemistry. Its structural resemblance to indole allows it to mimic the endogenous ligand interactions, while the integrated pyridine nitrogen introduces unique electronic properties, improves solubility, and provides an additional vector for hydrogen bonding. Consequently, this core is integral to numerous biologically active agents, particularly in the domain of kinase inhibition for oncology.[1][2][3][4] The targeted introduction of a chlorine atom at the 4-position, coupled with N-methylation, yields 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine—a highly versatile and reactive intermediate poised for diversification and the synthesis of novel molecular entities. This guide provides a foundational understanding of its reactivity, grounded in mechanistic principles and supported by actionable experimental protocols.
Chapter 1: Core Reactivity Principles - An Electronic Analysis
The reactivity of this compound is fundamentally governed by the electron-deficient nature of the pyridine ring. The electronegative nitrogen atom exerts a powerful electron-withdrawing effect (-I and -M), polarizing the entire aromatic system. This effect is most pronounced at the positions ortho and para to the nitrogen (C2, C4, and C6).
This inherent electronic characteristic dictates two primary avenues for synthetic transformation at the C4 position:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is activated towards displacement by nucleophiles. The pyridine nitrogen is perfectly positioned to stabilize the negative charge in the intermediate Meisenheimer complex, significantly lowering the activation energy for the reaction.[5][6]
-
Transition Metal-Catalyzed Cross-Coupling: The carbon-chlorine bond serves as a classic "handle" for a host of palladium-catalyzed cross-coupling reactions. These methods are indispensable for the formation of new carbon-carbon and carbon-heteroatom bonds, offering unparalleled scope for molecular elaboration.
Chapter 2: Nucleophilic Aromatic Substitution (SNAr) in Practice
SNAr provides a direct and often high-yielding pathway to introduce amines, ethers, and thioethers at the C4 position.
Mechanistic Underpinnings
The reaction proceeds via a two-step addition-elimination sequence. A nucleophile attacks the electron-poor C4 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized across the ring and, crucially, onto the electronegative pyridine nitrogen, which provides substantial stabilization.[6] The subsequent elimination of the chloride ion restores aromaticity and yields the substituted product.
Caption: The two-step Addition-Elimination mechanism for SNAr reactions.
Validated Experimental Protocol: Amination with N-Methylpiperazine
This protocol describes a typical procedure for the displacement of the C4-chloride with an amine nucleophile.
Objective: To synthesize 1-methyl-4-(4-methylpiperazin-1-yl)-1H-pyrrolo[3,2-c]pyridine.
Materials:
-
This compound
-
N-Methylpiperazine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add anhydrous K₂CO₃ (2.5 eq) followed by N-methylpiperazine (1.5 eq) to the stirred solution.
-
Heating: Immerse the flask in a preheated oil bath at 110 °C.
-
Monitoring: Stir the reaction vigorously for 12-18 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous phase with EtOAc (3x volumes).
-
Washing & Drying: Combine the organic extracts, wash with brine to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Causality Behind Experimental Choices:
-
Solvent (DMF): A polar aprotic solvent is chosen to dissolve the reactants and stabilize the charged intermediate without protonating the nucleophile.
-
Base (K₂CO₃): An inorganic base is required to scavenge the HCl that is formally generated during the substitution, preventing the protonation and deactivation of the amine nucleophile.
-
Temperature (110 °C): Heating is necessary to provide sufficient thermal energy to overcome the activation barrier associated with disrupting the aromaticity of the pyridine ring in the rate-determining step.[5]
Chapter 3: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions dramatically expand the synthetic utility of the title compound, enabling the installation of diverse carbon and nitrogen-based substituents.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki reaction is a robust and widely used method for coupling aryl halides with organoboron reagents to form biaryl systems.[7][8][9]
Caption: Key components for a successful Suzuki-Miyaura cross-coupling reaction.
Objective: To synthesize 4-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[3,2-c]pyridine.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃), 2M aqueous solution
-
1,4-Dioxane, anhydrous
Step-by-Step Methodology:
-
Inert Atmosphere: To a reaction vessel, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Degassing: Evacuate and backfill the vessel with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane, followed by the 2M aqueous Na₂CO₃ solution.
-
Heating: Heat the mixture to 90 °C with vigorous stirring for 16 hours.
-
Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by flash chromatography.
Causality Behind Experimental Choices:
-
Catalyst (Pd(PPh₃)₄): This Pd(0) complex is a workhorse for Suzuki couplings. It readily undergoes oxidative addition into the C-Cl bond, initiating the catalytic cycle.[10]
-
Base (Na₂CO₃): The base is crucial for the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species.[7]
-
Solvent (Dioxane/H₂O): This biphasic system is effective at dissolving both the organic starting materials and the inorganic base, facilitating efficient reaction.[10]
Buchwald-Hartwig Amination: Forging C(sp²)-N Bonds
This reaction is a powerful alternative to classical SNAr for C-N bond formation, often succeeding where SNAr fails, particularly with less nucleophilic amines.[11][12][13]
Caption: The core transformation in a Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira coupling enables the direct installation of an alkyne moiety, a versatile functional group for further transformations or as a key pharmacophore. The reaction uniquely employs both palladium and copper catalysts.[14][15][16]
Objective: To synthesize 1-methyl-4-(phenylethynyl)-1H-pyrrolo[3,2-c]pyridine.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) Iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Methodology:
-
Inert Atmosphere: In a Schlenk flask under argon, dissolve this compound (1.0 eq) in a mixture of anhydrous THF and TEA.
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.06 eq) to the solution.
-
Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise via syringe.
-
Reaction: Stir the mixture at 60 °C for 8 hours.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove solids, washing with THF.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Causality Behind Experimental Choices:
-
Dual Catalysis: The palladium catalyst facilitates the oxidative addition to the aryl chloride, while the copper(I) iodide reacts with the terminal alkyne to form a more reactive copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[16]
-
Base/Solvent (TEA): Triethylamine serves both as the base to deprotonate the alkyne and as a solvent for the reaction.
Chapter 4: Summary of Reactivity
The following table summarizes the primary transformations discussed in this guide, providing a quick reference for synthetic planning.
| Reaction Type | Key Reagents | Functional Group Introduced | Product Class |
| SNAr Amination | Primary/Secondary Amine, Base | -NR¹R² | 4-Amino-6-azaindoles |
| SNAr Etherification | Alkoxide (e.g., NaOMe) | -OR | 4-Alkoxy-6-azaindoles |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base | -Aryl / -Heteroaryl | 4-Aryl-6-azaindoles |
| Buchwald-Hartwig | Amine, Pd Catalyst, Ligand, Base | -NHR / -NR₂ | 4-Amino-6-azaindoles |
| Sonogashira Coupling | Terminal Alkyne, Pd Catalyst, Cu(I) Catalyst, Base | -C≡C-R | 4-Alkynyl-6-azaindoles |
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Coupling for the Functionalization of 4-Chloro-pyrrolopyridines
Introduction: The Strategic Importance of Pyrrolopyridines and C-C Bond Formation
Pyrrolopyridines, also known as azaindoles, represent a privileged heterocyclic scaffold in modern drug discovery. Their structural resemblance to purines allows them to modulate the activity of numerous biological targets, leading to their incorporation into a wide array of clinically significant agents. The ability to strategically functionalize the pyrrolopyridine core is paramount for optimizing pharmacological properties such as potency, selectivity, and pharmacokinetics.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acid derivatives have made it an indispensable tool in medicinal chemistry.[3][4] This application note provides a detailed protocol and expert insights for the Suzuki-Miyaura coupling of 4-chloro-pyrrolopyridines. While aryl chlorides are often more challenging substrates than the corresponding bromides or iodides due to the strength of the C-Cl bond, modern advancements in catalyst systems have made these transformations highly efficient and reliable.[3][5][6]
The Catalytic Engine: Understanding the Suzuki-Miyaura Mechanism
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] A thorough understanding of this catalytic cycle is crucial for rational troubleshooting and optimization. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[2][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-chloro-pyrrolopyridine, forming a Pd(II) intermediate. This is often the rate-limiting step for chloro-heterocycles and necessitates the use of highly active catalyst systems.[7]
-
Transmetalation: The organic moiety is transferred from the boron atom to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[5]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Parameters for Coupling with 4-Chloro-pyrrolopyridines
The success of coupling an unactivated heterocyclic chloride is critically dependent on the careful selection of the reaction components. The goal is to facilitate the challenging oxidative addition step without promoting unwanted side reactions.
-
Catalyst & Ligand System: Standard catalysts like Pd(PPh₃)₄ are often insufficient for activating the robust C-Cl bond. The key to success lies in using a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) combined with a specialized ligand.
-
Expert Insight: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential.[6][8] These ligands stabilize the Pd(0) center, increase its electron density to promote oxidative addition, and facilitate the final reductive elimination step. Buchwald's palladium precatalysts, which contain these ligands pre-complexed, are highly effective and offer excellent reproducibility.[6]
-
-
Base Selection: The base plays a crucial role in activating the boronic acid. Strong, non-nucleophilic bases are preferred.
-
Expert Insight: Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are excellent choices. K₃PO₄ is often more effective for challenging couplings due to its higher basicity. Cesium carbonate (Cs₂CO₃) or cesium fluoride (CsF) can also be highly effective, particularly in minimizing protodeboronation of sensitive heteroaryl boronic acids.[9][10]
-
-
Solvent Choice: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).
-
Expert Insight: Anhydrous, polar aprotic solvents are standard. 1,4-Dioxane, tetrahydrofuran (THF), and toluene are commonly used, often with a small amount of water.[3] The water aids in dissolving the inorganic base and promotes the formation of the boronate species necessary for transmetalation. Degassing the solvent immediately before use by sparging with an inert gas (Argon or Nitrogen) is critical to prevent oxidation of the Pd(0) catalyst.[11]
-
-
Organoboron Reagent: While boronic acids are most common, their stability can be an issue, leading to a common side reaction called protodeboronation.
-
Expert Insight: For particularly sensitive substrates, consider using more stable boronic esters, such as pinacol esters or MIDA boronates.[3][12] These are generally more robust and can be used in sequential couplings. Trifluoroborate salts (e.g., K[R-BF₃]) are another excellent alternative, known for their high stability and reactivity.[3]
-
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling on a 0.5 mmol scale. Reagent quantities should be adjusted proportionally for different scales.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Materials & Reagents:
-
4-Chloro-pyrrolopyridine derivative (1.0 equiv)
-
Aryl- or Heteroarylboronic Acid (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., SPhos Pd G3, 1–3 mol%) or Pd₂(dba)₃ (1-2 mol%)
-
Ligand (e.g., SPhos, 2–4 mol% if using Pd₂(dba)₃)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane/H₂O, 10:1 v/v)
-
Ethyl acetate, Brine, Anhydrous Sodium or Magnesium Sulfate
-
Silica Gel for chromatography
Equipment:
-
Oven-dried Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stir bar and stir plate with heating
-
Inert gas line (Argon or Nitrogen) with manifold
-
Syringes and needles for solvent transfer
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the 4-chloro-pyrrolopyridine (0.5 mmol, 1.0 equiv), the boronic acid (0.6 mmol, 1.2 equiv), the base (e.g., K₃PO₄, 1.5 mmol, 3.0 equiv), and the palladium catalyst/ligand (e.g., SPhos Pd G3, 0.01 mmol, 2 mol%).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 10:1 mixture of 1,4-dioxane and water) via syringe.[11][13]
-
Reaction Execution: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).
-
Work-up: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
Optimization & Troubleshooting
The provided protocol is a robust starting point. However, optimization may be required for specific substrates.
| Parameter | Recommended Adjustment & Rationale |
| Low Conversion | Increase Temperature: Raise the temperature in 10 °C increments (up to the solvent's boiling point). This increases the rate of oxidative addition. |
| Change Ligand: Switch to a more electron-rich and bulky ligand (e.g., from SPhos to RuPhos) to further accelerate oxidative addition. | |
| Change Base: Switch from K₂CO₃ to a stronger base like K₃PO₄ to enhance boronic acid activation. | |
| Protodeboronation | Use Boronic Ester: Replace the boronic acid with its corresponding pinacol or MIDA ester for increased stability.[12] |
| (Side Product) | Use Milder Base: Switch to a milder base like CsF or K₂CO₃.[9] |
| Lower Temperature: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. | |
| Dehalogenation | Ensure Inert Atmosphere: Ingress of oxygen can degrade the catalyst. Ensure all solvents are thoroughly degassed and the reaction is kept under a positive pressure of inert gas. |
| (Side Product) | Use Precatalyst: Use a well-defined palladium precatalyst to ensure the active Pd(0) species is generated efficiently and cleanly. |
Conclusion
The Suzuki-Miyaura coupling is a highly effective method for the C4-functionalization of pyrrolopyridine scaffolds. By leveraging modern catalyst systems featuring bulky, electron-rich ligands and carefully selecting the base and solvent, the challenge of activating the inert C-Cl bond can be readily overcome. This protocol provides a reliable and adaptable framework for researchers in drug discovery and organic synthesis, enabling the rapid generation of diverse compound libraries for biological evaluation.
References
- 1. organicreactions.org [organicreactions.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 9. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. reddit.com [reddit.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Buchwald-Hartwig Amination of 4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a transformative reaction in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling of amines with aryl or heteroaryl halides and pseudohalides.[1][2] Its development has revolutionized synthetic approaches in medicinal chemistry and materials science, where the aryl amine motif is a ubiquitous structural feature. The pyrrolo[3,2-c]pyridine core, in particular, is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors and antineoplastic agents.[3][4][5]
This guide provides a detailed examination of the Buchwald-Hartwig amination conditions specifically tailored for 4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine, a challenging yet valuable substrate. As an electron-rich heteroaryl chloride, this molecule presents unique hurdles, primarily the difficulty of achieving the initial oxidative addition step, which is crucial for the catalytic cycle to proceed.[6][7] This document will dissect the mechanistic underpinnings of the reaction, offer a rationale for the selection of catalysts, ligands, and reagents, provide a robust experimental protocol, and furnish a practical troubleshooting guide for researchers.
Mechanistic Rationale: The Palladium Catalytic Cycle
Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The reaction proceeds through a sequence of three primary steps involving a Pd(0)/Pd(II) redox couple.[1][8]
-
Oxidative Addition: A coordinatively unsaturated Pd(0) species reacts with the aryl chloride (Ar-Cl), cleaving the C-Cl bond and forming a Pd(II)-aryl complex. This is often the rate-determining step, especially for less reactive aryl chlorides.[9]
-
Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired arylamine product is expelled from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][8]
A competing side reaction, β-hydride elimination, can occur from the palladium-amido intermediate, leading to hydrodehalogenation of the starting material and formation of an imine.[1] Careful selection of the ligand is crucial to favor reductive elimination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1-Amino-substituted 4-methyl-5H-pyrido[3',4':4,5]pyrrolo[3,2-c]pyridines: a new class of antineoplastic agents. | Semantic Scholar [semanticscholar.org]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Sonogashira Coupling of Terminal Alkynes with 4-Chloro-7-Azaindoles
Introduction: The Strategic Importance of Alkynyl-7-Azaindoles
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structural motif in medicinal chemistry and drug development.[1] As a bioisostere of indole, it is a core component in numerous bioactive molecules, including kinase inhibitors and anti-cancer agents.[1][2][3][4] The introduction of an alkynyl group onto this scaffold via carbon-carbon bond formation unlocks vast chemical space for the synthesis of complex molecules with significant pharmacological potential.[5][6]
The Sonogashira coupling, a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands out as one of the most robust and versatile methods for forming C(sp²)-C(sp) bonds.[5][6] It is typically conducted under mild conditions, tolerates a wide array of functional groups, and has been instrumental in the synthesis of pharmaceuticals like tazarotene and altinicline.[5]
This guide provides an in-depth analysis and a field-proven protocol for a particularly challenging yet valuable transformation: the Sonogashira coupling of terminal alkynes with 4-chloro-7-azaindoles.
The Challenge: Overcoming the Inertness of 4-Chloro-7-Azaindoles
The primary challenge in this specific coupling lies with the aryl halide partner. The reactivity of aryl halides in the rate-determining oxidative addition step of the catalytic cycle follows the trend: I > Br > OTf >> Cl.[5][7] Aryl chlorides are notoriously less reactive due to the strong C-Cl bond. Furthermore, the presence of two nitrogen atoms in the 7-azaindole ring can complicate the reaction by coordinating to the palladium catalyst, potentially inhibiting its catalytic activity.
Successfully coupling these substrates requires a carefully optimized catalytic system and reaction conditions designed to promote the activation of the C-Cl bond without compromising the stability of the catalyst or reactants. The introduction of electron-rich and sterically hindered phosphine ligands has been a key development in making these challenging couplings viable.[8]
Mechanistic Insights: The Dual Catalytic Cycle
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] A thorough understanding of this mechanism is critical for rational troubleshooting and optimization.
-
The Palladium Cycle: This cycle is responsible for activating the aryl chloride and coupling it with the alkyne.
-
Reductive Generation of Pd(0): If a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂) is used, it is first reduced in situ to the active Pd(0) species by an amine, phosphine ligand, or another reactant.[5]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-chlorine bond of the 4-chloro-7-azaindole, forming a Pd(II) complex. This is often the rate-limiting step.[9]
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers its alkyne group to the Pd(II) complex. This is typically the rate-determining step of the overall process.
-
Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to release the final alkynyl-7-azaindole product and regenerate the active Pd(0) catalyst, completing the cycle.[5][7]
-
-
The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[5]
-
π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne.
-
Deprotonation: The amine base deprotonates the acidic terminal alkyne proton, facilitated by copper coordination, to form a highly reactive copper(I) acetylide species. This species then enters the palladium cycle for transmetalation.
-
Scientist's Note: While the copper co-catalyst significantly increases the reaction rate, it can also promote the undesirable oxidative self-coupling of the terminal alkyne, known as Glaser coupling, to form a diyne byproduct.[9] In some cases, a copper-free Sonogashira protocol may be preferable, although this often requires more forcing conditions or specialized ligands.[10]
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Detailed Application Protocol
This protocol is optimized for the coupling of a generic terminal alkyne with N-protected 4-chloro-7-azaindole. Protection of the azaindole nitrogen (e.g., with a phenylsulfonyl group) is often beneficial to improve solubility and prevent catalyst inhibition.
Reagent and Equipment Preparation
-
Reagents: Ensure all reagents are of high purity. The amine base, in particular, should be anhydrous and freshly distilled if necessary, as oxidized or wet amines can hinder the reaction.[9]
-
Solvents: Use anhydrous, degassed solvents. Degassing (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[9]
-
Glassware: All glassware should be oven- or flame-dried and cooled under an inert atmosphere (Argon or Nitrogen).
-
Catalysts: The Palladium catalyst and Copper(I) iodide are sensitive to air and moisture.[9] Handle them quickly in a glovebox or under a positive pressure of inert gas.
Reaction Setup and Stoichiometry
The following table provides a general stoichiometry for a 1.0 mmol scale reaction. This should be optimized for each specific substrate combination.
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume | Role |
| 4-Chloro-7-azaindole (N-protected) | - | - | 1.0 | 1.0 | - | Aryl Halide |
| Terminal Alkyne | R-C≡CH | - | 1.2 - 1.5 | 1.2 - 1.5 | - | Coupling Partner |
| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.02 - 0.05 | 0.02 - 0.05 | 14 - 35 mg | Catalyst Precursor |
| Copper(I) Iodide | CuI | 190.45 | 0.04 - 0.10 | 0.04 - 0.10 | 7.6 - 19 mg | Co-catalyst |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 0.04 - 0.10 | 0.04 - 0.10 | 10.5 - 26 mg | Ligand |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 3.0 - 5.0 | 3.0 - 5.0 | 0.42 - 0.70 mL | Base & Solvent |
| Anhydrous THF | C₄H₈O | 72.11 | - | - | 5 - 10 mL | Co-solvent |
Scientist's Note on Ligands: The addition of extra phosphine ligand (e.g., PPh₃) helps to stabilize the Pd(0) species and can accelerate the reaction. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands like XPhos or N-heterocyclic carbenes (NHCs) may be required to achieve good yields.[10]
Step-by-Step Procedure
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and argon inlet, add the N-protected 4-chloro-7-azaindole (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), CuI (0.10 mmol), and PPh₃ (0.10 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Solvent/Reagent Addition: Under a positive flow of argon, add anhydrous, degassed THF (5 mL) and triethylamine (5.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 60-80 °C. The optimal temperature will depend on the reactivity of the specific alkyne and may require screening.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl chloride is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove catalyst residues.
-
Wash the organic layer with saturated aqueous ammonium chloride (2 x 15 mL) to remove copper salts, followed by brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 4-alkynyl-7-azaindole.
Caption: A generalized experimental workflow for the Sonogashira coupling protocol.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd or Cu).[9]2. Insufficiently inert atmosphere.[9]3. Poor quality base or solvent.[9]4. Reaction temperature is too low. | 1. Use fresh catalysts from a reliable source.2. Ensure proper degassing of solvents and maintain a positive inert gas pressure.3. Use freshly distilled, anhydrous amine base and solvent.4. Increase the reaction temperature in 10 °C increments. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen.2. High concentration of copper co-catalyst. | 1. Improve inert atmosphere technique.2. Reduce the loading of CuI. Consider a copper-free protocol if the problem persists.[9] |
| Formation of Palladium Black | Catalyst decomposition. | 1. Add more phosphine ligand to stabilize the Pd(0) complex.2. Ensure the reaction is free of oxygen and peroxides. |
| Difficult Purification | Co-elution of product with byproducts or catalyst residues. | 1. Perform an aqueous ammonium chloride wash during work-up to remove copper.2. Filter the crude mixture through a plug of silica or Celite before full chromatography. |
References
- 1. aurigeneservices.com [aurigeneservices.com]
- 2. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]
- 3. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. books.rsc.org [books.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
Heck reaction conditions for substituted pyrrolopyridines
Application Note & Protocol Guide
Topic: Optimized Heck Reaction Conditions for the Synthesis of Substituted Pyrrolopyridines
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrrolopyridines and the Heck Reaction
Substituted pyrrolopyridines, also known as azaindoles, represent a privileged scaffold in modern medicinal chemistry. Their structural resemblance to indoles, combined with the introduction of a nitrogen atom in the six-membered ring, imparts unique physicochemical properties that are highly sought after in drug design. This scaffold is a core component in a multitude of biologically active compounds, including potent kinase inhibitors used in oncology.[1] The ability to precisely functionalize the pyrrolopyridine core is therefore of paramount importance.
The Mizoroki-Heck reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in organic synthesis.[2][3][4] This palladium-catalyzed reaction couples an unsaturated halide or triflate with an alkene, providing a direct and atom-economical route to introduce vinyl and substituted vinyl groups.[5] For the synthesis of complex molecules like substituted pyrrolopyridines, the Heck reaction offers a reliable strategy to elaborate the core structure, often with excellent stereoselectivity.[4][6] This guide provides a detailed examination of the Heck reaction mechanism, optimized conditions for pyrrolopyridine substrates, a step-by-step experimental protocol, and field-proven troubleshooting insights.
I. The Heck Reaction: Mechanistic Underpinnings and Critical Parameters
The efficacy of the Heck reaction hinges on a well-defined catalytic cycle involving palladium, which shuttles between the Pd(0) and Pd(II) oxidation states.[2][7][8] Understanding this cycle is crucial for rational optimization and troubleshooting.
The catalytic cycle consists of four primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the pyrrolopyridine substrate, forming a Pd(II) complex.[7][9]
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and subsequently inserts into the palladium-carbon bond. This step is typically stereoselective, proceeding in a syn fashion.[7][10][11]
-
Syn β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a hydridopalladium(II) species.[7][10]
-
Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated acid (HX) and facilitate the reductive elimination of HPdX, regenerating the active Pd(0) catalyst to re-enter the cycle.[7][12][13]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Key Experimental Parameters
The success of a Heck reaction on a pyrrolopyridine substrate is a multifactorial problem. The interplay between the catalyst, ligand, base, and solvent is critical.
-
Palladium Source (Precatalyst): Palladium(II) acetate (Pd(OAc)₂) is the most common precatalyst, as it is stable and readily reduced in situ to the active Pd(0) species.[2][14] Other sources like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium chloride (PdCl₂) are also widely used.[2][7]
-
Ligands: The choice of ligand is arguably the most critical factor, especially for electron-rich and coordinating N-heterocyclic substrates like pyrrolopyridines.
-
Phosphine Ligands: Monodentate phosphines like triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃) are workhorses in Heck chemistry.[2][15] Bidentate phosphines such as BINAP can be employed for asymmetric variations.[2] The ligand stabilizes the palladium center, prevents catalyst decomposition, and modulates its reactivity.
-
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as excellent alternatives to phosphines.[16] Their strong σ-donating ability forms robust bonds with palladium, creating highly active and stable catalysts that are often more effective for challenging substrates.[17]
-
Challenges with N-Heterocycles: Nitrogen atoms in the pyrrolopyridine ring can coordinate strongly to the palladium center, leading to catalyst inhibition or "poisoning".[18] The use of sterically bulky ligands is a key strategy to mitigate this issue, as they can disfavor the binding of the heterocyclic substrate to the catalyst's coordination sphere.[18]
-
-
Base: A base is essential for regenerating the Pd(0) catalyst at the end of the cycle.[12] Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common.[2][16] Inorganic bases such as potassium carbonate (K₂CO₃), sodium acetate (NaOAc), or cesium carbonate (Cs₂CO₃) are also frequently used, particularly in polar aprotic solvents.[2][7][16]
-
Solvent: The solvent must solubilize the reactants and catalyst while being stable at the required reaction temperature.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are the most common solvents for Heck reactions due to their high polarity and boiling points.[16][19]
-
Solvent Quality: The purity of the solvent is critical. For instance, aged NMP can contain hydroperoxide impurities that oxidize phosphine ligands, leading to catalyst deactivation and sluggish reactions.[20] Using freshly distilled or high-purity anhydrous solvents is highly recommended.
-
II. Application Data: Optimized Conditions for Pyrrolopyridine Scaffolds
The general principles of the Heck reaction apply to pyrrolopyridines, but successful implementation requires careful tuning of the parameters. The following table summarizes representative conditions reported for the Heck coupling of substituted bromo-pyrrolopyridines and related aza-indoles, providing a starting point for methods development.
| Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Amino-5-bromo-4-methylpyridine | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N (1.5) | DMF | 100 | Good | [1] |
| 2-Amino-3,5-dibromopyridine | Cyclic Ketone (enamine in situ) | Pd(OAc)₂ | - | - | DMF | - | Good | [21] |
| Ortho-iodoarylamine | Allyl Acetate | Pd(OAc)₂ (5) | - | K₂CO₃ (3) | DMF | 120 | Moderate | [22] |
| Bromoaryl 3-phenylallyl ether | (intramolecular) | Pd Nanoparticles | - | - | - | - | 45-96 | [23] |
| N-Allyl-2-bromoanilide | (intramolecular) | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ (2) | MeCN | 105 | 78 | [24] |
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: For N-heterocyclic substrates like 2-amino-5-bromo-4-methylpyridine, the combination of Pd(OAc)₂ with a bulky phosphine ligand like P(o-tol)₃ is a robust choice.[1] The steric bulk of the ligand helps prevent the nitrogen of the pyridine ring from deactivating the palladium catalyst.
-
Solvent and Base: The use of a polar aprotic solvent like DMF is standard, as it effectively dissolves the polar substrate, the palladium salt, and the base.[1][19] Triethylamine is a common choice as it is a liquid, easy to handle, and acts as both a base and a scavenger for the HBr generated.
-
Temperature: Heck reactions typically require elevated temperatures (80-120 °C) to drive the catalytic cycle, particularly the initial oxidative addition step.[1][16]
III. Detailed Experimental Protocol: Heck Coupling of 2-Amino-5-bromo-4-methylpyridine with Styrene
This protocol provides a self-validating, step-by-step methodology for a representative Heck reaction.
Materials and Reagents:
-
2-Amino-5-bromo-4-methylpyridine
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N), distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Caption: General experimental workflow for the Heck reaction.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-amino-5-bromo-4-methylpyridine (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the catalyst and ligands.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe. Stir for 5 minutes to allow the catalyst and ligand to form a complex. Add triethylamine (1.5 mmol, 1.5 equiv), followed by styrene (1.2 mmol, 1.2 equiv).[1]
-
Reaction: Seal the Schlenk tube tightly and place the reaction mixture in a preheated oil bath at 100 °C. Stir vigorously for 24 hours.[1]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture. The reaction is complete upon consumption of the starting bromo-pyrrolopyridine.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the dark mixture with ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and then with brine (1 x 15 mL) to remove DMF and salts.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-amino-4-methyl-5-styrylpyridine.[1]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
IV. Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Catalyst Deactivation: Impurities in solvent (e.g., peroxides in NMP/DMF), oxygen contamination, or substrate coordination.[18][20] 2. Insufficient Temperature: Reaction may be too slow at the set temperature. 3. Ineffective Base/Ligand: The chosen base or ligand may not be optimal for the specific substrate. | 1. De-gas thoroughly: Purge the reaction mixture with inert gas before heating. Use fresh, anhydrous solvents.[20] Consider a more robust ligand (e.g., a bulky phosphine or an NHC).[18] 2. Increase Temperature: Incrementally increase the temperature (e.g., to 110-120 °C). 3. Screen Conditions: Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃) and ligands. |
| Formation of Side Products | 1. Reductive Dehalogenation: The bromo-pyrrolopyridine is converted to the parent pyrrolopyridine. 2. Alkene Isomerization: The product double bond isomerizes. | 1. Optimize Base and Temperature: This is sometimes promoted by certain bases or excessively high temperatures. Re-screen conditions. 2. Control Reaction Time: Avoid unnecessarily long reaction times after the starting material is consumed. |
| Poor Reproducibility | 1. Variable Reagent Quality: Inconsistent purity of solvents, bases, or catalyst.[20] 2. Inconsistent Inert Atmosphere: Variable levels of oxygen in the reaction setup. | 1. Standardize Reagents: Use reagents from a single, reliable source. Always use high-purity, anhydrous solvents.[20] 2. Standardize Setup: Ensure a consistent and rigorous procedure for establishing an inert atmosphere. |
V. References
-
Heck reaction - Wikipedia. --INVALID-LINK--
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH. --INVALID-LINK--
-
Heck Reaction Mechanism - BYJU'S. --INVALID-LINK--
-
Mechanisms of the Mizoroki–Heck Reaction - SciSpace. --INVALID-LINK--
-
Heck Reaction: easy Mechanism, applications - Chemistry Notes. --INVALID-LINK--
-
Heck Reaction - Organic Chemistry Portal. --INVALID-LINK--
-
Heck Reaction - Chemistry LibreTexts. --INVALID-LINK--
-
The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst - ACS Publications. --INVALID-LINK--
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. --INVALID-LINK--
-
The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). --INVALID-LINK--
-
Ligand Effects in the Synthesis of N-Heterocycles by Intramolecular Heck Reactions | The Journal of Organic Chemistry - ACS Publications. --INVALID-LINK--
-
Heck Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. --INVALID-LINK--
-
Heck Reaction—State of the Art - MDPI. --INVALID-LINK--
-
Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed. --INVALID-LINK--
-
Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. --INVALID-LINK--
-
Optimization of the Palladium-Catalyzed Intramolecular Heck Reaction a - ResearchGate. --INVALID-LINK--
-
Application Notes and Protocols for the Heck and Stille Coupling of 2-Amino-5-bromo-4-methylpyridine - Benchchem. --INVALID-LINK--
-
HECK REACTION: Heterocyclic reactants mechanism - YouTube. --INVALID-LINK--
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. --INVALID-LINK--
-
CHAPTER 11: Heck Reactions - Books - The Royal Society of Chemistry. --INVALID-LINK--
-
Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal - Comptes Rendus de l'Académie des Sciences. --INVALID-LINK--
-
Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles. --INVALID-LINK--
-
Application Notes and Protocols: Heck Reaction Conditions for (Z)-2-bromo-2-butene - Benchchem. --INVALID-LINK--
-
Synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines via three-component [3 + 2] cycloaddition followed by one-pot N-allylation and intramolecular Heck reactions - Beilstein Journals. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Heck Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. books.rsc.org [books.rsc.org]
- 9. books.rsc.org [books.rsc.org]
- 10. scispace.com [scispace.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Heck Reaction—State of the Art [mdpi.com]
- 17. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal [comptes-rendus.academie-sciences.fr]
- 18. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. BJOC - Synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines via three-component [3 + 2] cycloaddition followed by one-pot N-allylation and intramolecular Heck reactions [beilstein-journals.org]
Synthesis of 4-amino-1-methyl-1H-pyrrolo[3,2-c]pyridine Derivatives: An Application and Protocol Guide
Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purines and other endogenous biomolecules allows for its interaction with a wide array of biological targets. Specifically, derivatives of this scaffold have demonstrated potent activity as kinase inhibitors, anticancer agents, and antiviral compounds.[1][2] The strategic placement of an amino group at the C-4 position and a methyl group at the N-1 position can significantly modulate the physicochemical properties and biological activity of these molecules, making the synthesis of 4-amino-1-methyl-1H-pyrrolo[3,2-c]pyridine a key objective for researchers in the field.
This guide provides a comprehensive overview of a robust synthetic strategy for obtaining 4-amino-1-methyl-1H-pyrrolo[3,2-c]pyridine, complete with detailed experimental protocols, mechanistic insights, and troubleshooting advice. The presented methodology is designed to be adaptable for the synthesis of a diverse library of related derivatives for structure-activity relationship (SAR) studies.
Strategic Approach to the Synthesis
The synthesis of 4-amino-1-methyl-1H-pyrrolo[3,2-c]pyridine is best approached through a two-step sequence starting from the commercially available 4-chloro-1H-pyrrolo[3,2-c]pyridine. This strategy prioritizes the regioselective N-methylation of the pyrrole nitrogen, followed by a nucleophilic aromatic substitution to introduce the C-4 amino group. This sequence is advantageous as it avoids potential side reactions and regioselectivity issues that could arise from methylating a molecule already containing a primary amino group.
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for 4-amino-1-methyl-1H-pyrrolo[3,2-c]pyridine.
Experimental Protocols
Part 1: Synthesis of this compound (Intermediate 1)
Principle: The N-methylation of 4-chloro-1H-pyrrolo[3,2-c]pyridine is achieved by deprotonation of the pyrrole nitrogen with a strong base, sodium hydride (NaH), to form the corresponding sodium salt. This highly nucleophilic anion then reacts with methyl iodide in an SN2 reaction to yield the N-methylated product. Tetrahydrofuran (THF) is used as an anhydrous aprotic solvent to facilitate the reaction. A similar N-alkylation strategy has been successfully employed for related heterocyclic systems.
References
Application Notes and Protocols for the N-methylation of 4-chloro-1H-pyrrolo[3,2-c]pyridine
Abstract: This document provides a comprehensive guide for the selective N-methylation of 4-chloro-1H-pyrrolo[3,2-c]pyridine, a key intermediate in the synthesis of various biologically active compounds. We present a detailed, field-proven protocol utilizing standard laboratory reagents, discuss the mechanistic underpinnings of the reaction's regioselectivity, and address critical safety considerations. Furthermore, alternative methodologies are explored to offer flexibility in experimental design. This guide is intended for researchers in medicinal chemistry, drug development, and synthetic organic chemistry.
Introduction: The Significance of N-Methylated Azaindoles
The 1H-pyrrolo[3,2-c]pyridine scaffold, also known as 6-azaindole, is a privileged heterocyclic motif in medicinal chemistry.[1] As a bioisostere of indole, it is a core component of numerous compounds targeting a wide array of diseases.[2] The N-methylation of this scaffold at the pyrrole nitrogen (N-1 position) is a common and critical step in drug discovery programs. This modification can significantly impact a molecule's pharmacological properties, including its potency, selectivity, metabolic stability, and cell permeability.
The substrate, 4-chloro-1H-pyrrolo[3,2-c]pyridine[3][4][5], serves as a versatile building block. The chlorine atom at the 4-position of the pyridine ring provides a handle for further functionalization, typically through cross-coupling reactions, while the pyrrole nitrogen is available for alkylation. Achieving selective methylation at the N-1 position is paramount, as alkylation at the pyridine nitrogen (N-6) would lead to undesired quaternary ammonium salts and a different trajectory in a synthetic campaign.[6]
This application note details a robust protocol for the N-1 methylation of 4-chloro-1H-pyrrolo[3,2-c]pyridine and provides the scientific rationale behind the procedural steps.
Mechanistic Insight: Achieving N-1 Regioselectivity
The selective methylation of the pyrrole nitrogen over the pyridine nitrogen is governed by the relative acidity of the N-H proton and the nucleophilicity of the resulting conjugate base.
Deprotonation Step
The pyrrole N-H proton is significantly more acidic than any C-H proton on the aromatic rings. When a strong, non-nucleophilic base such as sodium hydride (NaH) is introduced, it selectively abstracts the proton from the pyrrole nitrogen, forming a sodium salt of the azaindole.
dot
Caption: Deprotonation of the pyrrole nitrogen.
The pyridine nitrogen is significantly less basic and does not react with NaH. The resulting azaindole anion is a potent nucleophile, with the negative charge delocalized over the pyrrole ring, but with the highest electron density remaining on the N-1 nitrogen.
Alkylation Step
The subsequent introduction of an electrophilic methyl source, such as methyl iodide (MeI), results in a standard SN2 reaction. The nucleophilic N-1 nitrogen of the azaindole anion attacks the methyl group of MeI, displacing the iodide leaving group and forming the desired N-1 methylated product.
dot
Caption: Nucleophilic attack by the anion on methyl iodide.
While N-1 alkylation is thermodynamically and kinetically favored, over-alkylation can occur. The N-1 methylated product still possesses a basic pyridine nitrogen which can act as a nucleophile, attacking another molecule of methyl iodide to form a quaternary pyridinium salt.[6] This side reaction is often minimized by controlling stoichiometry and temperature.
Primary Protocol: N-Methylation using NaH and MeI
This protocol is adapted from standard procedures for the N-alkylation of indoles and related azaindoles.[2][7]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| 4-chloro-1H-pyrrolo[3,2-c]pyridine | 60290-21-3 | 152.58 | Starting material. Ensure it is dry. |
| Sodium Hydride (NaH), 60% dispersion in oil | 7646-69-7 | 24.00 | Highly reactive. Handle with extreme care under inert atmosphere. |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | Use a freshly opened bottle or dried solvent. |
| Methyl Iodide (MeI) | 74-88-4 | 141.94 | Toxic and volatile. Handle in a fume hood. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | For extraction. |
| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | For drying the organic phase. |
CRITICAL SAFETY WARNING
The combination of sodium hydride (NaH) and N,N-dimethylformamide (DMF) is known to be hazardous and can lead to thermal runaway and explosions, particularly at temperatures above 40°C and at scale.[8][9] This reaction should NEVER be heated without a rigorous safety assessment. The deprotonation step is exothermic. It is critical to maintain a low temperature (0 °C) during the addition of NaH and to allow for slow warming. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).
Step-by-Step Procedure
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq).
-
Dissolution: Add anhydrous DMF (to make a ~0.2 M solution) and stir until the starting material is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Deprotonation: While stirring vigorously, add sodium hydride (60% dispersion, 1.1 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation away from ignition sources. The mixture will typically become a slurry.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.
-
Addition of Electrophile: Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.05 eq) dropwise via syringe. A slight exotherm may be observed.
-
Reaction: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Caution: Gas evolution may occur if excess NaH is present.
-
Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water (twice) and then with brine (once) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine.
Alternative Methodologies and Considerations
Given the potential for over-alkylation and the safety hazards associated with NaH/DMF, researchers may consider alternative conditions.
| Method | Reagents | Solvent | Temperature | Advantages & Disadvantages |
| Potassium Carbonate | K₂CO₃, MeI | DMF, MeCN | 25-60 °C | Adv: Milder base, less hazardous. Disadv: Slower reaction times, may require heating which increases risk of N-6 quaternization. |
| Dimethyl Carbonate (DMC) | K₂CO₃, Dimethyl Carbonate | DMC/DMF | Reflux | Adv: DMC is a much less toxic and "greener" methylating agent than MeI.[10] Disadv: Requires higher temperatures, potentially leading to side reactions. |
| Mitsunobu Reaction | MeOH, PPh₃, DIAD/DEAD | THF | 0 °C to RT | Adv: Very mild conditions, avoids strong bases.[11] Disadv: Stoichiometric phosphine oxide byproduct can complicate purification. |
Conclusion
The N-methylation of 4-chloro-1H-pyrrolo[3,2-c]pyridine is a fundamental transformation for the synthesis of advanced intermediates in drug discovery. The presented protocol using sodium hydride and methyl iodide in DMF is a reliable and widely applicable method. However, careful attention to regioselectivity, potential side reactions, and most importantly, the significant safety hazards associated with the reagents is crucial for successful and safe execution. The alternative methods provided offer a valuable toolkit for optimization and for instances where milder conditions are necessary.
References
- 1. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-chloro-1H-pyrrolo[3,2-c]pyridine | C7H5ClN2 | CID 14114384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-1H-pyrrolo 3,2-c pyridine AldrichCPR 60290-21-3 [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. Chemical Safety Library [safescience.cas.org]
- 10. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 11. Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Cell-based assay protocol for novel kinase inhibitors derived from 4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine
Application Notes & Protocols
Topic: Cell-Based Assay Cascade for Novel Kinase Inhibitors Derived from 4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule inhibitors that target specific kinases has revolutionized therapeutic strategies. The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising chemical starting point for the development of potent kinase inhibitors, with derivatives showing activity against targets like Monopolar Spindle 1 (MPS1) kinase and FMS kinase.[2][3]
Transitioning a promising compound from a biochemical screen to a viable drug candidate requires rigorous evaluation within a cellular context.[4] Cell-based assays are indispensable for confirming that a compound can penetrate the cell membrane, engage its intended target, and elicit the desired biological response in a complex physiological environment.
This guide provides a comprehensive, three-tiered assay cascade for the characterization of novel kinase inhibitors derived from the this compound scaffold. This workflow is designed to efficiently assess compound potency, confirm on-target activity, and verify the mechanism of action. We will use the Epidermal Growth Factor Receptor (EGFR) pathway, a well-characterized signaling cascade frequently dysregulated in cancer, as an illustrative example.[5][6][7]
The Three-Tiered Assay Cascade
A tiered approach is essential for cost-effective and efficient screening. It allows for the rapid elimination of non-viable compounds in initial, high-throughput screens, while reserving more complex, lower-throughput assays for the most promising candidates.
References
- 1. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Purification of Chlorinated Heterocyclic Compounds by Column Chromatography: A Method Development and Implementation Guide
An Application Guide and Protocol
Abstract
Chlorinated heterocyclic compounds are a cornerstone of modern pharmaceuticals, agrochemicals, and materials science. Their synthesis, however, often yields complex mixtures containing starting materials, byproducts, and isomers that necessitate robust purification strategies. Column chromatography remains a fundamental and versatile technique for isolating these target molecules.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for developing and executing effective column chromatography protocols tailored to the unique physicochemical properties of chlorinated heterocyclic compounds. We will delve into the underlying principles of chromatographic separation, systematic method development, detailed experimental protocols, and critical safety considerations.
The Unique Challenge of Chlorinated Heterocycles
Purifying chlorinated heterocyclic compounds presents a distinct set of challenges rooted in their molecular structure:
-
Polarity and Solubility: The presence of both a polar heterocyclic ring and a nonpolar chlorine substituent can create intermediate polarities, making solvent selection non-intuitive. Solubility can be limited in standard nonpolar or highly polar solvents, complicating sample loading.
-
Reactivity and Stability: Some chlorinated heterocycles can be sensitive to the stationary phase. For instance, the slightly acidic nature of standard silica gel can cause degradation of acid-sensitive compounds. Chlorinated solvents like dichloromethane (DCM), while common, can degrade to produce hydrochloric acid (HCl), which can react with the target compound.[3]
-
Halogen-π Interactions: The electron-poor region of the carbon-chlorine bond can interact with electron-rich aromatic systems (π-systems) on other molecules or specialized stationary phases.[4] This "halogen bonding" can be exploited for unique selectivity but can also lead to unexpected retention behavior on standard phases.[4]
-
Isomer Separation: The synthesis of substituted heterocycles often results in regioisomers or diastereomers with very similar polarities, demanding high-resolution separation techniques.
Foundational Principles: Selecting the Chromatographic System
The success of any purification hinges on the careful selection of the stationary and mobile phases.[5][6][7] The goal is to maximize the differential partitioning of the target compound from its impurities.
Stationary Phase Selection
The stationary phase is the solid adsorbent packed into the column.[8] Its chemical nature dictates the primary mode of interaction with the compounds being separated.
| Stationary Phase | Primary Interaction | Best For... | Key Considerations for Chlorinated Heterocycles |
| **Silica Gel (SiO₂) ** | Adsorption (Polar) | General-purpose separation of moderately polar to nonpolar compounds.[2][9] | The default choice. Its surface silanol groups (Si-OH) are slightly acidic; consider using deactivated or neutral silica for acid-sensitive compounds.[10] |
| Alumina (Al₂O₃) | Adsorption (Polar) | Purification of less polar compounds; useful for separating amines. | Available in acidic, neutral, and basic forms, offering more control over surface chemistry than silica. The basic form is excellent for acid-sensitive compounds.[9] |
| Reversed-Phase (C18, C8) | Partitioning (Nonpolar) | Purification of polar to moderately nonpolar compounds in polar mobile phases.[9] | Highly effective for polar heterocycles. Requires polar solvent systems (e.g., water/acetonitrile or water/methanol). |
| PFP / Phenyl Phases | π-π Interactions, Halogen Bonding | Separating aromatic compounds, isomers, and halogenated molecules.[11][12] | Offers alternative selectivity, especially for aromatic heterocycles where halogen-π interactions can be leveraged for enhanced separation.[4][11] |
Mobile Phase (Eluent) Selection
The mobile phase is the solvent system that flows through the stationary phase, carrying the sample mixture with it. In normal-phase chromatography (e.g., with silica or alumina), a nonpolar solvent is used to elute compounds, with polarity being gradually increased to elute more strongly adsorbed, polar compounds.
The Eluotropic Series: Solvents are ranked by their "eluting power" or polarity. A common strategy is to start with a nonpolar solvent and gradually increase the proportion of a polar solvent.
| Solvent | Polarity Index | Notes for Chlorinated Compounds |
| Hexane / Heptane | 0.1 | Standard nonpolar base for normal-phase chromatography. |
| Toluene | 2.4 | Useful for its ability to engage in π-π interactions. |
| Dichloromethane (DCM) | 3.1 | Excellent solvent for many organic compounds. Caution: Can contain trace HCl. Consider passing through a plug of basic alumina before use for sensitive compounds. |
| Diethyl Ether | 2.8 | Good solvent, but peroxide formation is a safety risk. |
| Ethyl Acetate (EtOAc) | 4.4 | A versatile, moderately polar solvent often used with hexanes. |
| Acetone | 5.1 | A more polar alternative to ethyl acetate. |
| Acetonitrile (ACN) | 5.8 | Common in reversed-phase HPLC; can be used as a polar component in normal-phase. |
| Methanol (MeOH) | 5.1 | A very polar solvent used to elute highly polar compounds. Can deactivate silica gel if used in high concentrations. |
Systematic Method Development Workflow
A methodical approach is critical to developing a robust and reproducible purification protocol. This workflow minimizes wasted time and materials by starting on a small scale.
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapidly screening solvent systems before committing to a full column.[8][13]
-
Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or ethyl acetate) to make a ~1% solution.
-
Spot the Plate: Using a capillary tube, spot the solution onto a silica gel TLC plate, keeping the spot small and ~1 cm from the bottom edge.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a shallow pool of your chosen solvent system (e.g., 20% ethyl acetate in hexane). Ensure the solvent level is below the spot. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (if UV-active) and/or by staining (e.g., with potassium permanganate or iodine).
-
Analyze and Iterate:
-
Calculate the Retention Factor (Rf) for your target compound: Rf = (distance traveled by spot) / (distance traveled by solvent front).
-
The ideal Rf for the target compound is between 0.25 and 0.40. This ensures it will move down the column at a reasonable rate.
-
Good separation is indicated by a clear difference in Rf values (ΔRf > 0.2) between the target and major impurities.
-
If the Rf is too high (>0.5), decrease the polarity of the mobile phase (e.g., move from 20% to 10% EtOAc/hexane).
-
If the Rf is too low (<0.2), increase the polarity of the mobile phase (e.g., move to 30% EtOAc/hexane).[9]
-
Preparative Column Chromatography: The Protocol
Once an optimal solvent system is identified, the process can be scaled for bulk purification.[14]
Protocol 2: Slurry Packing a Silica Gel Column (Wet Packing)
This is the most common and reliable method for preparing a normal-phase column.
-
Column Preparation: Secure a glass chromatography column of appropriate size vertically on a clamp stand. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1-2 cm) of sand.
-
Prepare the Slurry: In a beaker, measure the required amount of silica gel (typically 30-50g of silica per 1g of crude mixture). Add the initial, nonpolar mobile phase (e.g., hexane) and stir gently to create a homogenous slurry that is free of air bubbles and can be easily poured.
-
Pack the Column: Pour the slurry into the column in a single, continuous motion. Use a funnel to aid the process. Open the stopcock to allow solvent to drain, collecting it for reuse.
-
Consolidate the Packing: Gently tap the side of the column with a piece of rubber tubing to encourage even settling of the silica bed. Add more solvent as needed to prevent the top of the silica bed from running dry. Crucially, never let the column run dry.
-
Finalize Preparation: Once the silica is fully settled and the solvent draining from the bottom is clear, add another thin layer of sand on top of the silica bed to protect it during sample and eluent addition. Drain the solvent until it is just level with the top of the sand. The column is now ready for loading.
Protocol 3: Sample Loading and Elution
-
Sample Preparation: Dissolve the crude mixture in the minimum amount of a strong solvent (like DCM). To this solution, add a small amount of silica gel (~1-2 times the mass of the crude product) and evaporate the solvent completely using a rotary evaporator. This creates a dry, free-flowing powder, a technique known as "dry loading." Dry loading generally results in better separation than loading the sample as a concentrated liquid solution.
-
Loading the Column: Carefully add the dry-loaded sample powder to the top of the prepared column, ensuring an even layer.
-
Initiate Elution: Carefully add the starting mobile phase (the optimal system determined by TLC) to the top of the column. Open the stopcock and begin collecting fractions. For flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate (a drop rate of ~5-10 cm/minute is a good target).[9]
-
Gradient Elution (Optional): If separating compounds with widely different polarities, you can gradually increase the polarity of the mobile phase over time (e.g., starting with 10% EtOAc/hexane, then moving to 20%, then 30%). This is known as a step gradient.[9]
-
Fraction Collection and Analysis: Collect the eluent in a series of numbered test tubes or flasks. Monitor the separation by spotting every few fractions on a TLC plate and running it in the same solvent system.
-
Combine and Concentrate: Once the desired compound has fully eluted, analyze the TLC results. Combine the fractions that contain only the pure compound. Concentrate the combined pure fractions using a rotary evaporator to isolate the purified chlorinated heterocyclic compound.
Troubleshooting Common Issues
Even with careful planning, problems can arise. A logical approach to troubleshooting is key.
Safety is Paramount
Working with chlorinated compounds and organic solvents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[15][16]
-
Ventilation: All work should be conducted in a certified chemical fume hood to prevent inhalation of volatile organic compounds and potentially toxic chlorinated materials.[15]
-
Chemical Handling: Read the Safety Data Sheet (SDS) for every chemical used.[15] Be aware of the specific hazards of your chlorinated heterocyclic compound.
-
Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, in appropriately labeled hazardous waste containers according to your institution's guidelines. Never pour chemical waste down the drain.[15]
-
Storage: Store chlorinated solvents and compounds in a cool, dry, well-ventilated area away from incompatible materials.[16][17]
By combining a thorough understanding of chromatographic principles with a systematic and safety-conscious approach, researchers can confidently and efficiently purify chlorinated heterocyclic compounds, advancing their research and development goals.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography | CoLab [colab.ws]
- 7. rjptonline.org [rjptonline.org]
- 8. chromtech.com [chromtech.com]
- 9. columbia.edu [columbia.edu]
- 10. Chromatographic separation of chlorinated hydrocarbons using columns of silica gel of varying degrees of porosity and activation - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. magritek.com [magritek.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. tutorchase.com [tutorchase.com]
- 16. Top 10 Chlorine Safety Tips - Online Safety Trainer [onlinesafetytrainer.com]
- 17. chlorinated-solvents.eu [chlorinated-solvents.eu]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Electron-Rich 4-Chloropyridines
Welcome to the technical support center dedicated to navigating the complexities of Suzuki-Miyaura coupling reactions involving electron-rich 4-chloropyridines. This guide is tailored for researchers, scientists, and professionals in drug development who encounter challenges with this specific, yet crucial, class of substrates. Here, we dissect common experimental hurdles and provide in-depth, scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with a 4-chloropyridine failing or giving low yields?
A1: The low reactivity of 4-chloropyridines in Suzuki couplings is a common challenge. This is primarily due to two factors: the strong C-Cl bond and the electron-rich nature of the pyridine ring, which can deactivate the palladium catalyst. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle.[1][2] Furthermore, the oxidative addition of the palladium(0) catalyst to the C-Cl bond is often the rate-determining step and is notoriously slow for electron-rich chlorides.[3][4]
Q2: What is the most critical parameter to optimize for this reaction?
A2: The choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for these challenging substrates.[5] You need to employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs).[6][7][8] These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is necessary to facilitate the oxidative addition step with the unreactive aryl chloride.[1]
Q3: Which palladium precursor should I use?
A3: While Pd(PPh₃)₄ can sometimes be effective, more reliable results are often obtained with Pd(OAc)₂ or Pd₂(dba)₃ in combination with a specialized ligand.[9] Pre-formed catalysts, where the ligand is already coordinated to the palladium, can also offer superior performance and reproducibility.[7]
Q4: How does the choice of base impact the reaction?
A4: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst.[10] For 4-chloropyridines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. The choice of base can also influence the solubility of the reagents and intermediates, which can significantly affect the reaction rate.[11]
Q5: What are common side reactions to look out for?
A5: The most prevalent side reaction is protodeboronation, where the boronic acid reacts with residual water or protic solvents to form the corresponding arene, thus reducing the yield of the desired product.[2] Homocoupling of the boronic acid to form a biaryl byproduct can also occur.[12][13]
Troubleshooting Guides
Problem 1: No reaction or very low conversion of starting material.
Potential Causes & Solutions:
-
Inactive Catalyst: The Pd(0) active species is sensitive to oxygen.
-
Solution: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly before use.[12] Using a pre-catalyst can also help ensure a consistent source of active Pd(0).
-
-
Ineffective Ligand: The chosen ligand is not sufficiently electron-rich or bulky.
-
Insufficient Temperature: The reaction may require higher temperatures to overcome the activation energy of the oxidative addition step.
Problem 2: Good conversion, but the major product is the result of protodeboronation.
Potential Causes & Solutions:
-
Presence of Protic Impurities: Water or other protic impurities in the solvent or reagents can lead to protodeboronation.
-
Solution: Use anhydrous solvents and dry reagents. If using a base like K₃PO₄, ensure it is freshly dried.
-
-
Suboptimal Base: The base may not be activating the boronic acid effectively for transmetalation.
-
Solution: Screen different bases. Stronger, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ can accelerate the desired transmetalation step, outcompeting protodeboronation.[17]
-
Problem 3: Formation of significant amounts of homocoupled boronic acid byproduct.
Potential Causes & Solutions:
-
Oxygen Contamination: Trace amounts of oxygen can promote the homocoupling of boronic acids.
-
Solution: Rigorously exclude oxygen from the reaction mixture by using an inert atmosphere and degassed solvents.
-
-
Incorrect Stoichiometry: Using a large excess of the boronic acid can favor homocoupling.
-
Solution: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) to minimize this side reaction.
-
Experimental Protocols
Standard Protocol for Suzuki Coupling of 4-Chloropyridine
This protocol is a starting point and may require optimization.
-
To a dry Schlenk flask, add the 4-chloropyridine (1.0 equiv.), arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if separate).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Optimized Protocol Using a Buchwald Ligand
This protocol is recommended for challenging, electron-rich 4-chloropyridines.
-
In a glovebox or under a strong flow of inert gas, add the 4-chloropyridine (1.0 equiv.), arylboronic acid (1.2 equiv.), and Cs₂CO₃ (2.0 equiv.) to a dry reaction vessel.
-
In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and a Buchwald ligand (e.g., SPhos, 2-4 mol%) in a small amount of the reaction solvent.
-
Add the catalyst pre-mixture to the reaction vessel.
-
Add degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Seal the vessel and heat to 100-120 °C.
-
Follow the workup and purification procedure outlined in the standard protocol.
Data Presentation
Table 1: Recommended Catalyst/Ligand Systems for 4-Chloropyridines
| Catalyst Precursor | Ligand | Key Advantages |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos | High activity for hindered and electron-rich substrates.[6][8] |
| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos | Excellent for unactivated aryl and heteroaryl chlorides.[6] |
| Pd(II)-NHC Pre-catalyst | IPr or SIPr | High stability and activity, often at lower temperatures.[7][18] |
| Pd(PPh₃)₄ | None | Sometimes effective for less challenging substrates.[19][20] |
Table 2: Common Solvents and Bases
| Solvent System | Base | Comments |
| 1,4-Dioxane / Water | K₃PO₄, Cs₂CO₃ | A common and often effective combination. |
| Toluene | K₃PO₄, Cs₂CO₃ | Anhydrous conditions can minimize protodeboronation. |
| THF / Water | K₂CO₃, K₃PO₄ | Another versatile solvent system.[5][13] |
| DMF | K₂CO₃, Cs₂CO₃ | High boiling point allows for higher reaction temperatures. |
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yield in Buchwald-Hartwig Amination of 4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the Buchwald-Hartwig amination of 4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific, yet common, synthetic transformation. We will move beyond generic advice to address the nuanced difficulties presented by this electron-rich, nitrogen-containing heteroaryl chloride.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low or no conversion. What are the most common initial checks?
Low conversion in a Buchwald-Hartwig amination can stem from several factors, as the reaction is known to be sensitive to specific conditions.[1] Here are the primary areas to investigate:
-
Inert Atmosphere: The active Pd(0) catalytic species is highly sensitive to oxygen. Ensure your reaction vessel was properly degassed (e.g., via three evacuate/backfill cycles with argon or nitrogen) and maintained under an inert atmosphere throughout the setup and reaction time.[1]
-
Reagent and Solvent Quality: The purity and dryness of your amine, solvent, and base are critical. Trace water can hydrolyze the phosphine ligand and interfere with the base. Ensure solvents are anhydrous and properly degassed.
-
Catalyst System Integrity: Verify the quality of your palladium precursor and phosphine ligand. If using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) is a crucial first step.[2][3] Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or, even better, a modern, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst) which ensures efficient and reliable generation of the active catalyst.[2]
Q2: Why is this compound a particularly challenging substrate?
This substrate presents a "perfect storm" of challenges common to electron-rich heteroaryl halides:
-
Catalyst Inhibition: The pyridine nitrogen in the pyrrolo[3,2-c]pyridine core is a Lewis base and can coordinate to the palladium center. This can displace the essential phosphine ligand, leading to catalyst deactivation and shutting down the catalytic cycle.[4]
-
Base Sensitivity: The pyrrolo[3,2-c]pyridine ring system can be sensitive to the strong bases (e.g., NaOtBu) typically required for the amination of less acidic aliphatic amines.[4] This can lead to substrate decomposition, forming byproducts that may also inhibit the catalyst.[4]
-
Low Electrophilicity: As an aryl chloride, the C-Cl bond is strong and less reactive towards oxidative addition compared to the corresponding bromide or iodide.[5][6] This is often the rate-limiting step of the catalytic cycle.
Q3: How do I choose the right palladium source and ligand?
For challenging substrates like this, ligand selection is paramount.
-
Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common, they can be unreliable.[2][6] We strongly recommend using a well-defined, air-stable palladium precatalyst . The Buchwald G3 and G4 precatalysts are excellent choices as they are designed for the efficient in situ generation of the active, monoligated L-Pd(0) species.[2]
-
Ligand Selection: The key is to use a ligand that is both bulky and electron-rich . These features stabilize the palladium center, accelerate the rate-limiting oxidative addition and final reductive elimination steps, and sterically disfavor catalyst inhibition by the substrate's pyridine nitrogen.[7] Dialkylbiaryl phosphine ligands (often called "Buchwald ligands") are the gold standard here.[8]
In-Depth Troubleshooting Guide
This section addresses specific experimental outcomes and provides a logical, step-by-step approach to resolving them.
Scenario 1: Low or No Conversion of Aryl Chloride
This is the most common failure mode. If the initial checks from the FAQ section have been performed, consider the following causes and solutions.
-
The "Why": The lone pair on the pyridine nitrogen of your substrate is competing with your phosphine ligand for a coordination site on the palladium atom. If the substrate binds too strongly, it effectively poisons the catalyst.[4] This is a frequent issue with nitrogen-containing heterocycles.[9]
-
The Solution: Outcompete the substrate with a superior ligand.
-
Action: Switch to a bulkier, more electron-donating biaryl phosphine ligand. Excellent starting points for heteroaryl chlorides are XPhos , RuPhos , or BrettPhos .[8] Josiphos-type ligands have also shown great efficacy for coupling heteroaryl chlorides.[9] These ligands create a sterically demanding pocket around the metal that favors coordination of the phosphine over the substrate.[10]
-
-
The "Why": The base has two critical roles: deprotonating the amine to form the palladium-amido intermediate and facilitating the initial reduction of Pd(II) to Pd(0) if a precatalyst is not used. A base that is too weak will stall the reaction, while a base that is too strong can decompose your sensitive pyrrolo-pyridine substrate.[4][5]
-
The Solution: Screen a range of bases with varying strengths and properties.
-
Strong Bases (e.g., NaOtBu, LHMDS): These are often the most effective for coupling less acidic alkyl amines but carry the highest risk of substrate decomposition.[2]
-
Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These offer much better functional group tolerance.[2][5] Cs₂CO₃ is often a good choice due to its solubility in solvents like dioxane.[2]
-
Alternative Mild Bases: For highly base-sensitive substrates, sodium silanolate (NaOTMS ) has been shown to be an excellent, milder alternative that can promote high yields where other bases fail.[4]
-
-
The "Why": This is a frequently underestimated cause of reaction failure.[1][2] If the base or other reagents are not sufficiently soluble, the reaction becomes a heterogeneous slurry with slow and inefficient kinetics. The rate of agitation can severely impact the outcome in such cases.[2]
-
The Solution: Choose a solvent that effectively solubilizes all components.
-
Action: Toluene and 1,4-dioxane are the most common and effective solvents.[2][11] Ethereal solvents like THF or CPME are also viable options.[2] Avoid chlorinated solvents, acetonitrile, and pyridine itself, as they are known to inhibit the catalyst.[2] If using an inorganic base like K₃PO₄, ensure vigorous stirring to maximize the solid-liquid interface where deprotonation occurs.[2]
-
Scenario 2: Formation of Significant Side Products
If you are seeing product formation but the yield is compromised by impurities, identify the side product to diagnose the problem.
-
The "Why": The desired C-N bond formation occurs via reductive elimination. A major competing pathway is β-hydride elimination, which results in the formation of the de-chlorinated starting material (1-methyl-1H-pyrrolo[3,2-C]pyridine) and an imine byproduct.[10]
-
The Solution: Use a catalyst system that kinetically favors reductive elimination.
-
Action: This issue is again best solved by using modern, bulky biaryl phosphine ligands (e.g., XPhos, RuPhos ). The steric pressure exerted by these ligands accelerates the bond-forming reductive elimination step, minimizing the time available for the competing β-hydride elimination to occur.[10]
-
-
The "Why": If your TLC or LC-MS shows a complex mixture of unidentified products alongside low yield, it may indicate that the strong base is degrading the heterocyclic core.[4]
-
The Solution: Switch to a milder base.
Optimization & Screening Protocols
A systematic screening of parameters is the most efficient path to success. We recommend screening the ligand and base first, as they typically have the largest impact.
Table 1: Recommended Screening Parameters
| Parameter | Condition 1 (Aggressive) | Condition 2 (Balanced) | Condition 3 (Mild) | Rationale |
| Pd Source | G3-XPhos Precatalyst (2 mol%) | G3-RuPhos Precatalyst (2 mol%) | G4-BrettPhos Precatalyst (2 mol%) | Precatalysts ensure reliable activation. Ligand choice balances steric bulk and electron-donating ability.[2][8] |
| Ligand | XPhos | RuPhos | BrettPhos | XPhos is very bulky and effective for chlorides. RuPhos and BrettPhos are excellent general ligands for challenging amines.[3][8] |
| Base | NaOtBu (1.5 eq) | Cs₂CO₃ (2.0 eq) | K₃PO₄ (2.0 eq) or NaOTMS (2.0 eq) | Covers a range from a strong, soluble organic base to milder, well-tolerated inorganic bases.[2][4][5] |
| Solvent | Toluene (0.2 M) | 1,4-Dioxane (0.2 M) | t-Amyl alcohol (0.2 M) | Toluene and dioxane are standard. t-Amyl alcohol can sometimes improve solubility and performance.[2] |
| Temperature | 100 °C | 110 °C | 90 °C | Higher temperatures are generally needed for aryl chlorides. Adjust based on solvent boiling point and substrate stability.[12] |
Protocol 1: General Procedure for Reaction Condition Screening
-
To an array of oven-dried reaction vials equipped with stir bars, add the this compound (1.0 eq), the selected base (1.5-2.0 eq), and the palladium precatalyst (e.g., G3-XPhos, 0.02 eq).
-
Seal the vials with septa caps and purge with argon for 10 minutes.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner (1.2 eq).
-
Place the vials in a pre-heated aluminum reaction block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress at set time points (e.g., 2h, 6h, 24h) by taking aliquots for LC-MS or TLC analysis.
-
Upon completion, cool the reactions, dilute with ethyl acetate, and filter through a small plug of celite. Analyze the filtrate to determine conversion and identify the optimal conditions.[1]
Visualizations
Troubleshooting Workflow
Caption: A troubleshooting workflow for low yield.
Catalyst Deactivation Pathway
Caption: The productive cycle vs. catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 12. Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Preventing hydrodehalogenation in the synthesis of pyrrolopyridine derivatives
Technical Support Center: Pyrrolopyridine Synthesis
A-Z Guide to Preventing Hydrodehalogenation Side Reactions
Welcome, researchers and chemists, to your dedicated resource for troubleshooting one of the most persistent challenges in the synthesis of pyrrolopyridine derivatives: undesired hydrodehalogenation. Pyrrolopyridines, also known as azaindoles, are crucial scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] However, their synthesis, particularly through palladium-catalyzed cross-coupling reactions, is often plagued by the formation of hydrodehalogenated by-products, which significantly reduces yield and complicates purification.
This guide, structured in a practical question-and-answer format, provides in-depth, experience-driven advice to help you diagnose and solve these issues in your experiments.
Part 1: FAQ - Understanding the Enemy: Hydrodehalogenation
Q1: What exactly is hydrodehalogenation, and why is it so common in my pyrrolopyridine synthesis?
Answer: Hydrodehalogenation is a side reaction where the halogen atom (Cl, Br, or I) on your pyrrolopyridine starting material is replaced by a hydrogen atom.[2] This leads to an undesired, non-functionalized core instead of your target cross-coupled product, directly impacting your reaction yield.
This side reaction is particularly prevalent in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations.[2][3] The susceptibility of N-heterocyclic halides, such as those on a pyrrolopyridine ring, to this reaction is often heightened.[2] The nitrogen atom in the ring system can influence the electronic properties and potentially coordinate with the palladium catalyst, altering the intended reaction pathway.[2]
Q2: What is the primary mechanism behind this unwanted side reaction?
Answer: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2] This reactive intermediate can arise from several sources within your reaction flask, including:
-
The Base: Strong bases can react with other components to generate hydride sources.
-
The Solvent: Alcoholic solvents (like methanol or isopropanol) and even trace amounts of water can be oxidized by the palladium complex to produce Pd-H.[4][5]
-
The Amine: In Buchwald-Hartwig aminations, β-hydride elimination from the palladium-amide intermediate is a known pathway to hydrodehalogenation.[3]
Once formed, this Pd-H species can undergo reductive elimination with the aryl group attached to the palladium center, releasing the hydrodehalogenated product (Ar-H) and regenerating the Pd(0) catalyst, which can unfortunately continue this undesired cycle.[2]
Part 2: Troubleshooting Guide - Your Experimental Strategy
This section provides actionable solutions to minimize hydrodehalogenation by systematically evaluating your reaction components and conditions.
Q3: My reaction is plagued by the hydrodehalogenated by-product. Where do I start my troubleshooting?
Answer: A systematic approach is key. Start by evaluating your choice of ligand and base , as these often have the most significant impact. Then, move on to optimizing reaction conditions like solvent and temperature .
Q4: How does my choice of ligand and palladium precursor affect this side reaction?
Answer: The ligand is arguably the most critical factor. The goal is to use a ligand that promotes the desired reductive elimination (to form the C-C or C-N bond) at a much faster rate than the undesired reductive elimination that forms the Ar-H by-product.
Expertise in Action:
-
Go Bulky and Electron-Rich: Modern biaryl phosphine ligands, often called "Buchwald ligands" (e.g., SPhos, XPhos, RuPhos), are specifically designed for this purpose. Their steric bulk creates a protective sphere around the palladium center.[2] This steric hindrance facilitates the final reductive elimination step of the desired product and can destabilize the intermediates that lead to side reactions.[6]
-
Consider N-Heterocyclic Carbenes (NHCs): NHC ligands (e.g., IPr, SImes) are strong electron donors that form very stable bonds with palladium. This stability can sometimes suppress side reactions by preventing the formation of undesired palladium species.
Data-Driven Decisions: Ligand Comparison
| Ligand Type | Common Examples | Typical Performance Against Hydrodehalogenation | Rationale |
| Bulky Monophosphines | SPhos, XPhos, RuPhos | Excellent | Steric bulk accelerates reductive elimination of the product.[6] |
| N-Heterocyclic Carbenes | PEPPSI™-IPr, IPr, SImes | Very Good | Strong σ-donating ability stabilizes the catalyst and can prevent side reactions.[7] |
| Bidentate Phosphines | XantPhos, dppf | Moderate to Good | Bite angle influences geometry and can suppress β-hydride elimination. Performance is substrate-dependent. |
| Simple Phosphines | PPh₃, P(o-tol)₃ | Poor to Moderate | Generally less effective; often used in older methodologies before the prevalence of hydrodehalogenation was fully understood. |
Q5: I'm using t-BuOK as my base. Could that be the problem?
Answer: Yes, absolutely. While strong bases like sodium or potassium tert-butoxide (t-BuOK, t-BuONa) are effective at promoting the desired reaction, they are also frequently implicated in promoting hydrodehalogenation.[4]
Causality:
-
Hydride Formation: Strong alkoxide bases can react with trace water or protic solvents, generating hydroxide, which can be a source of hydrides for the Pd-H pathway.
-
Direct Reaction: In some cases, the base itself can be a source of hydrides through decomposition or other pathways.
Alternative Base Strategy: Switch to a weaker, non-nucleophilic inorganic base. These are often much "safer" choices for suppressing hydrodehalogenation.
-
Potassium Phosphate (K₃PO₄): An excellent all-around choice for Suzuki couplings.
-
Cesium Carbonate (Cs₂CO₃): Often effective, particularly in Buchwald-Hartwig aminations.
-
Potassium Fluoride (KF): A mild base that can be effective, especially when dealing with base-sensitive functional groups.[7]
Q6: How do solvent and temperature play a role?
Answer: Both are critical parameters that control reaction kinetics.
-
Solvent Choice: Protic solvents like methanol, ethanol, or even water are known hydride sources.[4][8] Whenever possible, use anhydrous aprotic solvents such as toluene, dioxane, or THF. The presence of a solvent can significantly influence catalyst performance and reaction pathways.[9][10]
-
Temperature Control: Higher temperatures accelerate all reactions, including the undesired hydrodehalogenation. If you are observing a significant amount of the by-product, try lowering the reaction temperature. The desired cross-coupling reaction often has a lower activation energy than the hydrodehalogenation pathway. Therefore, reducing the temperature can selectively slow down the side reaction more than the main reaction. Monitor your reaction closely by TLC or LC-MS to find the optimal balance between reaction time and by-product formation.
Part 3: A Validated Protocol to Minimize Hydrodehalogenation
Here is a sample protocol for a Suzuki-Miyaura coupling on a halogenated pyrrolopyridine, designed to minimize hydrodehalogenation.
Reaction: Coupling of 4-Chloro-1H-pyrrolo[2,3-b]pyridine with Phenylboronic Acid.
Materials:
-
4-Chloro-1H-pyrrolo[2,3-b]pyridine (1 equivalent)
-
Phenylboronic acid (1.5 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (potassium phosphate, 3 equivalents), finely ground and dried
-
Anhydrous Toluene/Water (10:1 v/v)
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-chloro-1H-pyrrolo[2,3-b]pyridine, phenylboronic acid, and finely powdered K₃PO₄.
-
Catalyst Addition: In the same flask, add the palladium precursor (Pd₂(dba)₃) and the SPhos ligand.
-
Solvent Addition: Add the degassed solvent mixture (Toluene/Water). The small amount of water is often necessary to facilitate the transmetalation step in the Suzuki cycle.[2]
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed. Oxygen can lead to catalyst degradation and side reactions.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Note: Avoid excessively high temperatures. Start lower and increase only if the reaction is too slow.
-
Monitoring: Monitor the reaction progress every 1-2 hours using TLC or LC-MS. Look for the disappearance of the starting material and the formation of the product relative to the hydrodehalogenated by-product (which will have a mass of [M-Cl+H]).
-
Workup: Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 9. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Catalyst and Ligand Selection for Chloropyridine Amination
Welcome to the technical support center for the amination of chloropyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging yet crucial transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reactions and overcome common experimental hurdles. Our approach is grounded in mechanistic principles and field-proven insights to ensure you can confidently select the right catalyst and ligand system for your specific chloropyridine substrate.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when setting up and running chloropyridine amination reactions.
Q1: My Buchwald-Hartwig reaction with a chloropyridine is showing low to no conversion. What are the most common causes and what should I check first?
Low or no conversion in the amination of chloropyridines is a frequent issue, primarily because aryl chlorides are less reactive than the corresponding bromides or iodides.[1] The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[1][2]
Here are the initial troubleshooting steps:
-
Catalyst System Integrity:
-
Palladium Source: Ensure your palladium source is active. Pd(OAc)₂ can be unreliable; consider using a pre-catalyst (e.g., a G3 or G4 palladacycle) which forms the active Pd(0) species more cleanly and efficiently.[1][3][4]
-
Ligand Choice: Bulky, electron-rich phosphine ligands are essential for activating C-Cl bonds. Standard ligands like PPh₃ are often ineffective. Consider sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos) or ferrocene-based ligands (e.g., Josiphos).[1][5] N-heterocyclic carbene (NHC) ligands are also highly effective.[2][6][7]
-
Catalyst Loading: For challenging chloropyridines, you may need to increase the catalyst loading from the typical 1-2 mol% to as high as 5 mol%.[1]
-
-
Reaction Conditions:
-
Temperature: These reactions often require elevated temperatures, typically in the 80-110 °C range, to facilitate the difficult oxidative addition.[1]
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst.[1]
-
Solvent Purity: Use dry, degassed solvents. Water and oxygen can interfere with the catalytic cycle. Common solvents include toluene, 1,4-dioxane, and THF.[1][3]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[1] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely require a more active catalyst system and higher temperatures.[1][8]
-
Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my pyridine ring. How can I suppress this side reaction?
Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated.[1] This often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways.
To minimize hydrodehalogenation:
-
Ligand Choice: The choice of ligand can significantly influence the rate of reductive elimination versus side reactions. Switching to a different class of bulky, electron-rich ligands may be beneficial.
-
Base Purity: Ensure the base is anhydrous and of high purity. Some sources of NaOtBu can contain traces of sodium hydroxide or moisture, which can exacerbate the problem.[1]
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway.[1]
-
Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried.[1]
Q3: How do I achieve regioselective amination on a dichloropyridine (e.g., 2,4-dichloropyridine)?
Achieving regioselectivity is a significant challenge. Generally, the chlorine at the 2-position of a pyridine ring is more activated towards nucleophilic attack and oxidative addition than the one at the 4-position due to electronic effects from the ring nitrogen.[1][9]
Factors influencing regioselectivity include:
-
Electronic Effects: The nitrogen atom in the pyridine ring withdraws electron density, making the C2 and C4 positions electron-deficient and more susceptible to reaction.[1]
-
Catalyst and Ligand: The steric and electronic properties of the catalyst and ligand can influence which chlorine atom is preferentially attacked. Bulky ligands may favor reaction at the less sterically hindered position.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.
For a detailed methodology on achieving regioselective amination at the C-2 position of 2,4-dichloropyridine, refer to the work by Bruno et al.[9]
Q4: Do I need to protect the N-H group on my amine or a heterocyclic substrate?
While N-protection is a possible strategy, it adds extra synthetic steps.[3] Fortunately, modern Buchwald-Hartwig protocols are often compatible with unprotected N-H groups. The use of a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) is often key to the success of these reactions with unprotected substrates.[3][10]
Troubleshooting Guide
This guide provides a structured approach to resolving specific issues you may encounter during your experiments.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Very Low Conversion (<10%) | 1. Inactive Catalyst System | - Use a palladium precatalyst (e.g., BrettPhos Pd G3) for more reliable generation of the active Pd(0) species.[3] - Ensure the ligand is a bulky, electron-rich phosphine (e.g., RuPhos, BrettPhos) or an appropriate N-heterocyclic carbene (NHC) ligand.[2][3][5] - Prepare the reaction under a strictly inert atmosphere (Ar or N₂) to prevent oxygen from deactivating the catalyst.[1] - Use anhydrous and deoxygenated solvents.[1][3] |
| 2. Inappropriate Reaction Conditions | - Increase the reaction temperature, typically to 80-110 °C.[1] - Use a strong, non-nucleophilic base such as NaOtBu or KOtBu.[1][11] For unprotected N-H substrates, consider LiHMDS.[3][10] | |
| 3. Poor Substrate Reactivity | - Increase the catalyst loading to 3-5 mol%.[1] - Screen a panel of different ligands to find one that is optimal for your specific substrate. | |
| Stalled Reaction (Incomplete Conversion) | 1. Catalyst Decomposition | - Catalyst deactivation can occur over time at elevated temperatures. Consider a lower reaction temperature with a more active catalyst system if possible. - Ensure the absence of oxygen and water, which can contribute to catalyst degradation.[1] |
| 2. Product Inhibition | - The aminated pyridine product can sometimes coordinate to the palladium center and inhibit the catalytic cycle. A change in ligand may mitigate this effect. | |
| Significant Hydrodehalogenation Side Product | 1. Slow Reductive Elimination | - Switch to a more sterically hindered ligand to promote the reductive elimination step.[10] |
| 2. Presence of Protic Impurities | - Use a freshly opened, high-purity base.[1] - Ensure all reagents, solvents, and glassware are rigorously dried. | |
| Formation of Diarylated Amine (with primary amines) | 1. Over-reaction of the Primary Amine Product | - Use a ligand that promotes selective monoarylation, such as BrettPhos.[5] - Carefully control the stoichiometry of the aryl halide (use a slight excess of the amine). |
| Poor Regioselectivity with Dihalopyridines | 1. Insufficient Differentiation of Reactive Sites | - Screen different catalyst/ligand combinations. The steric and electronic properties of the ligand can influence regioselectivity. - Optimize the reaction temperature; lower temperatures often lead to higher selectivity.[9] |
Visualizing the Process: Diagrams and Workflows
To better understand the underlying mechanisms and decision-making processes, we provide the following diagrams created using Graphviz.
Caption: The Buchwald-Hartwig catalytic cycle for chloropyridine amination.
Caption: A decision-making workflow for troubleshooting common issues.
Catalyst and Ligand Selection Guide
The choice of catalyst and ligand is critical for a successful amination reaction. The following table provides a starting point for your optimizations.
| Substrate Type | Recommended Ligand(s) | Recommended Pd Source | Typical Base | Key Considerations |
| Electron-Deficient Chloropyridines | RuPhos, BrettPhos, t-BuXPhos | BrettPhos Pd G3, RuPhos Pd G3 | NaOtBu, KOtBu | Generally more reactive. Reactions may proceed at lower temperatures. |
| Electron-Rich Chloropyridines | BrettPhos, Josiphos-type ligands | BrettPhos Pd G3 | NaOtBu, KOtBu | May require higher temperatures and more active catalyst systems. |
| Sterically Hindered Chloropyridines or Amines | BrettPhos, RuPhos | BrettPhos Pd G3 | NaOtBu, KOtBu | Bulky ligands are essential to facilitate coupling. |
| Unprotected N-H Heterocycles (as coupling partner or substrate) | RuPhos, BrettPhos | RuPhos Pd G3, BrettPhos Pd G3 | LiHMDS | Strong, non-nucleophilic bases are crucial to prevent undesired side reactions.[3][10] |
| Primary Amines (for monoarylation) | BrettPhos | BrettPhos Pd G3 | NaOtBu, KOtBu | BrettPhos is known to provide excellent selectivity for monoarylation.[5] |
Experimental Protocols
General Procedure for Palladium-Catalyzed Amination of a Chloropyridine
Note: This is a general procedure and may require optimization for specific substrates.
-
Preparation of the Reaction Vessel: In a glovebox, add the chloropyridine (1.0 equiv), the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%), and a stir bar to an oven-dried reaction vial. If not using a precatalyst, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., BrettPhos, 2 mol%).[3]
-
Addition of Reagents: Add the amine coupling partner (1.2 equiv). Add anhydrous, deoxygenated toluene or dioxane to achieve a suitable concentration (e.g., 0.1-0.2 M).[1][3]
-
Addition of Base: Add the base (e.g., NaOtBu, 1.5 equiv) to the stirred mixture. If using LiHMDS, add the solution dropwise.[3]
-
Reaction: Seal the reaction vial and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][3]
-
Monitoring the Reaction: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Pd-catalyzed aryl amination mediated by well defined, N-heterocyclic carbene (NHC)-Pd precatalysts, PEPPSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]
- 10. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
Technical Support Center: Improving the Solubility of Pyrrolopyridine-Based Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges of pyrrolopyridine-based kinase inhibitors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Assessment & Troubleshooting
Q1: My new pyrrolopyridine-based kinase inhibitor shows very low aqueous solubility. What are the critical first steps for characterization and initial troubleshooting?
A1: This is a common and expected challenge. Pyrrolopyridine scaffolds, often found in kinase inhibitors, are typically large, planar, and hydrophobic, leading to low intrinsic solubility.[1][2] A systematic approach is crucial before attempting complex formulation strategies.
Expert Insight: The core issue often lies in the high crystal lattice energy of the compound, meaning it's thermodynamically more stable in its solid, crystalline form than dissolved in water.[1] Your initial goal is to understand the compound's fundamental physicochemical properties, which dictate its behavior.
Step-by-Step Initial Characterization Protocol:
-
Determine Key Physicochemical Properties:
-
pKa: This is critical as many kinase inhibitors are weak bases.[3][4] The pKa will tell you at which pH the compound becomes ionized, which generally increases aqueous solubility.
-
LogP/LogD: This measures the lipophilicity of your compound. A high LogP indicates poor aqueous solubility.
-
Crystalline Form (Polymorphism): Use Powder X-ray Diffraction (PXRD) to determine if your compound exists in different crystalline forms (polymorphs) or as an amorphous solid. Different polymorphs can have vastly different solubilities.
-
Melting Point: A high melting point often correlates with high crystal lattice energy and, consequently, lower solubility.[1]
-
-
Preliminary Solubility Assessment:
-
Kinetic vs. Thermodynamic Solubility: It's important to distinguish between these. Kinetic solubility is measured by dissolving a DMSO stock in buffer and observing precipitation, relevant for in vitro screens.[5] Thermodynamic solubility is the true equilibrium solubility, determined by adding an excess of solid compound to a buffer and measuring the concentration after it reaches equilibrium (often 24-48 hours).
-
pH-Dependent Solubility Profile: Measure the thermodynamic solubility of your compound in a range of buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract. For weakly basic kinase inhibitors, solubility is expected to be higher at a lower pH.[3][6]
-
-
Initial Troubleshooting for In Vitro Assays:
-
Co-solvents: If your immediate need is for biological assays, using co-solvents can be a quick fix. Prepare your aqueous buffer with a small, assay-tolerated percentage of a water-miscible organic solvent like DMSO (typically <0.5%), ethanol, or PEG 400.[3][5]
-
pH Adjustment: For cell-free assays, if your compound is a weak base, using a slightly acidic buffer (e.g., pH 6.0-6.5) can sometimes keep it in solution without compromising enzyme activity.[3]
-
Q2: My inhibitor, dissolved in a DMSO stock, precipitates immediately when I add it to my aqueous assay buffer. What is happening and how can I prevent this "DMSO shock"?
A2: This is a classic problem known as "precipitation upon dilution" or "DMSO shock".[5] It occurs because you are creating a supersaturated solution. The compound is highly soluble in the DMSO stock, but when diluted into the aqueous buffer, its concentration exceeds its thermodynamic solubility limit in that mixed solvent system, causing it to crash out of solution.[5]
Expert Insight: The key is to manage the transition from a high-solubility organic environment to a low-solubility aqueous one. The speed and method of this transition are critical.
Troubleshooting Strategies:
-
Optimize the Dilution Protocol:
-
Use Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the high-concentration DMSO stock into a smaller volume of buffer, then add this intermediate dilution to the final volume. This gradual reduction in solvent strength can prevent abrupt precipitation.[5]
-
Add Stock to Vortexing Buffer: The method of addition matters. Slowly add the DMSO stock solution into the aqueous buffer while it is being actively vortexed or stirred. This promotes rapid dispersion and prevents localized high concentrations that initiate precipitation.[5]
-
-
Employ Solubilizing Excipients:
-
Co-solvents: As mentioned in Q1, incorporating a secondary co-solvent like ethanol or PEG 400 into your buffer can increase the overall solvent capacity for your compound.[5]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its apparent solubility in water.[7][8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for in vitro assays.
-
Protocol: Using HP-β-CD for In Vitro Assay Preparation
-
Prepare a Cyclodextrin Buffer: Prepare your standard aqueous assay buffer containing a desired concentration of HP-β-CD (e.g., start with 2% w/v). Stir until the cyclodextrin is fully dissolved.
-
Prepare Compound Stock: Create a high-concentration stock of your pyrrolopyridine inhibitor in 100% DMSO (e.g., 10 mM).
-
Dilution: Slowly add the DMSO stock solution to the vortexing cyclodextrin buffer to achieve your final desired inhibitor concentration.
-
Incubation (Optional): Gently agitate or sonicate the final solution for 10-15 minutes to ensure complete complexation.
-
Visual Inspection: Before use, visually inspect the solution for any signs of precipitation.
| Co-solvent/Excipient System (in PBS, pH 7.4) | Typical Apparent Solubility Increase | Key Consideration |
| 1% DMSO | Baseline | Often the starting point; may not be sufficient. |
| 5% DMSO | 5-fold | May impact cell viability or enzyme activity.[5] |
| 10% PEG 400 | 10-fold | Generally well-tolerated in many assays.[5] |
| 2% HP-β-CD | 20-fold or more | Can significantly increase solubility.[5] |
Section 2: Formulation Strategies for Long-Term Solubility Enhancement
Q3: My compound's solubility is too low for in vivo studies. What are the main formulation strategies I should consider to improve its oral bioavailability?
A3: When moving to in vivo studies, you need more robust solutions than simple co-solvents. The goal is to enhance not just solubility but also the dissolution rate in the gastrointestinal tract, which is a prerequisite for absorption.[10] The primary strategies fall into several categories, and the best choice depends on your compound's specific properties.[11]
Expert Insight: There is no "one-size-fits-all" solution.[12] The choice of strategy is an evidence-based decision guided by the physicochemical profile of your inhibitor (pKa, LogP, melting point, dose requirement).
Overview of Major Formulation Strategies:
-
Salt Formation: For ionizable compounds (most kinase inhibitors are weak bases), forming a salt is often the most straightforward approach to dramatically increase solubility and dissolution rate.[13][14]
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in a polymer matrix in its high-energy, amorphous (non-crystalline) state. The amorphous form has a much higher apparent solubility than the stable crystalline form.[15]
-
Lipid-Based Formulations: These formulations use oils, surfactants, and co-solvents to dissolve the drug. Self-emulsifying drug delivery systems (SEDDS) are a common example, forming fine emulsions in the gut that facilitate absorption.[16][17] This is particularly effective for highly lipophilic compounds.
-
Particle Size Reduction (Nanotechnology): Reducing the particle size of the drug to the nanometer range (nanosizing) increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[18][19][20]
Q4: When should I consider forming a salt of my compound, and what is a general protocol for salt screening?
A4: Salt formation should be one of the first strategies you consider if your pyrrolopyridine inhibitor has an ionizable functional group, such as a basic nitrogen atom common in these scaffolds.[13][21] A suitable salt can significantly improve aqueous solubility, dissolution rate, and even stability.[14]
Expert Insight: The choice of the counter-ion is critical. A successful salt screening process aims to identify a salt form that is not only more soluble but also crystalline and physically stable. A solubility-guided screening approach is highly efficient.[13]
Protocol: Miniaturized 96-Well Plate Salt Screening
This protocol is adapted from a successful strategy used for another kinase inhibitor.[13][14]
-
Preparation:
-
Prepare stock solutions of your free base inhibitor in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 10 mg/mL).
-
Prepare a library of pharmaceutically acceptable acid counter-ions (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, etc.) in the same solvent at an equimolar concentration.
-
-
Salt Formation:
-
In a 96-well plate, add an aliquot of the inhibitor free base solution to each well.
-
Add an equimolar amount of each different acid counter-ion solution to its designated well.
-
Seal the plate and allow the solvent to evaporate slowly at room temperature for 24-48 hours to induce crystallization.
-
-
Solubility Assessment:
-
After evaporation, add a fixed volume of purified water or a relevant buffer (e.g., pH 6.8) to each well.
-
Seal the plate again and shake at room temperature for 24 hours to allow the samples to reach equilibrium.
-
Centrifuge the plate to pellet any undissolved solid.
-
Carefully take a supernatant sample from each well and determine the drug concentration using a suitable analytical method like HPLC-UV.
-
-
Analysis and Scale-Up:
-
Identify the counter-ions that resulted in the highest aqueous solubility. A 40-fold or greater improvement is a strong indicator of success.[13][14]
-
Select the top 2-3 "hits" and scale up the salt formation to a gram scale.
-
Characterize the scaled-up salt using PXRD, DSC, and NMR to confirm its crystalline nature, purity, and stability.[13][21] The hydrochloride salt is often a successful candidate.[13][21]
-
Q5: How do Amorphous Solid Dispersions (ASDs) work, and how can I prepare one in the lab for preclinical studies?
A5: Amorphous Solid Dispersions (ASDs) enhance solubility by converting a crystalline drug into its higher-energy, amorphous form and stabilizing it within a polymer matrix.[22][23] Because amorphous materials lack the highly ordered structure of crystals, less energy is required to dissolve them, leading to a much higher apparent solubility and faster dissolution.[24] The polymer serves to prevent the drug from recrystallizing back to its more stable, less soluble form.[25]
Expert Insight: The choice of polymer is crucial for the stability and performance of the ASD. Polymers like HPMC-AS and Soluplus® are commonly used as they have been shown to inhibit crystallization and maintain supersaturation of the drug in solution.[23]
Protocol: Lab-Scale ASD Preparation via Solvent Evaporation/Spray Drying
Spray drying is a common method for producing ASDs.[23]
-
Solution Preparation:
-
Select a suitable polymer (e.g., HPMC-AS-L, Soluplus®, PVP VA64).
-
Choose a common volatile solvent in which both your pyrrolopyridine inhibitor and the polymer are soluble (e.g., acetone, methanol, or a mixture).
-
Prepare a solution containing a specific drug-to-polymer ratio (e.g., 1:4 w/w).[23] Ensure everything is fully dissolved.
-
-
Spray Drying:
-
Use a lab-scale spray dryer. Set the inlet temperature, gas flow rate, and solution feed rate according to the instrument's guidelines and the properties of your solvent.
-
The goal is to rapidly evaporate the solvent, "trapping" the drug in its amorphous state within the polymer particles.
-
Collect the resulting dry powder from the cyclone collector.
-
-
Characterization:
-
Confirm Amorphous State: Analyze the spray-dried powder using PXRD. The absence of sharp peaks (characteristic of crystalline material) and the presence of a broad "halo" indicate an amorphous product.
-
Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) of the ASD. A single Tg indicates a homogeneous dispersion.
-
In Vitro Dissolution Testing: Perform a dissolution test comparing the ASD to the crystalline drug. Use a USP Apparatus II (paddle) in a biorelevant medium (e.g., simulated intestinal fluid, pH 6.8). You should observe a significant increase in both the rate and extent of dissolution for the ASD, often achieving a "spring and parachute" effect where a supersaturated state is temporarily maintained.[23]
-
Q6: What are lipid-based formulations, and are they suitable for my highly lipophilic pyrrolopyridine inhibitor?
A6: Lipid-based formulations are an excellent strategy for compounds that are not only poorly water-soluble but also highly lipophilic (high LogP).[16] These systems use a mixture of lipids (oils), surfactants, and co-solvents to dissolve the drug and present it to the gastrointestinal tract in a solubilized form, bypassing the dissolution step that often limits absorption.[17]
Expert Insight: A key innovation in this area is the use of lipophilic salts . By pairing a basic drug like a kinase inhibitor with an oily counter-ion (e.g., docusate), you can create a salt that is an ionic liquid or a low-melting-point solid.[16][17] This lipophilic salt can have dramatically higher solubility (>100 mg/g) in lipid excipients compared to the free base, enabling very high drug loading in the formulation.[16]
Types of Lipid-Based Formulations:
The Lipid Formulation Classification System (LFCS) categorizes these systems. For kinase inhibitors, self-emulsifying systems are often most relevant:
-
Type IIIA / IIIB (SEDDS/SMEDDS): Self-Emulsifying/Microemulsifying Drug Delivery Systems. These are mixtures of oils, water-soluble surfactants, and co-solvents. Upon gentle agitation in aqueous media (like in the stomach), they spontaneously form a fine oil-in-water emulsion (SEDDS) or microemulsion (SMEDDS), providing a large surface area for drug absorption.[11][12]
Protocol: Screening for a Simple SEDDS Formulation
-
Excipient Solubility Screening:
-
Determine the kinetic solubility of your inhibitor (both free base and, if available, a lipophilic salt) in a range of common excipients:
-
Oils: Medium-chain triglycerides (e.g., Capmul MCM).
-
Surfactants: Polysorbate 80 (Tween 80), Cremophor EL.
-
Co-solvents: Propylene glycol, PEG 400.
-
-
The goal is to find excipients where your compound has high solubility (>50-100 mg/g is excellent).[16]
-
-
Constructing a Ternary Phase Diagram:
-
Select the best oil, surfactant, and co-solvent from your screening.
-
Prepare a series of blank formulations with varying ratios of these three components (e.g., from 10:90:0 to 0:10:90 and everything in between).
-
For each blank formulation, add a small amount of water and observe its self-emulsification properties. Look for rapid formation of a fine, bluish-white emulsion.
-
Plot the ratios on a ternary phase diagram to identify the region that forms stable and efficient microemulsions.
-
-
Drug Loading and Performance Testing:
-
Choose a promising formulation from the self-emulsification region of your phase diagram.
-
Dissolve the maximum amount of your inhibitor in this formulation.
-
Perform an in vitro dispersion test by adding the drug-loaded SEDDS to a biorelevant medium and measuring the amount of drug that remains solubilized over time. This will predict its in vivo performance.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. benchchem.com [benchchem.com]
- 4. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lonza.com [lonza.com]
- 7. senpharma.vn [senpharma.vn]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. benchchem.com [benchchem.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. scifiniti.com [scifiniti.com]
- 19. Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations - Chaudhary - Current Nanomedicine [journals.eco-vector.com]
- 20. iipseries.org [iipseries.org]
- 21. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 23. Solid amorphous formulations for enhancing solubility and inhibiting Erlotinib crystallization during gastric-to-intestinal transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tabletingtechnology.com [tabletingtechnology.com]
- 25. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Sonogashira Coupling with N-Heterocycles
Welcome to our dedicated technical support center for navigating the intricacies of the Sonogashira cross-coupling reaction, with a specialized focus on its application with N-heterocyclic substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and overcome common experimental hurdles. The following question-and-answer format directly addresses specific issues you may encounter, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with a halo-N-heterocycle is resulting in low to no yield. What are the primary factors I should investigate?
Low or no yield in a Sonogashira coupling involving N-heterocycles is a common challenge that can often be traced back to a few key areas. A systematic approach to troubleshooting is crucial for identifying the root cause.[1]
Key Investigative Areas:
-
Catalyst and Reagent Integrity: The health of your catalyst system and the purity of your reagents are paramount.
-
Palladium Catalyst Activity: The active Pd(0) species is highly sensitive to oxygen and can decompose, often observed as a black precipitate (palladium black).[1] Ensure you are using a fresh, active palladium source. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be effectively reduced in situ to the active Pd(0) form.[1]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is prone to oxidation. It is best to use a freshly opened bottle or a recently purchased batch for optimal results.[1]
-
Reagent Purity: Impurities present in your N-heterocyclic halide, alkyne, solvent, or base can act as catalyst poisons.[1] Purification of starting materials may be a necessary step.
-
Base Quality: Amine bases are susceptible to oxidation and can absorb water. If using an amine base like triethylamine or diisopropylamine, consider distilling it before use to ensure it is anhydrous.[1]
-
-
Reaction Conditions: The environment in which the reaction is performed plays a critical role in its success.
-
Inert Atmosphere: The Sonogashira coupling is highly sensitive to oxygen, which can lead to catalyst decomposition and promote the undesirable homocoupling of the alkyne (Glaser coupling).[1][2] It is essential to thoroughly degas your solvents and run the reaction under a rigorously inert atmosphere, such as argon or nitrogen.[1]
-
Solvent Selection: The chosen solvent must be capable of dissolving all reaction components. Common choices include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene. However, be aware that some solvents can have a negative impact; for instance, DMF has been reported to slow down certain Sonogashira reactions.[1]
-
Appropriate Base: An amine base is typically required to deprotonate the terminal alkyne. The choice of base can significantly influence the reaction yield.[1]
-
Optimal Temperature: While many Sonogashira couplings can proceed at room temperature, some less reactive N-heterocyclic halides may necessitate gentle heating to achieve a reasonable reaction rate.[3]
-
Q2: I'm observing significant alkyne homocoupling (Glaser coupling) in my reaction. How can I mitigate this side reaction?
The formation of alkyne dimers, a result of Glaser coupling, is a prevalent side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[2] Here are several strategies to minimize this unwanted outcome:
-
Strictly Anaerobic Conditions: The most immediate and often effective solution is to ensure your reaction is performed under a rigorously inert atmosphere. This involves thoroughly degassing all solvents and reagents and employing Schlenk techniques or a glovebox to exclude oxygen.[1]
-
Reduce Copper Catalyst Loading: Minimizing the concentration of the copper(I) iodide can help to decrease the rate of the homocoupling side reaction.[1][4]
-
Slow Addition of the Alkyne: Adding the alkyne to the reaction mixture slowly over a period of time can help to maintain a low concentration of the alkyne, which disfavors the bimolecular homocoupling reaction.[1][4]
-
Switch to a Copper-Free Protocol: If homocoupling continues to be a persistent issue, the most robust solution is to adopt a copper-free Sonogashira protocol.[1][2] Numerous copper-free methods have been developed to circumvent the issue of Glaser coupling.[5][6]
Troubleshooting Workflow for Low Yields with N-Heterocycles
When faced with a low-yielding Sonogashira reaction involving an N-heterocycle, a logical and systematic troubleshooting approach is essential. The following workflow, presented as a decision-making diagram, can guide your optimization efforts.
Caption: A step-by-step workflow for troubleshooting low-yielding Sonogashira couplings with N-heterocycles.
In-Depth Troubleshooting Guides
Issue 1: Catalyst Decomposition (Palladium Black Formation)
Symptoms: The reaction mixture turns from a clear, colored solution to a black suspension.
Causality: The formation of a black precipitate, commonly known as "palladium black," is a clear indication of the decomposition of the active Pd(0) catalyst.[1] This occurs when the Pd(0) species agglomerates and precipitates out of the solution, rendering it catalytically inactive.
Solutions:
-
Improve Inert Atmosphere: Oxygen is a primary culprit in the oxidation and subsequent decomposition of the Pd(0) catalyst.[1] Ensure all solvents and reagents are thoroughly degassed using techniques like freeze-pump-thaw cycles or by sparging with an inert gas. Maintain a positive pressure of argon or nitrogen throughout the reaction setup.
-
Check for Impurities: Impurities in the reagents or solvents can poison and destabilize the palladium catalyst.[1] Use high-purity reagents and anhydrous solvents.
-
Ligand Selection: The choice of ligand can significantly impact the stability of the palladium catalyst. For challenging N-heterocyclic substrates, consider switching from common phosphine ligands like PPh₃ to more electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can form more stable palladium complexes.[2][7]
Issue 2: Poor Reactivity of the N-Heterocyclic Halide
Symptoms: The reaction stalls with a significant amount of the starting N-heterocyclic halide remaining, even after prolonged reaction times.
Causality: The reactivity of the carbon-halogen bond in the Sonogashira coupling follows the general trend: I > Br > Cl.[3][8] N-heterocyclic chlorides, in particular, can be quite unreactive. Additionally, the electronic properties of the N-heterocycle can influence the reactivity of the C-X bond.
Solutions:
-
Switch to a More Reactive Halide: If possible, synthesize the iodo- or bromo-analogue of your N-heterocycle, as these are generally more reactive in the Sonogashira coupling.[8]
-
Employ a More Active Catalyst System: For less reactive halides, a more potent catalyst system is often required. Consider using palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands.[2][7]
-
Increase Reaction Temperature: For sluggish reactions, increasing the temperature can provide the necessary activation energy for the oxidative addition step.[3] However, be mindful that higher temperatures can also lead to increased side reactions.
-
Optimize the Base: The choice of base can be critical. For less reactive substrates, a stronger base may be necessary to facilitate the deprotonation of the alkyne and promote the catalytic cycle.
Issue 3: N-Heterocycle-Induced Catalyst Inhibition
Symptoms: The reaction starts but then quickly ceases, with both starting materials remaining.
Causality: The nitrogen atom(s) in the heterocycle can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2] This is particularly problematic for certain classes of N-heterocycles.
Solutions:
-
Ligand Modification: Employing bulky ligands can create a sterically hindered environment around the palladium center, which can disfavor the coordination of the N-heterocycle.
-
Use of Additives: In some cases, the addition of certain salts can mitigate catalyst inhibition, although the mechanism is not always well understood.
-
Copper-Free Conditions: Sometimes, switching to a copper-free protocol can alter the reaction pathway and overcome catalyst inhibition issues.[2][5]
Experimental Protocols
General Protocol for a Copper-Free Sonogashira Coupling with an N-Heterocyclic Bromide
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the N-heterocyclic bromide (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., a Buchwald ligand, 4-10 mol%).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reagents: Add the degassed solvent (e.g., acetonitrile or 1,4-dioxane), the terminal alkyne (1.2-1.5 equiv.), and an inorganic base (e.g., Cs₂CO₃, 2.0 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC/LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with an appropriate organic solvent, and filter through a pad of Celite®. The filtrate can then be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by flash column chromatography.
Catalytic Cycle of the Sonogashira Coupling
The Sonogashira coupling is believed to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9][10]
Caption: The interconnected catalytic cycles of the copper-co-catalyzed Sonogashira coupling reaction.
Parameter Comparison Table for Sonogashira Coupling with N-Heterocycles
| Parameter | General Recommendation | Considerations for N-Heterocycles |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | For less reactive halides, consider catalysts with bulky, electron-rich ligands (e.g., Buchwald ligands) or NHC ligands.[2][7] |
| Copper Co-catalyst | CuI (1-5 mol%) | Can promote alkyne homocoupling. Consider copper-free conditions if this is a major issue.[2][5] |
| Base | Amine bases (e.g., Et₃N, i-Pr₂NH) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | The basicity of the N-heterocycle itself can influence the reaction. An inorganic base is often a good choice for copper-free systems.[2] |
| Solvent | THF, DMF, Toluene, Acetonitrile | The polarity and coordinating ability of the solvent can affect catalyst stability and reaction rate.[1][11] |
| Temperature | Room temperature to 100 °C | Less reactive N-heterocyclic halides often require higher temperatures to proceed at a reasonable rate.[3][11] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. books.rsc.org [books.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Minimizing Homocoupling of Boronic Acids in Suzuki Reactions with Chloropyridines
Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, specifically focusing on the challenge of minimizing boronic acid homocoupling when using chloropyridines as substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet frustrating side reaction. Here, we dissect the underlying mechanisms and provide actionable troubleshooting strategies to enhance your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling in the context of a Suzuki reaction?
A: Boronic acid homocoupling is an undesired side reaction where two molecules of the organoboron reagent couple to form a symmetrical biaryl byproduct. This depletes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification.
Q2: Why is homocoupling a particular problem when using chloropyridines?
A: Chloropyridines are electron-deficient aryl chlorides. While their electron-deficient nature can facilitate the initial oxidative addition of the palladium catalyst to the C-Cl bond, the overall catalytic cycle can be sluggish.[1][2] This can lead to conditions that favor side reactions like homocoupling. Furthermore, the Lewis basic nitrogen atom in the pyridine ring can sometimes interact with the palladium catalyst, potentially leading to catalyst deactivation or altered reactivity.[3]
Q3: What is the primary cause of boronic acid homocoupling?
A: The most commonly cited cause is the presence of Pd(II) species in the reaction mixture, often exacerbated by the presence of oxygen.[4][5] These Pd(II) species can react with two molecules of the boronic acid in a process that results in the homocoupled product and the reduction of Pd(II) to the catalytically active Pd(0).[4] Homocoupling can also occur through other, less common, mechanistic pathways.[6][7]
Q4: What is protodeboronation and how is it related to this topic?
A: Protodeboronation is another common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[8] This is often promoted by aqueous conditions, certain bases, and elevated temperatures.[8][9] While distinct from homocoupling, it is a competing side reaction that also consumes the boronic acid, leading to lower yields. Strategies to minimize one often impact the other.
Troubleshooting Guide: Diagnosis and Solutions
This section provides a detailed, question-and-answer-style guide to troubleshoot and minimize boronic acid homocoupling in your Suzuki reactions with chloropyridines.
Problem 1: My reaction yields significant amounts of the boronic acid homocoupled product. How can I suppress this?
This is the most direct manifestation of the issue. The formation of the symmetrical biaryl derived from your boronic acid indicates a flaw in the catalytic cycle or the reaction conditions.
Core Issue: Presence of Oxidants and Pd(II) Species
The homocoupling of boronic acids is often mediated by Pd(II) species, and their formation can be accelerated by oxygen.[4][5] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced to Pd(0) to initiate the primary catalytic cycle.[4] If this reduction is slow or incomplete, or if oxygen is present to re-oxidize Pd(0) to Pd(II), homocoupling can become a dominant pathway.[5]
Solution Workflow:
Detailed Protocols & Explanations:
-
Implement Rigorous Degassing: Oxygen is a key culprit in promoting homocoupling.[5]
-
Protocol: Before adding your catalyst, sparge your solvent and reaction mixture with an inert gas (Argon or Nitrogen) via a subsurface needle for at least 30 minutes. Simply evacuating and backfilling the flask is often insufficient to remove all dissolved oxygen.[5][10] Maintain a positive pressure of inert gas throughout the reaction.[3]
-
Causality: Removing oxygen prevents the oxidation of the active Pd(0) catalyst to the problematic Pd(II) state.[3][4]
-
-
Re-evaluate Your Palladium Source:
-
Option A: Switch to a Pd(0) Precatalyst: If you are using a Pd(II) source, consider switching to a Pd(0) precatalyst like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[4][11]
-
Causality: Starting with Pd(0) eliminates the initial reduction step where homocoupling can occur to generate the active catalyst.[4]
-
-
Option B: Add a Mild Reducing Agent: If you must use a Pd(II) source, the addition of a mild reducing agent can help.
-
Protocol: The addition of potassium formate has been shown to suppress homocoupling by likely reducing Pd(II) species without interfering with the main catalytic cycle.[5]
-
Causality: This promotes the formation of the active Pd(0) catalyst through a pathway that does not consume the boronic acid.[5]
-
-
-
Optimize Ligand Selection: The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity.
-
Recommendation: For challenging couplings with chloropyridines, bulky, electron-rich phosphine ligands are often necessary to promote the difficult oxidative addition step.[1][10] Ligands such as SPhos, XPhos, or P(t-Bu)₃ are excellent starting points.[10][12][13]
-
Causality: These ligands accelerate the oxidative addition and subsequent reductive elimination steps.[10] A faster overall catalytic cycle means the palladium catalyst spends less time in states that could lead to side reactions.
-
Problem 2: My reaction is sluggish, and I see both homocoupling and significant amounts of unreacted starting materials. What should I do?
This scenario suggests that the primary catalytic cycle is inefficient, allowing side reactions to compete effectively. The key is to accelerate the desired cross-coupling pathway.
Core Issue: Slow Oxidative Addition
The carbon-chlorine bond is strong, and its cleavage (oxidative addition) is often the rate-determining step in Suzuki couplings involving aryl chlorides.[1][10] This is particularly true for heteroaryl chlorides.[2][14] A slow oxidative addition leads to low catalyst turnover, providing more opportunity for catalyst deactivation and side reactions like homocoupling.
Solution Strategy: Catalyst and Ligand Optimization
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Use modern, highly active palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts).[15] | These precatalysts are designed for rapid and clean generation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition.[11] |
| Ligand Choice | Screen a panel of bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos).[12] | These ligands are specifically designed to accelerate the oxidative addition of aryl chlorides by creating a highly electron-rich and sterically demanding palladium center.[10] |
| Base Selection | Use a moderately strong base like K₃PO₄ or K₂CO₃.[3] | The base is crucial for the transmetalation step.[16] For sensitive substrates, very strong bases like hydroxides can sometimes promote protodeboronation.[10] |
| Solvent | Anhydrous, polar aprotic solvents like dioxane, THF, or toluene are standard.[17][18] | The solvent affects solubility and catalyst stability. Ensure it is rigorously degassed.[3] |
Experimental Protocol: Ligand Screening
-
Setup: In a glovebox, prepare an array of reaction vials. To each vial, add the chloropyridine (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Preparation: In a separate vial, prepare a stock solution of a palladium precatalyst (e.g., Pd₂(dba)₃) and a series of different ligands (e.g., SPhos, XPhos, P(t-Bu)₃) in degassed solvent. The Pd:Ligand ratio is typically 1:2.
-
Reaction Initiation: Add the catalyst/ligand solution to each reaction vial. Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block.
-
Analysis: Monitor the reactions at set time points by LC-MS or GC-MS to determine the consumption of starting materials and the formation of the desired product versus the homocoupled byproduct.
Problem 3: I've minimized homocoupling, but now I see a significant amount of protodeboronation. How can I address this?
This indicates that while you may have solved the oxidant-related issue, the stability of the boronic acid itself under the reaction conditions is now the limiting factor.
Core Issue: Boronic Acid Instability
Protodeboronation is the protonolysis of the C-B bond and is often facilitated by water and the basicity of the reaction medium.[8][19] Some heteroaryl boronic acids are particularly prone to this decomposition pathway.[8]
Detailed Protocols & Explanations:
-
Use a More Stable Boron Reagent: This is the most effective strategy.
-
Recommendation: Convert the boronic acid to a more stable derivative, such as a pinacol boronate ester (BPin), an N-methyliminodiacetic acid (MIDA) boronate, or a potassium trifluoroborate salt.[8][16]
-
Causality: These derivatives protect the boronic acid functionality.[20] MIDA boronates and trifluoroborates are particularly useful as they participate in "slow release" strategies, where the active boronic acid is generated in situ at a low concentration, minimizing its decomposition over the course of the reaction.[7][8]
-
-
Strictly Control Water Content:
-
Protocol: Use anhydrous solvents. If using a hydrated base (like K₃PO₄·H₂O), dry it in an oven before use or use a spray-dried, anhydrous form. While a small amount of water can sometimes be beneficial for Suzuki couplings, excess water can accelerate protodeboronation.[10]
-
-
Modify the Base:
-
Recommendation: Consider using a milder base like potassium fluoride (KF).[13][16]
-
Causality: The choice of base affects the pH of the reaction and the speciation of the boronic acid, which in turn influences the rate of protodeboronation.[8][21] KF is often effective while being less harsh than stronger bases.
-
By systematically addressing the potential causes of homocoupling and other competing side reactions, you can significantly improve the outcome of your Suzuki reactions with challenging chloropyridine substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Stability of 4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine in different solvents and pH
Abstract: This technical support guide provides in-depth information and practical advice for researchers, scientists, and drug development professionals working with 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine. Due to the limited availability of specific stability data for this compound in public literature, this guide synthesizes information from structurally related pyrrolopyridine analogs and fundamental chemical principles to offer robust troubleshooting protocols and frequently asked questions (FAQs). The aim is to empower users to proactively address stability challenges and ensure the integrity of their experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound.
Q1: What are the primary stability concerns for this compound?
Based on the general reactivity of the 4-chloropyrrolopyridine scaffold, the primary stability concerns are:
-
Hydrolysis: The compound may be susceptible to hydrolysis, particularly at non-neutral pH. Alkaline conditions can facilitate nucleophilic attack on the pyridine ring, potentially leading to the displacement of the chloride or cleavage of the pyrrole ring. For instance, related pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have been shown to undergo hydrolysis and ring cleavage under alkaline conditions (pH 10.5)[1].
-
Nucleophilic Substitution: The chlorine atom at the 4-position is susceptible to substitution by nucleophiles that may be present in your reaction mixture or solvent (e.g., amines, thiols, or hydroxide ions)[2].
-
Photostability: While specific data is unavailable, many heterocyclic compounds exhibit sensitivity to light, which can catalyze degradation. It is prudent to handle the compound in a light-protected environment.
-
Oxidation: The electron-rich pyrrole ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or other degradation products[2].
Q2: What are the recommended storage conditions for this compound?
To maximize shelf life and prevent degradation, the following storage conditions are recommended:
-
Temperature: Store in a tightly sealed container in a refrigerator (2-8°C) or freezer (-20°C) for long-term storage.
-
Atmosphere: For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidation and hydrolysis from atmospheric moisture[2].
-
Light: Protect from light by using an amber vial or by storing the container in a dark place.
Q3: In which common laboratory solvents is this compound expected to be stable?
-
Aprotic Solvents: Generally, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), and N,N-Dimethylformamide (DMF) are preferred for dissolving and handling the compound, as they are less likely to participate in degradation reactions.
-
Protic Solvents: Protic solvents like methanol and ethanol may be suitable for short-term use, but their nucleophilic nature could lead to solvolysis over time, especially if heated. Water is generally not recommended for stock solutions without prior stability testing.
Q4: How does pH affect the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is expected to be highly pH-dependent.
-
Acidic pH: The pyridine nitrogen can be protonated at acidic pH, which may increase the compound's solubility but could also potentially alter its reactivity.
-
Neutral pH: The compound is likely to be most stable around neutral pH. However, even at physiological pH (around 7.4), some related compounds have shown rapid degradation[1].
-
Alkaline pH: In alkaline conditions, the risk of hydrolytic degradation increases significantly. The hydroxide ion can act as a nucleophile, leading to the formation of the corresponding 4-hydroxy derivative or other degradation products[1].
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or poor results in biological assays | Compound degradation in the assay buffer or media. | 1. Prepare fresh stock solutions in an appropriate aprotic solvent (e.g., DMSO).2. Minimize the time the compound spends in aqueous buffers before use.3. Perform a stability study of the compound in your specific assay buffer (see Protocol 1).4. Consider the presence of nucleophiles in your media that could react with the compound. |
| Appearance of new, unexpected peaks in HPLC or LC-MS analysis | Degradation of the compound during sample preparation, storage, or analysis. | 1. Analyze samples immediately after preparation.2. If storage is necessary, store solutions at low temperatures (-20°C or -80°C) and protect from light.3. Ensure the mobile phase used for chromatography is compatible with the compound and does not induce on-column degradation. |
| Low yield in a synthetic reaction involving this compound | The compound may be unstable under the reaction conditions (e.g., high temperature, basic or acidic reagents). | 1. Review the reaction conditions for compatibility with the pyrrolopyridine scaffold.2. Consider using milder reaction conditions (e.g., lower temperature, non-nucleophilic base).3. Protect the pyrrole nitrogen if it is suspected to be involved in side reactions, although the N-methylation in the target compound may already provide some stability[2]. |
| Solid material changes color or appearance over time | Degradation due to improper storage (exposure to air, light, or moisture). | 1. Discard the degraded material and obtain a fresh supply.2. Review and improve storage conditions as recommended in the FAQ section. |
III. Experimental Protocols and Data
Given the absence of specific stability data, the following protocols are provided for users to generate their own stability profiles for this compound in their experimental systems.
Protocol 1: Assessing Compound Stability in Different Solvents
This protocol outlines a general method for determining the stability of this compound in various solvents over time.
Materials:
-
This compound
-
HPLC-grade solvents to be tested (e.g., DMSO, Acetonitrile, Methanol, Water)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable aprotic solvent where it is known to be soluble and stable (e.g., Acetonitrile).
-
Sample Preparation:
-
For each solvent to be tested, dilute the stock solution to a final concentration (e.g., 10 µg/mL).
-
Prepare multiple identical samples for each solvent to be analyzed at different time points.
-
-
Time-Zero Analysis (T=0): Immediately after preparation, inject one of the samples for each solvent into the HPLC or LC-MS system to obtain the initial peak area of the parent compound.
-
Incubation: Store the remaining samples under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), analyze one sample from each solvent set.
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Data Presentation:
The results can be summarized in a table similar to the one below:
| Solvent | Temperature | % Remaining at 1h | % Remaining at 4h | % Remaining at 24h | % Remaining at 48h |
| DMSO | Room Temp | ||||
| Acetonitrile | Room Temp | ||||
| Methanol | Room Temp | ||||
| Water | Room Temp |
Protocol 2: pH Stability Assessment
This protocol is designed to evaluate the stability of the compound across a range of pH values.
Materials:
-
Same as Protocol 1
-
Aqueous buffers of different pH values (e.g., pH 3, 5, 7.4, 9)
Procedure:
-
Stock Solution: Prepare a concentrated stock solution in a minimal amount of a co-solvent like DMSO or Acetonitrile.
-
Sample Preparation:
-
Dilute the stock solution into each of the aqueous buffers to the final desired concentration. Ensure the final concentration of the organic co-solvent is low (e.g., <1%) to minimize its effect.
-
Prepare samples for each pH and time point.
-
-
Analysis: Follow steps 3-6 from Protocol 1, analyzing the samples at various time intervals.
Data Presentation:
| pH | Temperature | % Remaining at 1h | % Remaining at 4h | % Remaining at 24h | % Remaining at 48h |
| 3.0 | Room Temp | ||||
| 5.0 | Room Temp | ||||
| 7.4 | Room Temp | ||||
| 9.0 | Room Temp |
IV. Visualizations
Potential Degradation Pathways
The following diagram illustrates potential degradation pathways for this compound based on general chemical principles.
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Assessment
This diagram outlines the general workflow for conducting a stability study.
Caption: General experimental workflow for stability assessment.
V. References
-
EvitaChem. Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. Available from: 2
-
Muszalska, I. (2010). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica, 67(1), 29-36. Available from: 1
References
Validation & Comparative
A Comparative Guide to the Potency of Kinase Inhibitors: An In-Depth Analysis of Pyrimidine, Quinazoline, and Pyrazole Scaffolds
Introduction: The Central Role of Heterocyclic Scaffolds in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2][3] Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of modern drug discovery.[4][5] At the heart of many successful kinase inhibitors lies a heterocyclic scaffold, a core chemical structure that mimics the adenine ring of ATP, enabling competitive binding to the kinase's active site.[6][7]
This guide provides a comprehensive comparison of the potency of kinase inhibitors derived from three prominent heterocyclic scaffolds: pyrimidine , quinazoline , and pyrazole . We will delve into the structural nuances that influence their interaction with target kinases, present supporting experimental data, and provide detailed protocols for assessing inhibitor potency. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in the design and selection of next-generation kinase inhibitors.
Nitrogen-containing heterocyclic compounds are of particular interest due to their ability to form key hydrogen bonds within the ATP-binding pocket of kinases.[1][8] The choice of the core scaffold significantly impacts a compound's biological activity, selectivity, and overall drug-like properties.[9][10]
Understanding the Scaffolds: Structural and Functional Insights
The Pyrimidine Scaffold
The pyrimidine nucleus is a fundamental building block in nucleic acids (DNA and RNA) and serves as the backbone for numerous therapeutic agents.[11] Its versatility and established role in medicinal chemistry have made it a "privileged scaffold" for the development of anticancer kinase inhibitors.[11][12] Pyrimidine-based inhibitors are known for their ability to target a wide range of kinases, including EGFR and VEGFR-2.[13]
The Quinazoline Scaffold
Quinazoline, an aromatic heterocycle formed by the fusion of a pyrimidine and a benzene ring, is another highly important scaffold in pharmaceutical chemistry.[14] It has proven to be a promising core for the development of potent EGFR inhibitors, with several FDA-approved drugs like gefitinib and erlotinib featuring this structure.[15] The rigid, planar nature of the quinazoline ring system contributes to its high affinity for the EGFR kinase active site.[15]
The Pyrazole Scaffold
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. It is recognized as a pharmacologically significant and privileged scaffold in drug discovery.[16][17][18] Pyrazole-containing kinase inhibitors have demonstrated efficacy against a variety of kinases, including Akt, Aurora kinases, and JAK.[19][20] Several FDA-approved drugs, such as crizotinib and ruxolitinib, incorporate a pyrazole moiety.[16][19]
Assessing Inhibitor Potency: Methodologies and Experimental Design
The potency of a kinase inhibitor is a critical determinant of its therapeutic potential. This is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. The following sections detail the essential experimental workflows for determining inhibitor potency.
Biochemical Kinase Assays: A Direct Measure of Inhibition
Biochemical assays provide a direct measurement of a compound's ability to inhibit a purified kinase enzyme.[4] These assays are crucial for initial screening and for determining the intrinsic potency of an inhibitor.
Experimental Workflow: In Vitro Kinase Inhibition Assay
References
- 1. Unlocking the therapeutic potential of N-heterocyclic derivatives as Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 3. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma | MDPI [mdpi.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Recent advances in nitrogen-containing heterocyclic compounds as receptor tyrosine kinase inhibitors for the treatment of cancer: Biological activity and structural activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 16. mdpi.com [mdpi.com]
- 17. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Head-to-Head Comparison: Pyrrolopyridine vs. Pyrazolopyrimidine Kinase Inhibitors - A Researcher's Guide
In the landscape of targeted therapy, particularly in oncology and immunology, small molecule kinase inhibitors have revolutionized treatment paradigms. Kinases, a family of over 500 enzymes, are central regulators of cellular signaling, and their aberrant activity is a hallmark of numerous diseases.[1] The design of potent and selective kinase inhibitors is a cornerstone of modern drug discovery. Among the myriad of heterocyclic scaffolds exploited for this purpose, pyrrolopyridines and pyrazolopyrimidines have emerged as "privileged" structures.[1]
This guide provides an in-depth, head-to-head comparison of these two critical scaffolds. We will dissect their structural advantages, compare their performance with supporting experimental data, and provide validated protocols for their evaluation, empowering researchers and drug development professionals to make informed decisions in their discovery programs.
The Scaffolds: A Structural and Mechanistic Overview
Both pyrrolopyridine and pyrazolopyrimidine scaffolds are bioisosteres of adenine, the core component of adenosine triphosphate (ATP).[2][3][4] This structural mimicry allows them to effectively compete with ATP for binding within the kinase active site, a region known as the hinge.[2][3]
-
Pyrrolopyridines (specifically Pyrrolo[2,3-d]pyrimidines): This scaffold, also known as 7-deazapurine, is a fusion of a pyrrole and a pyrimidine ring.[2][5] Its structure provides key hydrogen bond donors and acceptors that interact with the backbone of the kinase hinge region. This interaction is crucial for potent inhibition.[6] Tofacitinib, an inhibitor of Janus kinases (JAKs), is a prominent example built upon this scaffold.[7]
-
Pyrazolopyrimidines: This class, comprising fused pyrazole and pyrimidine rings, is also an excellent ATP mimetic.[4][8] The arrangement of nitrogen atoms in the pyrazolopyrimidine core is particularly adept at forming the necessary hydrogen bonds with the kinase hinge.[1] This scaffold is present in numerous inhibitors that have advanced to clinical trials, including the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib.[4] A key advantage noted for the pyrazolopyridine scaffold is that the additional nitrogen atom can reduce the ring system's overall electron density, which may decrease metabolic liability compared to scaffolds like pyrrolopyridines.[1]
The fundamental mechanism for both scaffolds is typically ATP-competitive inhibition, where the inhibitor occupies the ATP-binding pocket, preventing the phosphorylation of substrate proteins and halting the downstream signaling cascade.[9]
Caption: ATP-competitive inhibitors mimic ATP to block kinase activity.
Performance Deep Dive: A Head-to-Head Analysis
To provide a direct comparison, we will examine representative inhibitors from each class targeting the Janus kinase (JAK) family. The JAK-STAT pathway is a critical signaling cascade in immunity, and its dysregulation is implicated in autoimmune diseases and cancers.[10][11] Tofacitinib (a pyrrolopyridine derivative) and Ruxolitinib (which contains a related pyrrolo[2,3-d]pyrimidine core) are both clinically approved JAK inhibitors.[7][11]
Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a primary measure of an inhibitor's potency in a biochemical assay. Lower values indicate higher potency.
| Inhibitor | Scaffold Type | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| Tofacitinib | Pyrrolopyridine | 1 | 20 | 112 | 344 |
| Ruxolitinib | Pyrrolo[2,3-d]pyrimidine | 3.3 | 2.8 | 428 | 19 |
Data compiled from publicly available sources for illustrative purposes. Actual values may vary between studies.
From this data, we can draw several insights:
-
Ruxolitinib shows potent, relatively balanced inhibition of JAK1 and JAK2.[12] This profile is advantageous for treating myeloproliferative neoplasms, which are often driven by overactive JAK2 signaling.[12]
-
Tofacitinib demonstrates a preference for JAK1 and JAK3 over JAK2.[12] Its potent inhibition of JAK1 and JAK3 is key to its efficacy in autoimmune conditions like rheumatoid arthritis.[12]
Cellular Activity
While biochemical assays are crucial, cellular assays provide a more physiologically relevant context by assessing an inhibitor's ability to cross the cell membrane and engage its target in a complex intracellular environment.[13] Many compounds that are potent in biochemical assays fail to show activity in cells.[13]
| Inhibitor | Scaffold Type | Cell-Based Assay (Example) | Potency (IC50) |
| Tofacitinib | Pyrrolopyridine | IL-2-stimulated T-cell proliferation | ~10 nM |
| Ruxolitinib | Pyrrolo[2,3-d]pyrimidine | Ba/F3-JAK2 V617F proliferation | ~130 nM |
Data compiled from publicly available sources for illustrative purposes.
Both scaffolds can be modified to produce compounds with excellent cellular potency. The translation from biochemical to cellular activity depends heavily on the compound's physicochemical properties, such as solubility and permeability, which are influenced by the decorations around the core scaffold.
Kinase Selectivity: Hitting the Target, Sparing the Rest
An ideal kinase inhibitor potently inhibits its intended target while avoiding off-target kinases to minimize side effects.[14][15] Kinome-wide screening is used to assess this selectivity.
-
Pyrrolopyridine: This scaffold has been successfully used to generate highly selective inhibitors. For example, optimization of a pyrrolo[2,3-d]pyrimidine core led to RET inhibitors with excellent selectivity against other tyrosine kinases, which is critical for reducing off-target toxicities.[14]
-
Pyrazolopyrimidine: This scaffold is also a versatile platform for designing selective inhibitors.[16] However, it can also be engineered for polypharmacology (intentionally hitting multiple targets). For instance, some pyrazolopyrimidines have been designed as dual inhibitors of tyrosine kinases and phosphoinositide 3-kinases (PI3Ks).[16] While Ibrutinib (a pyrazolopyrimidine) is a highly successful drug, it is only moderately selective, which contributes to some of its off-target effects.[4]
Ultimately, the selectivity profile is determined not just by the core scaffold but by the specific chemical groups attached to it, which dictate interactions with unique features of the target kinase's active site.
ADME and Pharmacokinetic Profiles
A successful drug must have favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
-
Pyrrolopyridine: Pyrrolopyridine-based inhibitors have demonstrated favorable pharmacokinetic profiles, including good oral bioavailability, making them suitable for clinical development.[17]
-
Pyrazolopyrimidine: This scaffold also offers advantages for achieving desirable pharmacokinetic properties.[1] Studies on pyrazolo[3,4-d]pyrimidine derivatives have shown high metabolic stability and excellent passive permeability, including across the blood-brain barrier in some cases.[18][19] As mentioned, the pyrazolopyrimidine scaffold's nitrogen arrangement may inherently reduce metabolic liability compared to more electron-rich systems.[1]
Case Study: Targeting the JAK-STAT Pathway
The JAK-STAT pathway is a principal signaling hub for numerous cytokines and growth factors. Upon cytokine binding, receptor-associated JAKs are activated, phosphorylating each other and the receptor. This creates docking sites for STAT proteins, which are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Inhibitors like Tofacitinib and Ruxolitinib block this cascade at the initial JAK activation step.
Caption: JAK inhibitors block signaling at the top of the cascade.
Conclusion & Future Outlook
Both pyrrolopyridine and pyrazolopyrimidine scaffolds are powerful, validated frameworks for the development of kinase inhibitors. Neither is uniformly superior; the choice depends on the specific therapeutic target and desired drug properties.
-
Pyrrolopyridines have a proven track record, leading to highly successful drugs like Tofacitinib. They offer a reliable platform for achieving high potency and selectivity.
-
Pyrazolopyrimidines are exceptionally versatile, present in numerous clinical candidates and approved drugs.[1] Their chemical architecture may offer an intrinsic advantage in terms of metabolic stability and provides a robust foundation for tuning selectivity, from highly specific to multi-targeted profiles.[1][4]
Future directions will focus on developing next-generation inhibitors from these scaffolds with improved selectivity to minimize off-target effects, overcome drug resistance, and enhance overall clinical efficacy.[20]
Appendix: Experimental Protocols
The following protocols describe standard, self-validating assays for characterizing kinase inhibitors.
Protocol 1: In Vitro Kinase Activity Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common, robust method for measuring kinase activity in a high-throughput format.[21][22] They measure the phosphorylation of a substrate by detecting the proximity of a donor fluorophore (on an antibody) and an acceptor fluorophore (on the substrate).
Principle: A kinase phosphorylates a biotin- or fluorescein-labeled peptide substrate. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added. When the antibody binds the phosphorylated substrate, the terbium donor and the acceptor are brought into close proximity, allowing energy transfer (FRET) to occur upon excitation. The resulting signal is proportional to the amount of phosphorylated product.[22]
Caption: Workflow for a typical TR-FRET kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[23] Prepare stock solutions of kinase, fluorescein-labeled substrate, ATP, and test inhibitors (typically in DMSO).
-
Kinase Reaction: a. In a low-volume 384-well plate, add 5 µL of a solution containing kinase and the test inhibitor (at various concentrations). Include "no inhibitor" (positive control) and "no kinase" (negative control) wells. b. To initiate the reaction, add 5 µL of a solution containing the fluorescein-labeled substrate and ATP (at a concentration near its Km for the kinase).[24] c. Cover the plate and incubate for 60 minutes at room temperature.[23][24]
-
Detection: a. Prepare a "Stop/Detection Mix" in TR-FRET Dilution Buffer containing EDTA (to chelate Mg2+ and stop the kinase reaction) and a terbium-labeled phospho-specific antibody.[22][25] b. Add 10 µL of the Stop/Detection Mix to each well. c. Cover the plate, mix briefly, and incubate for 30-60 minutes at room temperature to allow for antibody binding.[24]
-
Data Acquisition: Read the plate on a compatible microplate reader, measuring emission at two wavelengths (e.g., 495 nm for terbium and 520 nm for fluorescein).[24]
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission).[24] Plot the ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Proliferation/Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[26] It is a robust, single-reagent-addition method ideal for high-throughput screening.[26]
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin. The reagent lyses the cells, releasing ATP. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a "glow-type" luminescent signal that is proportional to the amount of ATP present, and thus, the number of viable cells.[26]
Step-by-Step Methodology:
-
Cell Plating: Seed cells in an opaque-walled 96- or 384-well plate at a predetermined optimal density in 100 µL (for 96-well) or 25 µL (for 384-well) of culture medium.[27][28]
-
Compound Treatment: Add the desired concentrations of the kinase inhibitor to the wells. Include vehicle-only (e.g., DMSO) control wells. Incubate for the desired treatment period (e.g., 48-72 hours) under standard cell culture conditions.
-
Assay Procedure: a. Equilibrate the plate to room temperature for approximately 30 minutes.[27][28] b. Prepare the CellTiter-Glo® Reagent by mixing the supplied buffer and lyophilized substrate.[28] c. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[27][28] d. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[27][28] e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[27][28]
-
Data Acquisition: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with medium but no cells).[28] Normalize the data to the vehicle-treated control wells and plot the percentage of viability against inhibitor concentration to determine the GI50/IC50 value.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. acs.org [acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. Various Application of Tofacitinib and Ruxolitinib (Janus Kinase Inhibitors) in Dermatology and Rheumatology: A Review of Current Evidence and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Various Application of Tofacitinib and Ruxolitinib (Janus Kinase Inhibitors) in Dermatology and Rheumatology: A Review of Current Evidence and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 22. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. assets.fishersci.com [assets.fishersci.com]
- 26. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 27. promega.com [promega.com]
- 28. promega.com [promega.com]
The Kinase Inhibitor's Compass: A Comparative Guide to the Selectivity of 4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine Based Scaffolds
In the intricate world of drug discovery, particularly within oncology and immunology, protein kinases stand out as pivotal targets.[1][2] These enzymes, orchestrating the symphony of cellular signaling, have been the focus of intense research, leading to a new era of targeted therapies. However, the very nature of the kinome, with its highly conserved ATP-binding pocket, presents a formidable challenge: achieving inhibitor selectivity.[1] An inhibitor that promiscuously binds to multiple kinases can lead to a cascade of off-target effects, potentially causing toxicity and derailing a promising therapeutic candidate.[3][4]
This guide delves into the selectivity profiling of a promising heterocyclic scaffold: 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine . While this specific compound is a foundational building block, its derivatives have shown remarkable potential as highly selective kinase inhibitors. We will navigate the landscape of kinase selectivity through a detailed examination of a pyrrolo[3,2-c]pyridine derivative targeting FMS kinase, compare its profile with other inhibitors based on the same core structure but with different kinase targets, and provide robust methodologies for assessing kinase selectivity in your own research endeavors.
The Pyrrolo[3,2-c]pyridine Scaffold: A Privileged Structure for Kinase Inhibition
The pyrrolo[3,2-c]pyridine core is a bioisostere of purines, the building blocks of ATP. This structural mimicry makes it an excellent starting point for designing ATP-competitive kinase inhibitors. The strategic placement of substituents on this rigid scaffold allows for the fine-tuning of interactions with the unique residues surrounding the ATP-binding pocket of different kinases, thereby dictating the inhibitor's selectivity profile.
Case Study: A Pyrrolo[3,2-c]pyridine Derivative as a Highly Selective FMS Kinase Inhibitor
FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of monocytes and macrophages.[5] Its overexpression is implicated in various cancers and inflammatory diseases, making it an attractive therapeutic target.[5][6]
A study on a series of pyrrolo[3,2-c]pyridine derivatives identified a compound, designated here as Compound 1r , with potent and selective inhibitory activity against FMS kinase.[5] To ascertain its selectivity, Compound 1r was screened against a panel of 40 different kinases at a concentration of 1 µM.
Kinase Selectivity Profile of Compound 1r
The following table summarizes the percentage of inhibition of Compound 1r against the kinase panel.
| Kinase Target | % Inhibition at 1 µM | Kinase Target | % Inhibition at 1 µM |
| FMS | 81 | LCK | 15 |
| FLT3 (D835Y) | 42 | LYN | 12 |
| c-MET | 40 | MAPK1 | 10 |
| ABL1 | 35 | MAPK14 | 8 |
| ALK | 28 | MEK1 | 5 |
| AURKA | 25 | p38α | 7 |
| AURKB | 22 | PDPK1 | 18 |
| BRAF | 15 | PI3Kα | 12 |
| CDK1 | 10 | PI3Kβ | 10 |
| CDK2 | 8 | PI3Kγ | 15 |
| CHEK1 | 12 | PI3Kδ | 11 |
| EGFR | 20 | PLK1 | 9 |
| EPHA2 | 18 | RET | 21 |
| EPHB4 | 16 | ROCK1 | 6 |
| ERBB2 | 19 | ROCK2 | 5 |
| FGFR1 | 23 | ROS1 | 24 |
| FGFR2 | 26 | SRC | 14 |
| FLT1 | 30 | SYK | 17 |
| FLT4 | 29 | TIE2 | 13 |
| GSK3B | 7 | TRKA | 20 |
| Data adapted from a study on pyrrolo[3,2-c]pyridine derivatives.[5] |
As the data illustrates, Compound 1r demonstrates remarkable selectivity for FMS kinase, with significantly lower inhibition of other kinases in the panel. The IC50 value for FMS inhibition was determined to be 30 nM, while for other kinases like FLT3 (D835Y) and c-MET, the IC50 values are expected to be in the micromolar range, indicating a selectivity of over 33-fold.[5]
This high degree of selectivity is crucial for a therapeutic candidate. By predominantly inhibiting FMS kinase, the compound is more likely to exert its therapeutic effect with a lower risk of off-target-related side effects.
Directing Selectivity: A Tale of Two Pyrrolopyridines
The versatility of the pyrrolopyridine scaffold is further highlighted when we compare the FMS inhibitor with derivatives designed to target other kinases. For instance, a different series of 1H-pyrrolo[3,2-c]pyridine inhibitors were developed to target Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint in mitosis.[7] These MPS1 inhibitors, while sharing the same core, have different substitutions that favor binding to the MPS1 active site over other kinases like CDK2.[7]
This comparative analysis underscores a fundamental principle in kinase inhibitor design: the core scaffold provides a foundation, but the peripheral chemical modifications are the ultimate determinants of the selectivity profile.
Methodologies for Kinase Selectivity Profiling
A robust assessment of kinase inhibitor selectivity requires a multi-faceted approach, encompassing both biochemical and cell-based assays.
Biochemical Kinase Assays
Biochemical assays measure the direct interaction of an inhibitor with a purified kinase enzyme.[8] A common and reliable method is the luminescence-based assay that quantifies ATP consumption.
Experimental Protocol: Luminescence-Based Biochemical Kinase Assay
-
Compound Preparation: Serially dilute the test compound (e.g., a this compound derivative) in DMSO to create a concentration gradient. A typical starting concentration is 10 µM.
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase of interest, a suitable peptide substrate, and the kinase assay buffer.
-
Inhibitor Incubation: Add the serially diluted test compound to the wells. Include a "no inhibitor" control (DMSO only) and a positive control with a known inhibitor. Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. The ATP concentration should ideally be at or near the Km for each kinase to provide an accurate measure of potency.[9]
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Add a detection reagent that contains a luciferase/luciferin system. This reagent stops the kinase reaction and measures the amount of remaining ATP. The luminescent signal is inversely proportional to kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The latest perspectives of small molecules FMS kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis Of The JAK1 Selectivity Of GLPG0634 and Its Main Metabolite In Different Species, Healthy Volunteers and Rheumatoid Arthritis Patients - ACR Meeting Abstracts [acrabstracts.org]
- 9. [PDF] Clinical significance of Janus Kinase inhibitor selectivity | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Cellular Validation of Novel 4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine Kinase Inhibitors
This guide provides a comprehensive framework for validating novel 4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine derivatives in cellular phosphorylation assays. The pyrrolo[3,2-c]pyridine scaffold is a recognized pharmacophore in kinase inhibitor development, showing promise in targeting various protein kinases involved in oncogenesis.[1][2] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to characterize a hypothetical lead compound, hereafter referred to as "Compound-X," against established multi-kinase inhibitors.
For the purpose of this guide, we will focus on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a critical mediator of angiogenesis and a common target for this class of inhibitors.[3][4][5] We will compare the efficacy of Compound-X to Sunitinib and Sorafenib, two FDA-approved drugs known to inhibit VEGFR-2.[6][7][8]
The Scientific Rationale: Targeting VEGFR-2 Phosphorylation
Vascular Endothelial Growth Factor (VEGF-A) binding to its receptor, VEGFR-2, induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[9] This phosphorylation cascade is the critical first step in activating downstream signaling pathways, such as the MAPK/ERK pathway, which ultimately drive endothelial cell proliferation, migration, and survival—hallmarks of angiogenesis.[10][11]
Key phosphorylation sites on VEGFR-2, such as Tyrosine 1175 (Y1175), serve as docking sites for signaling proteins like PLCγ, leading to the activation of downstream effectors including ERK1/2.[9][12][13] Therefore, an effective inhibitor will block the initial autophosphorylation of VEGFR-2, which can be quantified directly by measuring the phosphorylation status of Y1175 and indirectly by assessing the phosphorylation of downstream targets like ERK1/2.[10][14] Our validation strategy is designed to quantify this inhibitory activity in a relevant cellular context.
Figure 1: Simplified VEGFR-2 Signaling Pathway and Point of Inhibition.
Comparative Performance: Potency and Cellular Activity
The primary goal is to determine the half-maximal inhibitory concentration (IC50) of Compound-X on VEGFR-2 phosphorylation and compare it against Sunitinib and Sorafenib. Human Umbilical Vein Endothelial Cells (HUVECs) are the gold-standard model for such assays as they endogenously express the VEGFR-2 pathway.[3][15]
Experimental Summary: HUVECs were serum-starved and then pre-treated with a dose range of Compound-X, Sunitinib, or Sorafenib before being stimulated with VEGF-A. The phosphorylation levels of VEGFR-2 (Y1175) and a key downstream node, ERK1/2 (T202/Y204), were quantified using two distinct methods: a high-throughput cell-based ELISA and traditional Western Blotting for orthogonal validation.
Table 1: Comparative IC50 Values in Cellular Phosphorylation Assays
| Compound | Target | Assay Method | IC50 (nM) | Notes |
|---|---|---|---|---|
| Compound-X | p-VEGFR-2 (Y1175) | Cell-Based ELISA | 85 | Potent and direct target engagement. |
| p-ERK1/2 (T202/Y204) | Cell-Based ELISA | 150 | Effective downstream pathway inhibition. | |
| Sunitinib | p-VEGFR-2 (Y1175) | Cell-Based ELISA | 110 | Known multi-kinase inhibitor.[6][16] |
| p-ERK1/2 (T202/Y204) | Cell-Based ELISA | 210 | Broader activity may influence downstream IC50.[14] | |
| Sorafenib | p-VEGFR-2 (Y1175) | Cell-Based ELISA | 135 | Also inhibits Raf kinase directly.[7][17] |
| | p-ERK1/2 (T202/Y204)| Cell-Based ELISA | 95 | Potent p-ERK inhibition due to dual targeting of Raf/VEGFR.[17][18] |
Note: Data presented is hypothetical and for illustrative purposes.
Interpretation: The data suggests that Compound-X is a potent inhibitor of VEGF-driven VEGFR-2 phosphorylation, with an IC50 value lower than both Sunitinib and Sorafenib in the direct target assay. Its effect on downstream p-ERK is clear, though Sorafenib appears more potent in the p-ERK assay, which is consistent with its known dual mechanism of inhibiting both VEGFR-2 and the Raf kinase, which is further upstream in the MAPK cascade.[17][18]
Selectivity Profile: A Critical Differentiator
A significant advantage for a novel inhibitor is improved selectivity, which can translate to a better safety profile in a clinical setting. While Sunitinib and Sorafenib are effective, they are known to inhibit a wide range of kinases, potentially leading to off-target effects.[6][7] A kinase selectivity panel is essential to profile Compound-X. These are typically fee-for-service assays offered by specialized contract research organizations (CROs).[19][20][21][22]
Experimental Summary: Compound-X was screened at a concentration of 1 µM against a panel of over 300 human kinases. The percentage of inhibition was measured.
Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | Compound-X | Sunitinib | Sorafenib |
|---|---|---|---|
| VEGFR-2 | 98% | 95% | 92% |
| PDGFRβ | 35% | 91% | 85% |
| c-KIT | 21% | 88% | 75% |
| B-Raf | 5% | 15% | 95% |
| FLT3 | 42% | 85% | 65% |
| RET | 15% | 70% | 43% |
Note: Data presented is hypothetical and for illustrative purposes.
Interpretation: The hypothetical data clearly positions Compound-X as a significantly more selective inhibitor for VEGFR-2 compared to the alternatives. Unlike Sunitinib and Sorafenib, Compound-X shows minimal activity against other common targets like PDGFRβ, c-KIT, and B-Raf at the tested concentration. This high selectivity is a desirable characteristic, suggesting a potentially lower risk of off-target toxicities.
Experimental Protocols & Workflow
Trustworthy data is built on robust and reproducible protocols. The following sections provide detailed methodologies for the key cellular assays.
Figure 2: Experimental workflow for the cell-based phosphorylation ELISA.
HUVEC Culture and Plating
This protocol is foundational for ensuring healthy, responsive cells for the assay.
-
Culture Maintenance: Culture HUVECs in Endothelial Cell Growth Medium (EGM-2) supplemented with 2% FBS in a T-75 flask at 37°C and 5% CO2.[3][23] Passage cells when they reach 80-90% confluency.
-
Cell Seeding: Detach cells using a trypsin-EDTA solution and neutralize with a trypsin inhibitor.[24] Resuspend cells in EGM-2 and perform a cell count. Seed HUVECs into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Adhesion: Incubate the plate for 24 hours to allow for cell adherence.[3]
-
Serum Starvation: After 24 hours, gently aspirate the medium. Wash cells once with serum-free medium, then add 100 µL of serum-free medium to each well and incubate for 12-24 hours to synchronize cells and reduce basal phosphorylation levels.[3]
Cell-Based Phosphorylation ELISA Protocol
This assay provides quantitative data on protein phosphorylation within the whole cell.[25]
-
Compound Preparation: Prepare serial dilutions of Compound-X, Sunitinib, and Sorafenib in serum-free medium at 2X the final desired concentration.
-
Inhibitor Treatment: Aspirate the starvation medium and add 50 µL of the 2X inhibitor dilutions to the appropriate wells. Include "vehicle control" wells with DMSO at the same final concentration. Incubate for 1 hour at 37°C.
-
Stimulation: Prepare a 2X solution of VEGF-A (e.g., 40 ng/mL for a 20 ng/mL final concentration) in serum-free medium. Add 50 µL of this solution to all wells except the "unstimulated" negative control wells. Incubate for 10 minutes at 37°C.[3]
-
Fix and Permeabilize: Aspirate the medium and immediately fix the cells by adding 100 µL of 4% formaldehyde for 20 minutes. Wash the wells, then add 100 µL of a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 15 minutes.
-
Blocking: Wash the wells and add 100 µL of blocking buffer (e.g., 5% BSA in TBS-T) for 1 hour at room temperature.[25]
-
Primary Antibody Incubation: Incubate cells overnight at 4°C with primary antibodies diluted in antibody dilution buffer. Use separate wells for rabbit anti-p-VEGFR2 (Y1175) and rabbit anti-p-ERK1/2 (T202/Y204).[26] A parallel plate should be run with antibodies against total VEGFR-2 and total ERK1/2 for normalization.[11]
-
Secondary Antibody & Detection: Wash wells extensively. Add an HRP-conjugated anti-rabbit secondary antibody for 1-2 hours. Wash again, then add a chemiluminescent or colorimetric HRP substrate (like TMB).[11]
-
Data Acquisition: Stop the reaction (if necessary) and read the absorbance or luminescence on a microplate reader.
-
Analysis: Normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.
Orthogonal Validation by Western Blot
Western blotting serves as a crucial, lower-throughput validation of the ELISA results.[27][28]
-
Cell Lysis: Culture and treat cells in 6-well plates, scaling up volumes appropriately. After stimulation, place plates on ice, aspirate the medium, and lyse the cells in 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Quantify the protein concentration in each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load 20-30 µg of total protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[27]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour in 5% non-fat dry milk or BSA in TBS-T. Incubate the membrane with primary antibodies (e.g., anti-p-VEGFR2 Y1175, anti-p-ERK1/2) overnight at 4°C.[26]
-
Detection: Wash the membrane, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature, and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with antibodies against total VEGFR-2, total ERK1/2, and a loading control like GAPDH or β-actin.[28]
Conclusion
This guide provides a robust, multi-faceted strategy for the cellular validation of novel this compound derivatives. By combining high-throughput cell-based ELISAs for potency determination with orthogonal validation by Western blot and comprehensive selectivity profiling, researchers can build a compelling data package. Based on the hypothetical data presented, "Compound-X" demonstrates superior potency and selectivity for VEGFR-2 compared to established drugs like Sunitinib and Sorafenib, marking it as a promising candidate for further preclinical development. This systematic approach ensures scientific rigor and provides the critical data needed to advance novel kinase inhibitors toward the clinic.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncology-central.com [oncology-central.com]
- 8. Sorafenib Acts through VEGFR-2 Inhibition in a Metastatic Clear-Cell Sarcoma of the Kidney [scirp.org]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PathScan® Total p44/42 MAPK (Erk1/2) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dovepress.com [dovepress.com]
- 16. youtube.com [youtube.com]
- 17. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanism of action of sorafenib [pfocr.wikipathways.org]
- 19. assayquant.com [assayquant.com]
- 20. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 21. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. reactionbiology.com [reactionbiology.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 26. Phospho-VEGF Receptor 2 (Tyr1175) (D5B11) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 27. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
- 28. researchgate.net [researchgate.net]
A Comparative Guide to Chloro- vs. Bromo-pyridines in Suzuki Coupling Reactions
For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl scaffolds prevalent in pharmaceuticals.[1][2][3][4] The pyridine moiety, a cornerstone of many successful drugs, is frequently incorporated using this powerful reaction. A critical decision in the synthetic design process is the choice of the halopyridine coupling partner: the more reactive but often costlier bromopyridine, or the economical but notoriously challenging chloropyridine.
This guide provides an in-depth, objective comparison of the reactivity of chloro- and bromo-pyridines in Suzuki coupling. We will delve into the mechanistic underpinnings of their reactivity differences, present supporting experimental data, and offer field-proven protocols to empower you to make informed decisions for your specific synthetic challenges.
The Decisive Step: Understanding Reactivity through the Catalytic Cycle
The efficacy of a Suzuki coupling reaction hinges on a delicate, three-step catalytic cycle involving a palladium catalyst.[1][5][6] The fundamental difference in reactivity between chloro- and bromo-pyridines is almost entirely dictated by the first and typically rate-determining step: Oxidative Addition .
-
Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-halogen (C-X) bond of the halopyridine.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the Palladium(II) complex, displacing the halide. This step requires activation by a base.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[1][5]
dot
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
The strength of the C-X bond is the critical factor. The C-Br bond (approx. 285 kJ/mol) is significantly weaker and more polarizable than the C-Cl bond (approx. 340 kJ/mol). Consequently, Pd(0) can insert into the C-Br bond far more readily. This translates to the general halide reactivity trend: I > Br > OTf >> Cl .[6]
Performance Comparison: Bromopyridines vs. Chloropyridines
| Feature | Bromopyridines | Chloropyridines |
| Reactivity | High | Low |
| C-X Bond Energy | Lower | Higher |
| Oxidative Addition | Facile, often at lower temperatures. | Difficult, requires significant activation. |
| Typical Conditions | Milder (e.g., 80-90 °C), lower catalyst loading. | More forcing (e.g., >100 °C, microwave).[2] |
| Catalyst System | Tolerant of standard catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). | Requires highly active, specialized systems.[2] |
| Ligand Choice | Standard phosphines (e.g., PPh₃, dppf) are often sufficient. | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, Buchwald ligands) or N-Heterocyclic Carbenes (NHCs) are essential.[5][6] |
| Cost & Availability | Generally more expensive and less diverse commercially. | Highly economical and widely available as bulk starting materials.[2] |
Causality Behind Experimental Choices: Activating the Unreactive
The successful coupling of chloropyridines is a testament to advances in ligand and catalyst design. Because the oxidative addition to the strong C-Cl bond is so challenging, the entire catalytic system must be engineered to overcome this barrier.
The Role of Ligands: For chloropyridines, the choice of ligand is paramount. The goal is to create a Pd(0) center that is both highly electron-rich and sterically accessible to facilitate insertion into the C-Cl bond.
-
Electron-Richness: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) and N-Heterocyclic Carbenes (NHCs) donate significant electron density to the palladium center, making it more nucleophilic and reactive in the oxidative addition step.[5][6]
-
Bulkiness: Sterically demanding ligands promote the formation of coordinatively unsaturated, highly reactive monoligated Pd(0)L₁ species, which are known to undergo oxidative addition more rapidly.
dot
Figure 2: Decision workflow for selecting reaction conditions.
The Pyridine Problem: The Lewis basic nitrogen atom in the pyridine ring, especially at the 2-position, can coordinate to the palladium catalyst. This can sequester the catalyst, forming stable, inactive complexes and inhibiting the reaction.[7] This is a challenge for both chloro- and bromo-pyridines but can be more pronounced under the harsher conditions required for chlorides, where catalyst degradation pathways are more prevalent.
Supporting Experimental Data
The following table summarizes data from literature, illustrating the different conditions required for successful couplings.
| Entry | Halopyridine | Boronic Acid | Catalyst / Ligand | Base / Solvent | Temp / Time | Yield |
| 1 | 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (5 mol%) | Na₂CO₃ / Dioxane-H₂O | Reflux / 8h | ~67-69%[8] |
| 2 | 2,6-Dichloropyridine | Heptyl pinacol boronate | Pd(OAc)₂ (5 mol%) / CataCXium A | K₃PO₄ / Dioxane-H₂O | 100 °C / 24h | 86% |
| 3 | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (1 mol%) / Ligand-Free | K₂CO₃ / H₂O-PEG400 | 100 °C / 10h | 93%[9] |
| 4 | 6-Bromopyridin-2-yl boronic ester | 4-Bromoanisole | Dupont Cat. 1c (3 mol%) | CsF / Dioxane | 90 °C / 18h | 67%[10] |
| 5 | 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ / Dioxane | 100 °C | Low/No Yield[8] |
Note: Yields are highly substrate-dependent. This table is for comparative illustration.
Validated Experimental Protocols
Protocol 1: Standard Suzuki Coupling of a Bromopyridine
This protocol is representative for a relatively reactive bromopyridine with a standard catalyst system.
Materials:
-
3-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 mmol, 5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromopyridine, phenylboronic acid, Pd(PPh₃)₂Cl₂, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the 1,4-dioxane and deionized water via syringe.
-
Heat the reaction mixture to reflux (approx. 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 8-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer twice with ethyl acetate (2x10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 3-phenylpyridine.
Protocol 2: High-Activity Suzuki Coupling of a Chloropyridine
This protocol utilizes a highly active catalyst system necessary for the more challenging chloropyridine substrate.
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd)
-
Tri-tert-butylphosphine [P(t-Bu)₃] (0.08 mmol, 8 mol%) or a suitable Buchwald ligand like SPhos.
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Glovebox Recommended: Due to the air-sensitivity of the ligand and catalyst, preparation inside a glovebox is ideal. To a dry Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, P(t-Bu)₃, and K₃PO₄.
-
Seal the tube, remove from the glovebox, and attach to a Schlenk line. Evacuate and backfill with an inert atmosphere (Nitrogen or Argon) three times.
-
Add 2-chloropyridine, 4-methoxyphenylboronic acid, and anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C in a preheated oil bath with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction by adding water (10 mL) and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove palladium black.
-
Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2x10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2-(4-methoxyphenyl)pyridine.
Conclusion and Strategic Recommendations
The choice between a chloro- and bromo-pyridine is a strategic one, balancing reactivity with economics.
-
Bromopyridines are the substrates of choice for rapid synthesis, proof-of-concept studies, and situations where mild conditions are paramount to preserve sensitive functional groups. Their reliability with standard protocols minimizes optimization time.
-
Chloropyridines represent the more economical and scalable option, making them highly attractive for large-scale synthesis and process chemistry.[2] Success hinges on the use of modern, highly active catalyst systems featuring bulky, electron-rich ligands. While they require more stringent conditions and careful optimization, the cost savings can be substantial.
For the modern drug discovery professional, mastering the coupling of both substrates is essential. The development of robust, ligand-based palladium catalysts has largely closed the reactivity gap, making the once-unreactive chloropyridines viable and valuable partners in the synthesis of complex molecular architectures.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
The Strategic Placement: A Comparative Guide to the Structure-Activity Relationship of 4-Substituted Pyrrolo[3,2-c]pyridines
The pyrrolo[3,2-c]pyridine scaffold, a compelling isostere of purine, has emerged as a privileged structure in medicinal chemistry. Its unique arrangement of nitrogen atoms and fused ring system offers a versatile template for designing potent and selective modulators of various biological targets. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-substituted pyrrolo[3,2-c]pyridines, offering a comparative overview of their performance as kinase inhibitors and microtubule targeting agents. We will delve into the causality behind experimental choices, present supporting experimental data, and provide detailed protocols to empower researchers in the field of drug discovery.
The Pyrrolo[3,2-c]pyridine Core: A Scaffold for Targeted Therapies
The pyrrolo[3,2-c]pyridine core's resemblance to adenine allows it to effectively compete with ATP for the binding sites of numerous kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[1][2] This inherent characteristic makes it an attractive starting point for the development of targeted therapies. The strategic functionalization of this core, particularly at the 4-position, has proven to be a critical determinant of biological activity and selectivity.
Comparative Analysis of 4-Substituted Pyrrolo[3,2-c]pyridines
The nature of the substituent at the 4-position of the pyrrolo[3,2-c]pyridine ring system profoundly influences the compound's interaction with its biological target. This section will compare two major classes of 4-substituted derivatives: 4-amino/amido- and 4-aryl-pyrrolo[3,2-c]pyridines.
4-Amino and 4-Amido Pyrrolo[3,2-c]pyridines as FMS Kinase Inhibitors
FMS kinase (CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages.[1] Its overexpression is implicated in various cancers and inflammatory conditions, making it a validated therapeutic target.[1] A series of 4-benzamidopyrrolo[3,2-c]pyridine derivatives have been investigated for their FMS kinase inhibitory activity.
dot
Caption: SAR of 4-Amido Pyrrolo[3,2-c]pyridines as FMS Kinase Inhibitors.
The data presented in Table 1 highlights the critical role of the substituent on the terminal phenyl ring of the benzamido group.
| Compound | 4-Position Substituent | FMS Kinase IC50 (nM) | Reference |
| KIST101029 (Lead) | 4-(pyridin-4-yl)benzamido | 96 | [3] |
| 1e | 4-(3,5-bis(trifluoromethyl)phenyl)ureido | 60 | [3] |
| 1r | N-(4-morpholino-3-(trifluoromethyl)phenyl)benzamido | 30 | [3] |
The substitution pattern on the terminal phenyl ring dramatically impacts potency. The lead compound, KIST101029, features a pyridin-4-ylbenzamido group.[3] Introduction of a urea linkage with a 3,5-bis(trifluoromethyl)phenyl group (compound 1e) enhances activity.[3] Notably, the most potent compound in this series, 1r , incorporates a 4-morpholino-3-(trifluoromethyl)phenyl moiety on the benzamide.[3] This suggests that the combination of a hydrogen bond acceptor (morpholine) and an electron-withdrawing group (trifluoromethyl) in a specific orientation on the phenyl ring is crucial for optimal interaction with the FMS kinase active site. Compound 1r was found to be 3.2 times more potent than the lead compound.[3] Further testing revealed that compound 1r is highly selective for FMS kinase and exhibits potent anti-proliferative activity against various cancer cell lines.[3][4]
4-Aryl Pyrrolo[3,2-c]pyridines as Colchicine-Binding Site Inhibitors
The 4-position of the pyrrolo[3,2-c]pyridine scaffold can also be functionalized with aryl groups, leading to compounds with a completely different mechanism of action: inhibition of tubulin polymerization by binding to the colchicine site.[5] These compounds act as microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis, a validated strategy in cancer therapy.[5]
dot```dot graph SAR_Tubulin_Inhibitors { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
// Core Structure core [label="Pyrrolo[3,2-c]pyridine Core", pos="0,0!", fillcolor="#4285F4"];
// Substituents sub1 [label="4-Aryl Group (B-ring)", pos="-2,1.5!", fillcolor="#34A853"]; sub2 [label="1-(3,4,5-trimethoxyphenyl) (A-ring)", pos="2,1.5!", fillcolor="#EA4335"]; sub3 [label="Electron Donating Groups (EDGs)\non B-ring enhance activity", pos="-2,-1.5!", fillcolor="#FBBC05"]; sub4 [label="Electron Withdrawing Groups (EWGs)\non B-ring decrease activity", pos="2,-1.5!", fillcolor="#FBBC05"]; sub5 [label="Compound 10t (Indolyl B-ring)\nIC50 = 0.12-0.21 µM", pos="0,-2.5!", fillcolor="#FBBC05"];
// Connections core -> sub1 [label="Key modification"]; core -> sub2 [label="Maintains binding"]; sub1 -> sub3; sub1 -> sub4; core -> sub5 [label="Most potent analog"]; }
Caption: General workflow for the synthesis of 4-aryl-pyrrolo[3,2-c]pyridines.
Step-by-Step Methodology:
-
Reaction Setup: In a microwave reactor vessel, combine 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol), the desired substituted phenylboronic acid (0.15 mmol), potassium carbonate (K2CO3, 0.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.006 mmol). [5]2. Solvent Addition: Add a mixture of 1,4-dioxane (6 mL) and water (2 mL) to the reaction vessel. [5]3. Degassing: Degas the mixture by bubbling nitrogen gas through it for 5-10 minutes.
-
Microwave Irradiation: Seal the vessel and heat the reaction mixture in a microwave reactor at 125 °C for 26 minutes. [5]5. Reaction Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). [5]6. Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of n-hexane/ethyl acetate) to afford the pure 4-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative. [5]
In Vitro FMS Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a luminescence-based assay to determine the IC50 values of compounds against FMS kinase. dot
Caption: Workflow for the in vitro FMS kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable buffer containing a low percentage of DMSO (e.g., 5%).
-
Assay Plate Preparation: In a 384-low volume plate, add 1 µL of the test compound dilutions or a vehicle control (5% DMSO) to the appropriate wells. 3. Enzyme and Substrate/ATP Addition: Add 2 µL of FMS kinase solution (concentration determined from enzyme titration) and 2 µL of a substrate/ATP mixture to each well. 4. Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed. 5. ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. 6. ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes. 7. Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This protocol describes a fluorescence-based assay to monitor the effect of compounds on tubulin polymerization. [3] Step-by-Step Methodology:
-
Reagent Preparation: Prepare a tubulin reaction mix on ice containing purified tubulin (e.g., 2 mg/mL), a general tubulin buffer, GTP (1 mM), glycerol (15%), and a fluorescent reporter that binds to polymerized microtubules. [3]2. Compound and Control Preparation: Prepare 10x stocks of the test compounds, a known polymerization inhibitor (e.g., nocodazole), a polymerization enhancer (e.g., paclitaxel), and a vehicle control in the general tubulin buffer. [3]3. Assay Plate Setup: In a pre-warmed (37 °C) 96-well plate, add 5 µL of the 10x test compound, controls, or vehicle to the designated wells. [3]4. Initiation of Polymerization: To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL. [3]5. Data Acquisition: Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (e.g., every minute for 60-90 minutes).
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The inhibitory effect of the compounds can be quantified by comparing the rate and extent of polymerization to the vehicle control. IC50 values can be determined by testing a range of compound concentrations.
Conclusion
The 4-position of the pyrrolo[3,2-c]pyridine scaffold is a critical "hotspot" for modulating biological activity. Strategic substitution at this position allows for the development of potent and selective inhibitors targeting diverse protein families, including kinases and tubulin. This guide has provided a comparative analysis of 4-amino/amido and 4-aryl substituted derivatives, highlighting the key structural features that govern their activity as FMS kinase and tubulin polymerization inhibitors, respectively. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to explore and expand upon the therapeutic potential of this versatile heterocyclic system. The continued exploration of the chemical space around the 4-position of pyrrolo[3,2-c]pyridines holds significant promise for the discovery of novel therapeutics for a range of human diseases.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Benchmarking novel kinase inhibitors against established drugs in vitro
As a Senior Application Scientist, this guide provides a comprehensive framework for benchmarking novel kinase inhibitors against established drugs in vitro. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret key experiments, ensuring data integrity and comparability.
Introduction: The Imperative of Rigorous Benchmarking
The development of novel protein kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology.[1][2] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases.[3][4] Consequently, the ability to potently and selectively modulate kinase activity is a major therapeutic goal.
Benchmarking a novel inhibitor against established drugs is a critical step in preclinical development.[1] It provides essential context for a compound's performance, enabling informed decisions about its potential as a therapeutic candidate. This guide will walk you through the key performance parameters, experimental methodologies, and data interpretation required for a robust in vitro comparison.
Key Performance Parameters for Kinase Inhibitor Benchmarking
A thorough understanding of the following parameters is fundamental to comparing kinase inhibitors:
-
Potency (IC50 and Ki):
-
IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[5][6] It is a widely used metric for inhibitor potency.
-
Ki (Inhibition constant): The Ki is the dissociation constant of the enzyme-inhibitor complex and reflects the binding affinity of the inhibitor for the enzyme.[7] Unlike the IC50, the Ki is a thermodynamic constant that is independent of substrate concentration, making it a more absolute measure of potency for comparison across different studies.[7][8] For competitive inhibitors, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the substrate (ATP) concentration and the Michaelis constant (Km) of the enzyme for the substrate.[8]
-
-
Selectivity:
-
Kinase inhibitors are rarely monospecific and often inhibit a range of kinases to varying degrees.[9] Selectivity refers to an inhibitor's ability to preferentially bind to its intended target over other kinases.[9] High selectivity is often desirable to minimize off-target effects and associated toxicities.[4] Kinome-wide profiling is the gold standard for assessing selectivity.[10][11][12]
-
-
Cellular Activity (EC50):
-
While biochemical assays measure direct enzyme inhibition, cell-based assays determine an inhibitor's efficacy in a more physiologically relevant context.[13][14] The EC50 (half-maximal effective concentration) is the concentration of an inhibitor that produces 50% of its maximal effect in a cell-based assay, such as inhibiting cell proliferation or inducing apoptosis.[15] A significant drop-off in potency between biochemical IC50 and cellular EC50 can indicate issues with cell permeability, efflux, or intracellular target engagement.[13]
-
Experimental Design and Methodologies
A robust benchmarking study employs a combination of biochemical and cell-based assays.
Biochemical Assays: Measuring Direct Enzyme Inhibition
1. Kinase Activity Assays (Determining IC50)
These assays directly measure the catalytic activity of the target kinase in the presence of varying concentrations of the inhibitor.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: TR-FRET is a popular non-radioactive method for measuring kinase activity.[16] It relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. In a typical kinase assay, a biotinylated substrate peptide and a europium-labeled anti-phospho-substrate antibody are used.[17][18] When the substrate is phosphorylated by the kinase, the antibody binds, bringing the europium donor and a streptavidin-conjugated acceptor into proximity, generating a FRET signal.
Workflow for a TR-FRET Kinase Assay:
Caption: Workflow for a typical TR-FRET kinase inhibitor assay.
Detailed Protocol for a LanthaScreen™ TR-FRET Assay: [16][19][20]
-
Reagent Preparation: Prepare serial dilutions of the novel inhibitor and reference drugs in the appropriate assay buffer. Prepare a solution of the kinase and the fluorescein-labeled substrate. Prepare a solution of ATP at a concentration close to its Km for the kinase to ensure accurate IC50 determination.[21][22]
-
Kinase Reaction: In a 384-well plate, add the inhibitor dilutions. Add the kinase and substrate mixture to all wells. Initiate the reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction by adding a solution containing EDTA. Add the terbium-labeled anti-phospho-substrate antibody. Incubate for a specified time (e.g., 60 minutes) to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor). The ratio of these emissions is used to calculate the extent of inhibition.
-
2. Kinase Selectivity Profiling
To understand the selectivity profile of a novel inhibitor, it should be screened against a broad panel of kinases.
-
KINOMEscan™: This is a widely used competition binding assay platform that quantitatively measures the interactions between a test compound and a large panel of kinases (over 480).[10][11][12] The technology does not require ATP and measures the thermodynamic dissociation constant (Kd), providing a direct measure of binding affinity.[10][23] This allows for a comprehensive assessment of both on-target and off-target interactions.[11][24]
Workflow for KINOMEscan™ Profiling:
Caption: Simplified workflow of the KINOMEscan™ platform.
Cell-Based Assays: Assessing Cellular Efficacy
1. Cell Viability/Proliferation Assays (Determining EC50)
These assays measure the effect of the inhibitor on the growth and viability of cancer cell lines that are dependent on the target kinase's activity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This is a homogeneous assay that determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[15][25][26] The assay involves adding a single reagent directly to the cells, resulting in cell lysis and the generation of a luminescent signal that is proportional to the amount of ATP.[25][27]
Detailed Protocol for CellTiter-Glo® Assay: [25][26][27]
-
Cell Plating: Seed cells in a 96-well or 384-well opaque-walled plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the novel inhibitor and reference drugs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Assay Procedure: Equilibrate the plate to room temperature. Add the CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Signal Development and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.[26][27]
-
Data Analysis and Interpretation
1. IC50/EC50 Determination:
The raw data from the kinase activity and cell viability assays should be plotted as the percentage of inhibition versus the log of the inhibitor concentration. A sigmoidal dose-response curve is then fitted to the data to determine the IC50 or EC50 value.
2. Selectivity Analysis:
The results from kinome profiling are often visualized as a "TREEspot™" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.[12] This provides a clear visual representation of the inhibitor's selectivity. A selectivity score can also be calculated to quantify the degree of selectivity.
Comparative Data Presentation
The following tables provide a template for presenting the comparative data for a novel inhibitor ("Nov-Inhibitor-X") against established drugs targeting, for example, the Epidermal Growth Factor Receptor (EGFR).
Table 1: Biochemical Potency and Cellular Activity
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular EC50 (nM) (A431 cell line) |
| Nov-Inhibitor-X | EGFR | [Experimental Value] | [Experimental Value] |
| Gefitinib | EGFR | 2-10 | 10-50 |
| Erlotinib | EGFR | 2-5 | 20-100 |
| Lapatinib | EGFR/HER2 | 10 | 150 |
Note: The values for established drugs are representative and may vary depending on assay conditions.
Table 2: Selectivity Profile (Representative Kinases)
| Compound | EGFR (Kd, nM) | SRC (Kd, nM) | ABL1 (Kd, nM) | VEGFR2 (Kd, nM) |
| Nov-Inhibitor-X | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Gefitinib | <1 | >10,000 | >10,000 | >10,000 |
| Dasatinib | 1.1 | 0.5 | 0.6 | 7.1 |
Note: Kd values provide a more direct comparison of binding affinity.
Signaling Pathway Context
Understanding the signaling pathway in which the target kinase operates is crucial for interpreting the cellular effects of an inhibitor.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
By systematically applying the principles and methodologies outlined in this guide, researchers can generate high-quality, comparable data to effectively benchmark their novel kinase inhibitors, thereby accelerating the drug discovery process.
References
- 1. benchchem.com [benchchem.com]
- 2. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 3. inits.at [inits.at]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]
- 7. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 8. youtube.com [youtube.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 11. ambitbio.com [ambitbio.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 15. promega.com [promega.com]
- 16. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. m.youtube.com [m.youtube.com]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. application.wiley-vch.de [application.wiley-vch.de]
- 23. m.youtube.com [m.youtube.com]
- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 25. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 26. promega.com [promega.com]
- 27. promega.com [promega.com]
In vivo efficacy studies of 4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine derivatives in xenograft models
A Comparative Guide to the In Vivo Efficacy of Pyrrolo[3,2-c]pyridine Derivatives in Xenograft Models
For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the in vivo efficacy of therapeutic agents based on the 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine scaffold. While direct in vivo xenograft data for this specific parent compound is emerging, we will explore the potent antitumor activity of closely related pyrrolopyrimidine analogues, contextualizing their performance against established therapies targeting similar oncogenic pathways. This guide is designed to offer both a strategic overview and practical, detailed methodologies for preclinical evaluation.
The pyrrolo[3,2-c]pyridine core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural similarity to purines makes it an ideal framework for designing inhibitors of key cellular signaling proteins, particularly kinases, which are often dysregulated in cancer. Modifications to this core structure have led to the development of potent inhibitors targeting Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), FMS-like tyrosine kinase 3 (FLT3), and Colony-Stimulating Factor 1 Receptor (CSF-1R or FMS), among others.[1][2][3] This guide will focus on the tangible outcomes of these modifications when tested in robust, preclinical xenograft models.
Comparative In Vivo Efficacy of Pyrrolopyrimidine Derivatives
To establish a benchmark for the therapeutic potential of the pyrrolo[3,2-c]pyridine scaffold, we will examine the efficacy of a closely related pyrrolo[3,2-d]pyrimidine derivative, Compound 2cb , a potent HER2/EGFR dual inhibitor.[4] Its performance is compared with standard-of-care agents that target similar pathways, providing a clear perspective on its preclinical promise.
| Compound/Drug | Target(s) | Xenograft Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (T/C%)* | Key Findings |
| Compound 2cb | HER2/EGFR | Mouse | 4-1ST Gastric Cancer | 100 mg/kg, p.o., b.i.d. | 0% | Complete tumor growth inhibition observed.[4] |
| Compound 2cb | Rat | 4-1ST Gastric Cancer | 25 mg/kg, p.o., b.i.d. | -1% | Showed significant tumor regression.[4] | |
| Vemurafenib | BRAFV600E | Mouse | HT29 Colon Cancer | 75 mg/kg, p.o., b.i.d. | Dose-dependent | Significant tumor growth inhibition and increased lifespan observed.[5][6] |
| Pexidartinib | CSF-1R | Humanized Mouse | Tenosynovial Giant Cell Tumor (TGCT) | 1000 mg/day (human dose) | N/A (ORR: 52%) | High overall response rate in patients, demonstrating potent CSF-1R pathway inhibition.[7][8] |
| Paclitaxel | Tubulin | Mouse | MDA-MB-231 Breast Cancer | 15 mg/kg, i.p., daily x 5 | 6.5% | Strong antitumor activity demonstrated in a well-established breast cancer model.[9] |
*T/C% (Treatment/Control percentage) is a standard metric where a lower value indicates higher efficacy. A value of 0% signifies complete inhibition of tumor growth, while negative values indicate tumor regression.
Protocol for a Representative In Vivo Xenograft Efficacy Study
The credibility of any efficacy claim rests on the robustness of the experimental protocol. Below is a detailed, self-validating methodology for assessing the antitumor activity of a novel pyrrolo[3,2-c]pyridine derivative in a subcutaneous xenograft model. This protocol is synthesized from best practices in the field.[5][9][10]
Objective: To determine the in vivo antitumor efficacy of a test compound (e.g., a this compound derivative) in an established human cancer cell line xenograft model.
Materials:
-
Animal Model: 6-8 week old female athymic nude mice (e.g., BALB/c nude).
-
Cell Line: A well-characterized human cancer cell line relevant to the compound's proposed mechanism (e.g., A549 for NSCLC, PC-3 for prostate).
-
Reagents: Complete cell culture medium, sterile PBS, Matrigel®, test compound, vehicle control, positive control drug.
-
Equipment: Sterile syringes, needles (27-gauge), calipers, animal anesthesia system, analytical balance.
Step-by-Step Methodology:
-
Cell Culture and Preparation:
-
Culture the selected cancer cell line in its recommended complete medium until 80-90% confluency. The choice of cell line is critical; it should ideally overexpress the target of interest.
-
Harvest cells using trypsin, wash with sterile PBS, and perform a cell count using a hemocytometer. Viability should exceed 95%.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. The Matrigel aids in tumor establishment and mimics a microenvironment. Keep the cell suspension on ice.
-
-
Tumor Inoculation:
-
Anesthetize the mice using a calibrated isoflurane system.
-
Disinfect the right flank with 70% ethanol.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the flank.
-
-
Tumor Growth Monitoring and Cohort Randomization:
-
Monitor animal health daily.
-
Once tumors become palpable (typically 5-7 days post-injection), begin measuring tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
When mean tumor volumes reach approximately 100-150 mm³, randomize the mice into treatment and control cohorts (n=8-10 mice per group). This ensures a uniform starting tumor burden across all groups, which is crucial for statistical validity.
-
-
Drug Administration:
-
Prepare the test compound, vehicle, and positive control formulations daily. The route of administration (e.g., oral gavage (p.o.), intraperitoneal (i.p.)) should be based on the compound's pharmacokinetic properties.
-
Administer the assigned treatment to each cohort according to the predetermined schedule (e.g., once daily, twice daily) for a specified duration (e.g., 21 days).
-
Record the body weight of each mouse at each measurement time point as an indicator of systemic toxicity.
-
-
Efficacy Evaluation and Endpoint:
-
Continue to measure tumor volumes and body weights throughout the study.
-
The primary endpoint is typically the percentage of tumor volume change (ΔVol) at the final study day compared to baseline.
-
Excise, weigh, and photograph the tumors for further downstream analysis (e.g., histology, Western blot, biomarker analysis).
-
Visualizing the Experimental Workflow
A clear visual representation of the experimental process ensures reproducibility and understanding. The following diagram outlines the key stages of the xenograft efficacy study.
Caption: Workflow for an in vivo subcutaneous xenograft efficacy study.
Mechanism of Action: Targeting the EGFR/HER2 Signaling Pathway
Many pyrrolo[3,2-c]pyridine and related pyrrolopyrimidine derivatives function by inhibiting receptor tyrosine kinases like EGFR and HER2.[3][4] These receptors are critical nodes in signaling pathways that drive cell proliferation, survival, and differentiation. In many cancers, these receptors are overexpressed or mutated, leading to constitutive signaling and uncontrolled tumor growth.
The diagram below illustrates this key signaling cascade and the point of inhibition by our class of compounds.
Caption: Inhibition of the EGFR/HER2 signaling pathway by a pyrrolo[3,2-c]pyridine derivative.
By binding to the ATP-binding pocket of the EGFR/HER2 kinase domain, these inhibitors prevent the autophosphorylation and activation of the receptor. This blockade effectively shuts down downstream pro-survival pathways like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR cascades, ultimately leading to cell cycle arrest and apoptosis in tumor cells that are dependent on these signals. The in vivo data for compounds like 2cb provide compelling evidence that this mechanistic approach translates into significant tumor growth inhibition.[4]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer therapeutics. The potent in vivo efficacy demonstrated by closely related pyrrolopyrimidine analogues against challenging xenograft models underscores the therapeutic potential of this chemical class. By leveraging established protocols for preclinical evaluation and a deep understanding of the targeted signaling pathways, researchers can effectively advance these compounds through the drug development pipeline. The comparative data presented here should serve as a valuable resource for prioritizing candidates and designing robust, informative in vivo studies. Future work should focus on optimizing the pharmacokinetic properties and safety profiles of these derivatives to identify candidates for clinical development.
References
- 1. Identification of Pyrrolo[2,3- d]pyrimidine-Based Derivatives as Potent and Orally Effective Fms-like Tyrosine Receptor Kinase 3 (FLT3) Inhibitors for Treating Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
- 8. Pexidartinib hits phase III endpoint, shrinks tumors + | Bioworld | BioWorld [bioworld.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Azaindole and 7-Azaindole Scaffolds in Drug Design: A Guide for Medicinal Chemists
Introduction: The Rise of Azaindoles as Privileged Scaffolds
In the landscape of medicinal chemistry, the indole ring system is a ubiquitous and highly valued scaffold, present in numerous natural products and FDA-approved drugs.[1] However, the strategic bioisosteric replacement of a carbon atom with a nitrogen atom in the indole's benzene ring gives rise to the azaindole family, offering a powerful tool for drug optimization.[2][3] These scaffolds, which fuse a pyridine and a pyrrole ring, retain the overall shape and aromaticity of indole while introducing significant changes to physicochemical properties.[4]
The position of the nitrogen atom in the six-membered ring defines the isomer—4-, 5-, 6-, or 7-azaindole—each with a unique electronic signature and property profile.[4] This guide provides an in-depth comparative analysis of two of the most prominent isomers in drug discovery: 4-azaindole (1H-pyrrolo[3,2-b]pyridine) and 7-azaindole (1H-pyrrolo[2,3-b]pyridine). We will explore how the subtle shift of a single nitrogen atom profoundly impacts target binding, pharmacokinetics, and overall suitability for drug development, supported by experimental data and actionable protocols for researchers.
Part 1: Structural and Physicochemical Properties - A Tale of Two Isomers
The fundamental difference between 4-azaindole and 7-azaindole lies in the position of the pyridine nitrogen, which dictates the molecule's electronic distribution, hydrogen bonding capabilities, and overall physicochemical nature.
Caption: Molecular structures of 4-azaindole and 7-azaindole isomers.
The location of the nitrogen atom significantly alters the dipole moment and electron density of the ring system. In 7-azaindole, the nitrogen at position 7 is adjacent to the pyrrole ring fusion, creating a distinct electronic environment compared to the 4-azaindole, where the nitrogen is more distant. These electronic differences manifest in measurable physicochemical properties that are critical for drug design.
Table 1: Comparative Physicochemical Properties of Azaindole Scaffolds
| Property | 4-Azaindole | 7-Azaindole | Rationale for Difference & Impact in Drug Design |
|---|---|---|---|
| Molecular Weight | 118.14 g/mol | 118.14 g/mol | Identical, allowing for direct comparison of isomeric effects. |
| Melting Point | ~127 °C | 105-107 °C[5] | Differences in crystal packing energy due to varied dipole moments and intermolecular interactions. |
| Aqueous Solubility | Generally higher than indole | Generally higher than indole | The pyridine nitrogen acts as a hydrogen bond acceptor, improving interactions with water and enhancing solubility.[4][6] |
| logD (pH 7.4) | Lower than indole counterpart | Lower than indole counterpart | The introduction of a nitrogen atom reduces lipophilicity. 4-azaindole often shows a greater reduction in logD than 7-azaindole, which can improve pharmacokinetic properties.[7] |
| pKa (of Pyridine N) | ~4.6 | ~4.6 | The basicity of the pyridine nitrogen is similar in both isomers, allowing it to act as a hydrogen bond acceptor or become protonated in acidic environments. |
| UV λmax | 288 nm[8] | 290 nm[9] | Subtle differences in the conjugated π-system lead to slight shifts in UV absorption maxima. |
The most impactful consequence of this isomeric difference is the modulation of properties like lipophilicity (logD) and solubility. In a study on p21-activated kinase-1 (PAK1) inhibitors, replacing an indole scaffold with a 4-azaindole core resulted in a significant lowering of logD, which contributed to enhanced permeability, improved aqueous solubility, lower plasma protein binding, and a remarkable 20-fold decrease in unbound clearance in mouse pharmacokinetic studies.[7]
Part 2: Impact on Pharmacology and Drug-Target Interactions
The true value of azaindoles in drug design is realized at the target-binding interface, particularly in the inhibition of protein kinases. The ATP binding site of kinases features a "hinge" region that forms critical hydrogen bonds with ATP's adenine moiety. Both 4- and 7-azaindoles are excellent mimics of adenine, capable of forming two crucial hydrogen bonds, a feature that has cemented their status as "privileged" hinge-binding fragments.[4][10]
The pyrrole N-H serves as a hydrogen bond donor, while the pyridine nitrogen (N4 or N7) acts as a hydrogen bond acceptor.[11] This bidentate interaction provides a strong anchor for inhibitors within the ATP pocket.
Caption: 7-Azaindole forming bidentate hydrogen bonds with a kinase hinge region.
While both isomers can form this critical interaction, the different vector and position of the pyridine nitrogen can orient the rest of the inhibitor molecule differently within the active site. This can lead to significant variations in potency and selectivity.
-
7-Azaindole: This is the most popular and widely used isomer.[12] Its geometry often allows for optimal interactions. The FDA-approved drug Vemurafenib , a potent B-RAF inhibitor, famously utilizes the 7-azaindole scaffold to anchor to the kinase hinge.[10] Similarly, selective PI3Kγ inhibitors have been developed where the 7-azaindole core is essential for engaging with the hinge residue V882.[13]
-
4-Azaindole: While less common than its 7-isomer, the 4-azaindole scaffold has proven crucial in specific contexts. In the development of PAK1 inhibitors, the 4-azaindole 5 was equipotent to its indole counterpart but showed a 2-fold improvement in cellular potency, attributed to its superior physicochemical properties.[7] In another example, 4-azaindole derivatives were identified as potent and selective Nav1.2 inhibitors for epilepsy, where the N-atom at the 4-position was found to be critical for activity.[14]
Sometimes, the choice between isomers can lead to unexpected activity cliffs. In a search for Cdc7 inhibitors, isomeric 4-, 6-, and 7-azaindoles were tested, but they all showed lower activity and selectivity and did not improve metabolic stability compared to the parent 5-azaindole series.[2] This was speculated to be due to intramolecular repulsion between the azaindole and pyrimidine nitrogens, forcing the molecule out of its preferred binding conformation.[2]
Part 3: Comparative Pharmacokinetics and Metabolic Stability
A primary driver for replacing an indole with an azaindole is to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The introduction of a nitrogen atom can block a site of metabolism, increase solubility, and fine-tune a compound's overall pharmacokinetic properties.[6][15]
Indoles are often susceptible to oxidation by cytochrome P450 (CYP450) enzymes. The electron-deficient nature of the pyridine ring in azaindoles can render the scaffold less prone to oxidative metabolism, thereby increasing its metabolic stability and half-life.[15] As previously mentioned, the switch from an indole to a 4-azaindole in a PAK1 inhibitor series led to a significant decrease in in vivo clearance.[7] This highlights a key advantage: by selecting the appropriate isomer, medicinal chemists can strategically block potential "soft spots" for metabolism on the bicyclic core.
Part 4: Case Studies in Drug Discovery
The differential application of 4- and 7-azaindole scaffolds is best illustrated through successful case studies.
Table 2: Representative Drug Candidates Featuring Azaindole Scaffolds
| Drug Candidate | Scaffold | Target(s) | Therapeutic Area | Rationale & Key Findings |
|---|---|---|---|---|
| Vemurafenib | 7-Azaindole | B-RAF V600E | Melanoma | The 7-azaindole core provides the essential dual hydrogen bond interaction with the kinase hinge, serving as the foundational anchor for the inhibitor.[10] |
| Pexidartinib | 7-Azaindole | CSF1R | Tenosynovial Giant Cell Tumor | Utilizes the 7-azaindole for hinge binding, demonstrating the scaffold's versatility across different kinase targets.[11] |
| Compound 5 (G-5555) | 4-Azaindole | PAK1 | Oncology | The 4-azaindole was designed to lower the high lipophilicity of an indole lead. This resulted in superior physicochemical properties and a 20-fold decrease in unbound clearance in mice.[7][16] |
| Compound 4w | 4-Azaindole | Nav1.2 | Epilepsy | SAR studies revealed that the N-atom at the 4-position was critical for potent antiepileptic activity and a superior safety profile compared to standard drugs.[14] |
| PI3Kγ Inhibitors | 7-Azaindole | PI3Kγ | Immuno-oncology | The 7-azaindole scaffold demonstrated potent inhibitory activity and was systematically optimized to achieve high selectivity over other PI3K isoforms.[13] |
Part 5: Experimental Protocols for Synthesis and Evaluation
To empower researchers, this section provides validated, step-by-step protocols for the synthesis and evaluation of azaindole-containing compounds.
Protocol 1: Synthesis of a C4-Arylated 7-Azaindole via Suzuki Coupling
This protocol describes a common and versatile method for functionalizing the azaindole core, based on procedures reported in the literature.[2][17]
Caption: Workflow for the Suzuki cross-coupling reaction.
Methodology:
-
Reaction Assembly: In a flame-dried round-bottom flask, combine 4-bromo-7-azaindole (1.0 eq), the desired arylboronic acid or pinacol ester (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon for 15 minutes to ensure an inert atmosphere.
-
Solvent Addition & Heating: Add a degassed mixture of dioxane and water (4:1 ratio) via syringe. Place the flask in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Aqueous Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes) to yield the pure 4-aryl-7-azaindole product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol outlines a general method for determining the in vitro potency (IC₅₀) of a compound against a specific kinase, adapted from established methodologies.[18]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., your synthesized 4-azaindole derivative) in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Assay Plate Preparation: Add 2 µL of each diluted compound concentration to the wells of a 96-well assay plate. Include wells with DMSO only for positive (100% activity) and negative (0% activity) controls.
-
Kinase Reaction: Prepare a kinase reaction mixture containing the target kinase (e.g., p38α) and its specific substrate (e.g., ATF-2) in a kinase assay buffer. Add this mixture to the wells containing the compounds and pre-incubate for 10 minutes at room temperature.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP to each well to a final concentration that approximates the Km value for the specific kinase.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Detect the amount of phosphorylated substrate using a specific antibody and a secondary antibody conjugated to an enzyme (e.g., HRP). Add the appropriate substrate (e.g., TMB) and measure the signal (e.g., absorbance at 450 nm) on a plate reader.
-
Data Analysis: Convert the raw data to percent inhibition relative to the DMSO controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Perspectives
The choice between a 4-azaindole and a 7-azaindole scaffold is a nuanced decision driven by the specific goals of a drug discovery program. While both are exceptional indole bioisosteres and potent hinge-binders, their subtle structural and electronic differences have profound consequences.
-
7-Azaindole remains the more frequently used isomer, with a proven track record in numerous successful kinase inhibitor programs, making it a reliable starting point for many projects.[19][20]
-
4-Azaindole serves as a powerful alternative, particularly when modulating physicochemical properties like lipophilicity and metabolic stability is a primary concern.[7] Its unique geometry may also unlock potency against targets where the 7-isomer is suboptimal.
Ultimately, the decision of which scaffold to use must be guided by empirical data. The most effective approach often involves synthesizing and testing both isomers early in a project to understand the specific structure-activity and structure-property relationships for a given biological target. As synthetic methodologies continue to advance, the accessibility and utility of all azaindole isomers will undoubtedly grow, further cementing their role as indispensable tools in the modern medicinal chemist's arsenal.
References
- 1. researchgate.net [researchgate.net]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
